Betamethasone 17-valerate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(8S,9R,10S,13S,14S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16?,19-,20-,21?,24-,25-,26-,27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHRLVCMMWUAJD-CQSFNGLDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@@]1(C(C[C@@H]2[C@@]1(CC([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37FO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Betamethasone 17-Valerate in Cutaneous Inflammation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betamethasone (B1666872) 17-valerate, a potent synthetic glucocorticoid, is a cornerstone in the topical treatment of inflammatory skin conditions. Its therapeutic efficacy is rooted in a multifaceted mechanism of action that converges on the glucocorticoid receptor (GR), leading to profound alterations in gene expression and cellular function within the skin. This technical guide provides a comprehensive exploration of the molecular and cellular pathways modulated by betamethasone 17-valerate, with a focus on its anti-inflammatory, immunosuppressive, and anti-proliferative effects. We delve into the intricate signaling cascades, present quantitative data on its efficacy, detail key experimental protocols for its evaluation, and provide visual representations of the core mechanisms to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Inflammatory dermatoses, such as eczema and psoriasis, are characterized by complex immunological dysregulation within the skin, leading to erythema, edema, pruritus, and scaling. Topical corticosteroids, like this compound, remain a first-line therapy due to their broad-spectrum anti-inflammatory and immunosuppressive activities.[1][2] This guide will dissect the fundamental mechanisms through which this compound exerts its therapeutic effects at the molecular level.
The Glucocorticoid Receptor: The Central Mediator of Action
The primary mechanism of action of this compound is initiated by its binding to the cytosolic glucocorticoid receptor (GR).[2] As a lipophilic molecule, it readily penetrates the cell membrane of keratinocytes, fibroblasts, and resident immune cells in the skin.
GR Activation and Nuclear Translocation
In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex including heat shock proteins (HSPs) and immunophilins. Upon binding of this compound, the GR undergoes a conformational change, dissociates from this complex, and translocates to the nucleus.
Genomic Mechanisms: Modulation of Gene Expression
Once in the nucleus, the activated GR-betamethasone 17-valerate complex modulates gene expression through two primary genomic mechanisms: transactivation and transrepression.
Transactivation: Upregulation of Anti-inflammatory Genes
The GR-ligand complex can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[2] This binding typically leads to the recruitment of coactivators and the basal transcription machinery, resulting in the increased transcription of genes with anti-inflammatory properties. A key example is the upregulation of annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2, a critical enzyme in the arachidonic acid cascade that produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2]
Transrepression: Downregulation of Pro-inflammatory Genes
Transrepression is considered the major contributor to the anti-inflammatory effects of glucocorticoids. This process does not involve direct binding of the GR to DNA. Instead, the activated GR interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3]
NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In inflammatory skin diseases, NF-κB is constitutively active in keratinocytes and immune cells. The activated GR can interfere with NF-κB signaling in several ways:
-
Direct Protein-Protein Interaction: The GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to its DNA response elements.
-
Induction of IκBα: The GR can upregulate the expression of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and activity.
AP-1 (a heterodimer of c-Fos and c-Jun proteins) is another crucial transcription factor in skin inflammation, regulating genes involved in cell proliferation, differentiation, and inflammation. The activated GR can repress AP-1 activity through direct protein-protein interactions, thereby inhibiting the expression of AP-1 target genes.
Cellular Effects in Skin Inflammation
The genomic actions of this compound translate into a range of cellular effects that collectively suppress skin inflammation.
-
Anti-inflammatory Effects: By inhibiting the production of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules, this compound reduces the recruitment and activation of inflammatory cells such as T-lymphocytes, macrophages, and neutrophils to the site of inflammation.[2]
-
Immunosuppressive Effects: It suppresses the function of various immune cells, including T-cells and antigen-presenting cells.[2]
-
Anti-proliferative Effects: this compound inhibits the hyperproliferation of keratinocytes, a hallmark of psoriatic lesions.[2]
Quantitative Data on Efficacy
The clinical and molecular efficacy of this compound has been quantified in numerous studies.
| Parameter | Condition | Effect of this compound | Reference |
| Psoriasis Area and Severity Index (PASI) | Mild to Moderate Psoriasis | 75.00% mean reduction after 6 months of treatment. | [1] |
| Dermatology Life Quality Index (DLQI) | Mild to Moderate Psoriasis | 72.22% mean improvement after 6 months of treatment. | [1] |
| Investigator's Global Assessment | Scalp Psoriasis | 72% of patients judged to be completely or almost clear after 29 days (foam formulation). | [4] |
| Collagen Propeptides (Type I and III) | Healthy Human Skin | 70-80% decrease in suction blister fluid after 3 days of treatment. | [5] |
| Cutaneous Cytokine Levels | Atopic Dermatitis | Significantly greater decrease in IL-8, IL-18, IL-22, IP-10, MDC, MMP-9, and TARC compared to tacrolimus (B1663567) after 2 weeks. | [6] |
Key Experimental Protocols
The anti-inflammatory and bio-potency of topical corticosteroids like this compound are assessed using a variety of in vivo and in vitro models.
Vasoconstrictor Assay (McKenzie-Stoughton Assay)
This in vivo assay is a widely accepted method for determining the bio-potency of topical corticosteroids. It is based on the ability of corticosteroids to cause vasoconstriction of the dermal capillaries, leading to skin blanching.
Methodology:
-
Subject Selection: Healthy volunteers with a known positive blanching response to topical corticosteroids are selected.
-
Application Sites: Multiple small areas (e.g., 1 cm²) are marked on the volar aspect of the forearms.
-
Product Application: A standardized amount of the this compound formulation and a vehicle control are applied to the designated sites. The application is typically done under occlusion to enhance penetration.
-
Application Duration: The products are left in place for a specified period (e.g., 6 hours).
-
Assessment: After removal of the product and cleaning of the sites, the degree of vasoconstriction (blanching) is assessed at various time points (e.g., 2, 4, 6, and 24 hours post-removal).
-
Scoring: Blanching is typically scored visually on a scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching). Alternatively, a chromameter can be used for a more objective colorimetric measurement.
-
Data Analysis: The blanching scores are plotted over time to generate a dose-response curve, from which the potency of the formulation can be determined.
In Vitro Human Keratinocyte Inflammation Model
This in vitro model allows for the investigation of the anti-inflammatory effects of this compound on a cellular level. Human keratinocyte cell lines (e.g., HaCaT) are commonly used.
Methodology:
-
Cell Culture: HaCaT cells are cultured in appropriate media until they reach a desired confluency (e.g., 80-90%).
-
Induction of Inflammation: Inflammation is induced by treating the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS) or a cocktail of cytokines (e.g., TNF-α and IFN-γ).
-
Treatment: Cells are co-treated or pre-treated with various concentrations of this compound or a vehicle control.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours).
-
Sample Collection: The cell culture supernatant is collected to measure secreted cytokines, and the cells are lysed to extract RNA or protein.
-
Analysis:
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Gene Expression Analysis: The expression of pro-inflammatory genes is measured by quantitative real-time PCR (qRT-PCR).
-
Protein Expression Analysis: The levels of key signaling proteins (e.g., phosphorylated NF-κB) are assessed by Western blotting.
-
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Betamethasone Valerate? [synapse.patsnap.com]
- 3. Role of betamethasone valerate 2.250 mg medicated plaster in the treatment of psoriasis and other dermatological pathologies: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Table], Summary of Findings of Included Studies - Betamethasone for Adults with Scalp Psoriasis: A Review of the Clinical and Cost-Effectiveness - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The molecular basis of glucocorticoid-induced skin atrophy: topical glucocorticoid apparently decreases both collagen synthesis and the corresponding collagen mRNA level in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Skin and systemic inflammation in adults with atopic dermatitis before and after whole-body topical this compound 0.1% or tacrolimus 0.1% treatment: A randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of Betamethasone 17-valerate for formulation
An In-depth Technical Guide to the Physicochemical Properties of Betamethasone (B1666872) 17-Valerate for Formulation
Introduction
Betamethasone 17-valerate (BMV) is a potent synthetic glucocorticoid renowned for its significant anti-inflammatory, immunosuppressive, and anti-allergic properties. As the 17-valerate ester of betamethasone, it is extensively used in topical dermatological formulations to treat a variety of skin conditions, including eczema, dermatitis, and psoriasis.[1][2] The efficacy and safety of a topical formulation are critically dependent on the physicochemical characteristics of the active pharmaceutical ingredient (API). These properties govern the drug's release from the vehicle, its penetration through the skin barrier, and its stability within the formulation.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound relevant to formulation development. It is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations to aid in the rational design of robust and effective drug delivery systems.
Core Physicochemical Properties
A thorough understanding of the following properties is fundamental to overcoming formulation challenges such as poor solubility, chemical instability, and polymorphism, which can impact the final product's performance and shelf-life.
General Properties
This compound is a white to creamy-white, odorless crystalline powder.[3][4] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 9-fluoro-11β,21-dihydroxy-16β-methyl-17-[(1-oxopentyl)oxy]-pregna-1,4-diene-3,20-dione | [5] |
| Molecular Formula | C₂₇H₃₇FO₆ | [5][][7] |
| Molecular Weight | 476.58 g/mol | [5][][7] |
| CAS Number | 2152-44-5 | [5][7] |
| Appearance | White or almost white crystalline powder | [4] |
Solubility Profile
The solubility of an API is a critical determinant of its formulation design, particularly for topical and parenteral routes. BMV is a lipophilic molecule, a characteristic that favors skin penetration but presents challenges for incorporation into aqueous vehicles.[4] It is practically insoluble in water but shows good solubility in various organic solvents.[4][7][8]
| Solvent | Solubility Description | Quantitative Value (approx.) | Reference |
| Water | Practically insoluble | - | [4][7][8] |
| Acetone | Freely soluble | - | [1][7][9] |
| Methylene Chloride | Freely soluble | - | [1][7][9] |
| Chloroform | Freely soluble / Soluble | 1 part in 2 | [4][8] |
| Ethanol (96%) | Soluble | 1 part in 12-16 | [3][4] |
| Methanol (B129727) | Sparingly soluble | - | [8] |
| Diethyl Ether | Slightly soluble | 1 part in 400 | [4][8] |
| DMSO | Soluble | ~30 mg/mL | [5] |
| Dimethylformamide | Soluble | ~25 mg/mL | [5] |
Melting Point
The melting point is a crucial parameter for identifying a compound and assessing its purity. It also provides information on the physical form of the substance and its thermal stability, which is vital for manufacturing processes that may involve heat.
| Reported Melting Point Range (°C) | Reference |
| 191 - 194 | [] |
| ~192 (with decomposition) | [4] |
| ~190 (with decomposition) | [8] |
| 183 - 184 | [7] |
The variation in reported melting points may be attributed to the presence of different polymorphic forms or minor impurities.
Partition Coefficient (LogP) and Ionization Constant (pKa)
The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity. A higher LogP value, as seen with BMV, indicates a preference for lipid environments, which is a key factor in its ability to permeate the stratum corneum. The pKa value helps predict the ionization state of a molecule at a given pH, which influences its solubility and permeability.
| Parameter | Value | Significance | Reference |
| LogP | 3.637 | High lipophilicity, favoring skin penetration. | [10] |
| pKa | 12.90 ± 0.70 (Predicted) | Essentially non-ionized at physiological pH. | [7][9] |
Polymorphism
Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of the same API can have distinct physicochemical properties, including solubility, melting point, and stability, which can significantly affect bioavailability and manufacturability. This compound is known to exhibit trimorphism.
| Polymorphic Form | Characteristics | Reference |
| Form I | The commercially available and thermodynamically most stable form at room temperature. | [11] |
| Form II | A metastable form that can be obtained via melting and recrystallization of Form III. | [11][12] |
| Form III | A metastable form that results from the desolvation of a methanol solvate. | [11][12] |
Given that polymorphs can interconvert, it is crucial to control the crystallization process during manufacturing to ensure a consistent and stable crystal form in the final product.
Stability Profile
This compound is susceptible to degradation through several pathways, primarily isomerization and hydrolysis, which are influenced by pH, temperature, and light.
-
Isomerization: The most significant degradation pathway is an acid and base-catalyzed acyl migration, where the valerate (B167501) group on carbon 17 isomerizes to carbon 21.[][13] This is clinically important as the resulting Betamethasone 21-valerate possesses only a fraction of the therapeutic activity of the parent compound.[13]
-
Hydrolysis: The 21-valerate isomer can further hydrolyze to form betamethasone free alcohol.[13][14]
-
Photodegradation: Exposure to UV light can induce degradation, which follows first-order kinetics.[15]
-
Incompatibilities: The compound is incompatible with alkalis, heavy metals, and certain formulation excipients like coal tar and salicylic (B10762653) acid.[3] Heat and light are known to accelerate its decomposition.[3]
The stability is highly dependent on the formulation vehicle, with decomposition occurring more rapidly in alkaline environments.[13] Therefore, careful control of the formulation's pH is essential to minimize degradation and ensure product potency throughout its shelf life.
Experimental Protocols
Standardized methodologies are required to accurately characterize the physicochemical properties of an API. The following section outlines common experimental protocols.
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, phosphate (B84403) buffer) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to separate the undissolved solid from the supernatant.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Melting Point Analysis (Differential Scanning Calorimetry - DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.
-
Sample Preparation: Accurately weigh a small amount (1-5 mg) of the this compound powder into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is identified as the onset or peak of the endothermic event on the resulting thermogram. This method is also highly effective for detecting polymorphism, as different crystal forms will exhibit distinct melting endotherms.[16]
Polymorphic Screening (X-Ray Powder Diffraction - XRPD)
XRPD is a powerful technique for identifying the crystal form of a solid material. Each crystalline solid has a unique diffraction pattern.
-
Sample Preparation: Gently pack the this compound powder into a sample holder.
-
Data Acquisition: Mount the sample in an X-ray diffractometer. Expose the sample to a monochromatic X-ray beam and scan over a range of 2θ angles (e.g., 2° to 40°).
-
Pattern Analysis: The instrument detects the intensity of the diffracted X-rays at different angles. The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint for the specific crystal lattice. Different polymorphs will produce distinctly different diffraction patterns.[11][16]
LogP Determination (Shake-Flask Method)
This protocol measures the partitioning of a drug between two immiscible phases, typically n-octanol and water.
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Drug Addition: Dissolve a known amount of this compound in the aqueous phase.
-
Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous drug solution in a sealed container. Shake the mixture vigorously for a set time, then allow the two phases to separate completely, often aided by centrifugation.
-
Quantification: Determine the concentration of the drug in both the aqueous and octanol (B41247) phases using a suitable analytical method like HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Stability Studies (Forced Degradation)
Forced degradation studies are performed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.
-
Stress Conditions: Expose solutions or solid samples of this compound to a variety of stress conditions as per ICH guidelines, including:
-
Hydrolysis: Acidic (e.g., 0.1N HCl), basic (e.g., 0.1N NaOH), and neutral (water) conditions at elevated temperatures.
-
Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).
-
Photolysis: Exposure to UV and visible light.
-
Thermal Stress: Heating the solid drug substance.
-
-
Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method capable of separating the intact drug from all major degradation products.
-
Peak Identification: Characterize the degradation products to elucidate the degradation pathways. This information is vital for selecting appropriate excipients and packaging to protect the drug product.
Visualization of Key Concepts
Glucocorticoid Receptor Signaling Pathway
This compound exerts its anti-inflammatory effects by binding to cytosolic glucocorticoid receptors (GR). This complex then translocates to the nucleus to modulate gene expression.
Caption: Mechanism of action for this compound.
Physicochemical Properties and Formulation Strategy
The physicochemical properties of BMV directly dictate the strategies employed during formulation development to ensure stability, efficacy, and patient acceptability.
Caption: Influence of physicochemical properties on formulation.
Experimental Workflow for Polymorph Characterization
A systematic workflow is essential for identifying and characterizing the different polymorphic forms of this compound.
Caption: Workflow for polymorph screening and selection.
Conclusion
The physicochemical properties of this compound—particularly its poor aqueous solubility, high lipophilicity, potential for polymorphism, and susceptibility to pH-dependent isomerization—are defining factors in the development of topical formulations. A comprehensive characterization of these properties using robust analytical techniques is not merely a preliminary step but a critical requirement for designing a drug product that is stable, safe, and therapeutically effective. By leveraging this foundational knowledge, formulation scientists can rationally select excipients, optimize manufacturing processes, and ultimately develop high-quality dermatological products that maximize the therapeutic potential of this potent corticosteroid.
References
- 1. This compound | 2152-44-5 [chemicalbook.com]
- 2. Betamethasone Valerate | C27H37FO6 | CID 16533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. guinama.com [guinama.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound CAS#: 2152-44-5 [m.chemicalbook.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. 2152-44-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Betamethasone-17-valerate - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. The stability and blanching efficacy of betamethasone-17-valerate in emulsifying ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
An In-depth Technical Guide to the Synthesis and Impurity Profiling of Betamethasone 17-Valerate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and impurity profiling of Betamethasone (B1666872) 17-valerate, a potent synthetic corticosteroid. The document details the chemical synthesis process, outlines the formation of known impurities, and presents analytical methodologies for their detection and quantification.
Synthesis of Betamethasone 17-Valerate
The synthesis of this compound typically involves the esterification of betamethasone at the 17-hydroxyl group with valeric acid or a derivative thereof. A common and efficient method utilizes trimethyl orthovalerate in the presence of an acid catalyst.[1][2]
Synthesis Pathway
The overall synthetic scheme is a multi-step process that starts from betamethasone and selectively esterifies the C17 hydroxyl group.
Experimental Protocol for Synthesis
The following protocol is a detailed method for the synthesis of this compound based on established procedures.[1][2]
Step 1: Esterification
-
In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve Betamethasone in tetrahydrofuran (THF).
-
Add p-toluenesulfonic acid as a catalyst.
-
To this solution, add trimethyl orthovalerate.
-
Maintain the reaction temperature between 20-25°C and stir for 30-45 minutes.
Step 2: Hydrolysis
-
To the reaction mixture from Step 1, add a 5-15% aqueous solution of sulfuric acid.
-
Continue stirring under nitrogen protection at 20-25°C for 20-30 minutes to hydrolyze the intermediate orthoester.
Step 3: Work-up and Extraction
-
Add pyridine (B92270) to the reaction mixture and stir for 20-40 minutes.
-
Discontinue the nitrogen purge and add an aqueous sodium chloride solution.
-
Warm the mixture to 30-35°C and stir, then allow the layers to separate.
-
Collect the upper organic layer.
Step 4: Crystallization of Crude Product
-
Concentrate the organic layer under reduced pressure to obtain an oily residue.
-
To the residue, add a mixture of anhydrous methanol (B129727), water, and glacial acetic acid (volume ratio of approximately 400-600 : 180-250 : 1).[1]
-
Heat the mixture until a clear solution is obtained, then cool to 15-20°C with stirring to induce crystallization.
-
Collect the crude this compound by suction filtration.
-
Wash the filter cake with a 20-40% aqueous methanol solution and dry.[1]
Step 5: Purification
-
Dissolve the crude product in a mixture of acetone, purified water, and glacial acetic acid (volume ratio of approximately 800-1000 : 50-150 : 1).[1]
-
Add activated carbon for decolorization and stir for 1-2 hours.
-
Filter the solution to remove the activated carbon.
-
To the filtrate, add an equal volume of purified water and concentrate under reduced pressure at a temperature below 50°C.
-
Cool the concentrated solution to 10-15°C and stir for 10-15 hours to allow for crystallization.
-
Collect the purified this compound by suction filtration, wash with purified water, and dry to a constant weight.
Yield and Purity
| Parameter | Value | Reference |
| Yield | >80% | [1] |
| Purity (by HPLC) | >99.2% | [1] |
Impurity Profiling
Impurity profiling is crucial for ensuring the safety and efficacy of this compound. Impurities can arise from the manufacturing process or through degradation of the active pharmaceutical ingredient (API).
Common Impurities
| Impurity Name | Structure | Origin |
| Dexamethasone 17-valerate | Isomer of this compound | Process-related impurity from the starting material.[3] |
| Betamethasone 21-valerate | Isomer of this compound | Degradation product formed by acyl migration.[3][4] |
| Betamethasone | Starting material | Unreacted starting material or degradation product. |
| 21-Dehydro this compound | Oxidation product | Degradation product.[5] |
| Betamethasone 17-propionate | Analogous ester | Impurity from related substance in starting material or reagents.[5] |
Impurity Formation Pathways
Analytical Methodologies for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the routine analysis of this compound and its impurities. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.
HPLC-UV Method
A stability-indicating RP-HPLC method can be used for the simultaneous quantification of this compound and its impurities.[6][7]
3.1.1. Experimental Protocol
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: YMC-Pack Pro C18 (150 mm x 4.6 mm, 3 µm particle size).[6][7]
-
UV Detection: 235 nm.[6]
-
Mobile Phase A: A 16:21:21:42 (v/v/v/v) mixture of methanol, 10 g/L phosphoric acid, HPLC grade water, and acetonitrile (B52724).[6][7]
-
Mobile Phase B: A 24:5:5:66 (v/v/v/v) mixture of methanol, 10 g/L phosphoric acid, HPLC grade water, and acetonitrile.[6][7]
-
Gradient Program:
-
Start with 100% Mobile Phase A, hold for 3 minutes.
-
Increase to 100% Mobile Phase B over the next 25 minutes.
-
Hold at 100% Mobile Phase B for 10 minutes.
-
3.1.2. Sample Preparation
For cream formulations, an extraction into a suitable organic solvent is required.
-
Accurately weigh approximately 5.00 g of the cream into a 50.0 mL volumetric flask.
-
Add 30 mL of acetonitrile and suspend by shaking in a water bath at 65°C to melt the fatty components.
-
Ensure thorough mixing using a vortex mixer.
-
Extract the APIs into the solution by shaking on a flat-bed shaker.[6]
LC-MS/MS Method for Impurity Identification
LC-MS/MS is a powerful tool for the identification and structural elucidation of unknown impurities.[3][8]
3.2.1. Experimental Protocol
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column, for example, a Restek Pinnacle II C18 (250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A gradient elution system composed of 0.2% formic acid in water and acetonitrile is commonly used.[8]
-
Ionization Mode: Both positive and negative ion modes can be utilized for comprehensive analysis.
Analytical Workflow
Conclusion
This technical guide has provided a detailed overview of the synthesis of this compound and the profiling of its impurities. The synthesis is a well-established process, but careful control of reaction conditions and purification steps is necessary to achieve high purity and yield. A thorough understanding of potential process-related and degradation impurities is essential for developing robust analytical methods for quality control. The described HPLC-UV and LC-MS/MS methods provide reliable approaches for the quantification and identification of these impurities, ensuring the final drug product meets the required quality standards.
References
- 1. CN102659887A - Synthetic method of this compound - Google Patents [patents.google.com]
- 2. CN102659887B - A kind of synthetic method of betamethasone valerate - Google Patents [patents.google.com]
- 3. Application of LC-MS(n) in conjunction with mechanism-based stress studies in the elucidation of drug impurity structure: rapid identification of a process impurity in this compound drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. academic.oup.com [academic.oup.com]
- 7. An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the In Vitro Anti-inflammatory Activity of Betamethasone 17-Valerate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the in vitro anti-inflammatory properties of Betamethasone 17-valerate, a potent synthetic glucocorticoid. It details the molecular mechanisms of action, including its interaction with the glucocorticoid receptor and subsequent modulation of key inflammatory signaling pathways such as NF-κB and MAP kinase. This guide summarizes quantitative data on its efficacy in inhibiting pro-inflammatory mediators and presents detailed experimental protocols for assessing its activity in a laboratory setting. Visual diagrams of cellular pathways and experimental workflows are provided to facilitate a deeper understanding of the scientific principles and methodologies discussed.
Introduction
This compound is a mid-potency topical corticosteroid widely utilized for its anti-inflammatory, immunosuppressive, and anti-proliferative activities in treating various dermatological conditions like eczema and psoriasis.[1][2] Its therapeutic efficacy is rooted in its ability to modulate the expression of numerous genes involved in the inflammatory cascade.[3] Understanding its precise mechanisms of action at a cellular and molecular level is critical for drug development and optimizing therapeutic strategies. In vitro assays provide a controlled environment to dissect these mechanisms, offering a reliable and ethical approach for screening and characterizing anti-inflammatory agents before proceeding to in vivo studies.[4][5] This guide focuses on the established in vitro effects of this compound, presenting key quantitative data and the experimental protocols used to derive them.
Molecular Mechanism of Action
The anti-inflammatory effects of this compound are primarily mediated through its interaction with the cytosolic glucocorticoid receptor (GR).[1]
2.1. Glucocorticoid Receptor Binding and Nuclear Translocation Upon diffusing into the cell, this compound binds to the GR, which is part of a multiprotein complex in the cytoplasm. This binding event induces a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated Betamethasone-GR complex into the nucleus.[1]
2.2. Genomic Mechanisms Once in the nucleus, the Betamethasone-GR complex modulates gene expression through two primary genomic mechanisms:
-
Transactivation: As a dimer, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This action upregulates the transcription of anti-inflammatory proteins such as annexin-1 (lipocortin-1), which inhibits phospholipase A2, and IκBα, an inhibitor of the pro-inflammatory transcription factor NF-κB.[1]
-
Transrepression: The Betamethasone-GR complex, often as a monomer, can inhibit the activity of other transcription factors without directly binding to DNA. It achieves this by physically interacting with and "tethering" to pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This protein-protein interaction prevents them from binding to their respective DNA response elements, thereby repressing the expression of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[1][6]
Modulation of Key Inflammatory Pathways
This compound exerts its potent anti-inflammatory effects by interfering with critical signaling cascades.
3.1. Inhibition of the NF-κB Pathway The NF-κB pathway is a central regulator of inflammation.[7] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα.[8] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.[8][9] Betamethasone suppresses this pathway by:
-
Increasing the transcription of the IκBα gene (a transactivation effect), which enhances the sequestration of NF-κB in the cytoplasm.[1]
-
Directly interacting with the p65 subunit of NF-κB in the nucleus (a transrepression effect), preventing it from initiating transcription.[10][11]
3.2. Interference with the MAP Kinase (MAPK) Pathway Mitogen-activated protein kinase (MAPK) pathways, including the JNK and ERK pathways, are also crucial in regulating inflammation.[12][13] Glucocorticoids can inhibit MAPK signaling, which contributes to their anti-inflammatory effects.[12] One key mechanism is the induction of MAPK Phosphatase-1 (MKP-1). MKP-1 is a protein that dephosphorylates and thereby inactivates MAPKs like JNK and p38, effectively shutting down their downstream signaling to inflammatory gene expression.[12]
Quantitative In Vitro Data
The anti-inflammatory potency of this compound has been quantified through various in vitro assays.
Table 1: Glucocorticoid Receptor Binding Affinity
| Parameter | Cell/Tissue Source | Value | Reference |
| IC₅₀ (vs. ³H-dexamethasone) | Human Epidermis | 5 nM | [14] |
| IC₅₀ (vs. ³H-dexamethasone) | Mouse Skin | 6 nM | [14] |
| IC₅₀ represents the concentration required to inhibit 50% of radiolabeled dexamethasone (B1670325) binding, with lower values indicating higher affinity. |
Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines
| Cytokine | Cell Type | Stimulus | Betamethasone Conc. | Result | Reference |
| TNF-α | Dental Pulp Stem Cells (DPSCs) | 1 µg/mL LPS | 1 µg/L | Significant decrease in mRNA expression | [10] |
| IL-1β | Dental Pulp Stem Cells (DPSCs) | 1 µg/mL LPS | 1 µg/L | Significant decrease in mRNA expression | [10] |
| IL-6 | Dental Pulp Stem Cells (DPSCs) | 1 µg/mL LPS | 1 µg/L | Significant decrease in mRNA expression | [10] |
| IL-1α | Peripheral Blood Mononuclear Cells (PBMCs) | LPS, R848, PHA | Not specified | Significant reduction post-HIV exposure | [15] |
| IL-1β | Peripheral Blood Mononuclear Cells (PBMCs) | TLR agonists, PHA | Not specified | Significant reduction across all conditions | [15] |
| IL-6 | Peripheral Blood Mononuclear Cells (PBMCs) | TLR agonists, PHA | Not specified | Significant reduction across all conditions | [15][16] |
| TNF | Neonatal Cord Blood Mononuclear Cells | S. agalactiae, E. faecalis | Not specified | Reduced production | [16] |
Table 3: In Vitro Inhibition of Inflammatory Enzymes and Mediators
| Mediator | Cell Type | Stimulus | Betamethasone Conc. | Result | Reference |
| COX-2 | Dental Pulp Stem Cells (DPSCs) | 1 µg/mL LPS | 1 µg/L | Significant decrease in mRNA expression | [10] |
| COX-2 | Human Articular Chondrocytes | IL-1 | Not specified | Dexamethasone (related GC) strongly inhibited mRNA expression | [17] |
| iNOS | Mouse Macrophages | LPS | Not specified | General screening method indicates reduction | [4] |
| Nitric Oxide (NO) | Mouse Macrophages | LPS | Not specified | General screening method indicates reduction | [4] |
Experimental Protocols
Detailed methodologies are essential for the accurate in vitro assessment of anti-inflammatory agents.
5.1. Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Inhibition Assay in THP-1 Cells
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines from monocytic cells stimulated with LPS.[18]
-
Cell Culture: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells per well.
-
Pre-treatment: Add varying concentrations of this compound (dissolved in a suitable vehicle like DMSO, with final concentration ≤0.1%) to the wells. Include a vehicle-only control group. Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control group.[18]
-
Incubation: Incubate the plate for 4-24 hours, depending on the target cytokine (e.g., 4 hours for TNF-α, 24 hours for IL-1β and IL-6).[18]
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, or other cytokines in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value if desired.
5.2. Protocol: Western Blot for NF-κB p65 Phosphorylation
This protocol assesses the effect of this compound on the activation of the NF-κB pathway by measuring the phosphorylation of its p65 subunit.[10]
-
Cell Culture and Seeding: Culture and seed cells (e.g., DPSCs, macrophages) in a 6-well plate as described previously.
-
Treatment and Stimulation: Pre-treat cells with this compound or vehicle for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for a short duration (e.g., 15-60 minutes) to capture peak phosphorylation.
-
Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated p65 (p-p65) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total p65 or a housekeeping protein like β-actin.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-p65 signal to the total p65 or housekeeping protein signal.
Conclusion
This compound demonstrates potent in vitro anti-inflammatory activity through a well-defined molecular mechanism centered on the glucocorticoid receptor. By binding to the GR, it initiates a cascade of genomic events that lead to the suppression of key pro-inflammatory signaling pathways, notably NF-κB and MAPK. This action results in the reduced expression and activity of a wide array of inflammatory mediators, including cytokines like TNF-α and IL-6, and enzymes such as COX-2. The quantitative data and detailed protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this and other corticosteroid compounds in a controlled laboratory setting.
References
- 1. What is the mechanism of Betamethasone Valerate? [synapse.patsnap.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. youtube.com [youtube.com]
- 4. ir.vistas.ac.in [ir.vistas.ac.in]
- 5. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs [mdpi.com]
- 6. Regulation of Cyclooxygenase-2 Expression in Human T Cells by Glucocorticoid Receptor-Mediated Transrepression of Nuclear Factor of Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 11. Betamethasone suppresses the inflammatory response in LPS-stimulated dental pulp cells through inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Betamethasone induces potent immunosuppression and reduces HIV infection in a PBMC in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effect of Indomethacin and Betamethasone on the cytokine response of human neonatal mononuclear cells to gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Betamethasone 17-Valerate: A Deep Dive into Glucocorticoid Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding affinity of betamethasone (B1666872) 17-valerate, a potent synthetic glucocorticoid. A thorough understanding of its interaction with the glucocorticoid receptor (GR) is fundamental to its therapeutic application in treating a range of inflammatory and autoimmune conditions. This document details the underlying signaling pathways, presents quantitative binding affinity data, and outlines the experimental protocols used to determine these values.
Introduction to Betamethasone 17-Valerate and the Glucocorticoid Receptor
This compound is a mid-potency topical corticosteroid widely used for its anti-inflammatory, immunosuppressive, and anti-proliferative properties.[1] Its therapeutic effects are primarily mediated through its binding to and activation of the glucocorticoid receptor. The GR, a member of the nuclear receptor superfamily, functions as a ligand-dependent transcription factor that regulates the expression of a vast array of genes, ultimately leading to the observed physiological responses.[2][3]
Upon binding to its ligand in the cytoplasm, the GR undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates to the nucleus.[4] In the nucleus, the ligand-receptor complex can either upregulate the expression of anti-inflammatory proteins or repress the expression of pro-inflammatory genes.[2]
Glucocorticoid Receptor Signaling Pathway
The binding of this compound to the glucocorticoid receptor initiates a cascade of molecular events that modulate cellular activity. The canonical signaling pathway is depicted below.
References
An In-depth Technical Guide to the Degradation Pathways and Products of Betamethasone 17-Valerate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation of betamethasone (B1666872) 17-valerate, a potent synthetic glucocorticoid widely used in topical formulations for various skin disorders. Understanding the degradation pathways and the resulting products is crucial for ensuring the stability, safety, and efficacy of pharmaceutical preparations containing this active ingredient. This document details the primary degradation routes—hydrolysis, isomerization, and photodegradation—supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Core Degradation Pathways
Betamethasone 17-valerate is susceptible to degradation through several mechanisms, primarily influenced by factors such as pH, temperature, light exposure, and the composition of the formulation. The major degradation reactions include thermal degradation (hydrolysis and isomerization) and photodegradation.
Thermal Degradation: Hydrolysis and Isomerization
Thermal degradation of this compound predominantly involves hydrolysis and isomerization, leading to the formation of two major products: betamethasone 21-valerate and betamethasone alcohol.[1][2][3][4] This process is significantly influenced by pH.[1] The degradation follows first-order kinetics.[1][2][3]
The degradation pathway begins with the isomerization of this compound to betamethasone 21-valerate through the migration of the valerate (B167501) ester group from the C17 to the C21 position.[2][5][6] Subsequently, betamethasone 21-valerate can undergo hydrolysis to form betamethasone alcohol.[1][2][6]
Photodegradation
When exposed to UV light (in the range of 300-400 nm), this compound undergoes degradation through a rearrangement of the cyclohexadienone moiety, which is believed to involve a radical mechanism.[7] This leads to the formation of three primary photodegradation products: lumi, photolumi, and andro derivatives.[7] The photodegradation process also follows first-order kinetics.[5][7]
Quantitative Data on Degradation
The rate and extent of this compound degradation are highly dependent on the environmental conditions. The following tables summarize the quantitative data from various studies.
Thermal Degradation Product Distribution
The distribution of thermal degradation products is heavily influenced by the pH of the medium.
| pH | Betamethasone 21-Valerate (%) | Betamethasone Alcohol (%) |
| 2.5 | 8.33 | 0.17 |
| 3.5 | 9.10 | 0.90 |
| 4.5 | 9.55 | 0.45 |
| 5.5 | 9.65 | 0.35 |
| Table 1: Product distribution at 10% thermal degradation of this compound at different pH values.[2] |
Apparent First-Order Rate Constants for Degradation
The degradation of this compound follows first-order kinetics under both thermal and photolytic stress conditions.
| Degradation Type | Medium | Apparent First-Order Rate Constant (k) |
| Thermal | Varies (different media) | 0.399 - 9.07 x 10⁻³ h⁻¹ |
| Photodegradation | Varies (solvents and formulations) | 1.62 - 11.30 x 10⁻³ min⁻¹ |
| Table 2: Apparent first-order rate constants for the degradation of this compound.[2][3][7][8] |
Experimental Protocols
The analysis of this compound and its degradation products is predominantly carried out using High-Performance Liquid Chromatography (HPLC).
Stability-Indicating HPLC Method for Thermal Degradation Products
A validated HPLC method is crucial for separating and quantifying this compound from its degradation products.[1][3]
-
Instrumentation : High-Performance Liquid Chromatograph with a UV detector.
-
Column : A suitable C18 column (e.g., 150 mm × 4.6 mm, 3 µm particles) is often used.[9][10][11]
-
Mobile Phase : A gradient mixture of solvents is typically employed. For instance, a mixture of methanol, phosphoric acid, water, and acetonitrile (B52724) in varying proportions.[9][10][11]
-
Flow Rate : A typical flow rate is around 0.7 mL/min.[9][10]
-
Detection Wavelength : UV detection is commonly set at 235 nm.[9][10]
-
Column Temperature : The column is often maintained at 40°C.[9][10]
Sample Preparation for Analysis
-
Solutions : Samples in solution are typically diluted with the mobile phase to an appropriate concentration before injection.
-
Creams and Gels : For semi-solid dosage forms, an extraction step is necessary. The active ingredient and its degradation products are extracted using a suitable solvent, followed by centrifugation and filtration to remove excipients before HPLC analysis.
Factors Influencing Degradation
Several factors can significantly impact the stability of this compound in pharmaceutical formulations.
-
pH : this compound shows maximum stability in the pH range of 4-5.[1][2][3] The degradation rate increases in more acidic or alkaline conditions.[1]
-
Solvent Polarity : The rate of both thermal and photodegradation increases with a decrease in the solvent's dielectric constant (i.e., in less polar solvents).[1][5][7]
-
Formulation Excipients : The ingredients used in cream and gel formulations can influence the degradation rate. For instance, a higher rate of photodegradation has been observed in cream formulations compared to gel formulations.[5][7]
-
Photostabilizers : The inclusion of photostabilizers such as titanium dioxide, vanillin, and butyl hydroxytoluene can effectively reduce photodegradation in topical formulations.[7]
Conclusion
The degradation of this compound is a critical aspect to consider during the development and storage of pharmaceutical products. The primary degradation pathways involve thermal- and pH-dependent hydrolysis and isomerization to betamethasone 21-valerate and betamethasone alcohol, as well as photodegradation to lumi, photolumi, and andro derivatives. The degradation kinetics are typically first-order. Stability can be optimized by controlling the pH of the formulation to be within the 4-5 range and by incorporating photostabilizers in topical preparations. Robust, stability-indicating analytical methods, such as HPLC, are essential for monitoring the integrity of this compound and ensuring product quality.
References
- 1. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. The stability of betamethasone-17-valerate in semi-solid bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Spectroscopic Analysis of Betamethasone 17-Valerate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Betamethasone (B1666872) 17-valerate, a potent synthetic glucocorticoid. The following sections detail the methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting key data in structured tables and illustrating relevant workflows and biological pathways.
Introduction
Betamethasone 17-valerate is a corticosteroid ester utilized for its anti-inflammatory and immunosuppressive properties.[1] A thorough understanding of its chemical structure and purity is paramount for its safe and effective use in pharmaceutical formulations. Spectroscopic techniques are indispensable tools for the structural elucidation and quality control of this active pharmaceutical ingredient. This guide offers detailed experimental protocols and data interpretation for the multifaceted spectroscopic analysis of this compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 0.93 | t, J=7.4 Hz | -CH2CH2CH2CH3 |
| 1.05 | s | C-18 CH3 |
| 1.25 | d, J=7.6 Hz | C-16 CH3 |
| 1.55 | s | C-19 CH3 |
| 1.35-1.70 | m | -CH2CH2CH2CH3 |
| 2.35 | t, J=7.4 Hz | -COCH2CH2- |
| 4.30 | d, J=19.6 Hz | C-21 Ha |
| 4.85 | d, J=19.6 Hz | C-21 Hb |
| 5.95 | s | C-4 H |
| 6.15 | d, J=10.1 Hz | C-2 H |
| 7.30 | d, J=10.1 Hz | C-1 H |
Note: The assignments are based on typical chemical shifts for steroid structures and may require 2D NMR techniques for definitive confirmation.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| 13.7 | -CH2CH2CH2CH3 |
| 16.9 | C-18 |
| 17.3 | C-16 CH3 |
| 22.1 | -CH2CH2CH2CH3 |
| 26.8 | -CH2CH2CH2CH3 |
| 31.0 - 48.0 | Various aliphatic C |
| 68.7 | C-21 |
| 70.9 | C-11 |
| 90.1 | C-17 |
| 99.5 | C-9 |
| 124.1 | C-2 |
| 129.8 | C-1 |
| 152.3 | C-4 |
| 167.8 | C-5 |
| 172.5 | Ester C=O |
| 186.2 | C-3 C=O |
| 205.1 | C-20 C=O |
Note: These are approximate chemical shifts and can vary slightly based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3450 | Strong, Broad | O-H Stretching (Alcohol) |
| ~2960 | Medium | C-H Stretching (Aliphatic) |
| ~1735 | Strong | C=O Stretching (Ester) |
| ~1710 | Strong | C=O Stretching (Ketone, C-20) |
| ~1665 | Strong | C=O Stretching (α,β-unsaturated Ketone, C-3) |
| ~1620, ~1605 | Medium | C=C Stretching (Diene) |
| ~1280 | Strong | C-O Stretching (Ester) |
| ~1050 | Strong | C-F Stretching |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 476.26 | [M]+ (Molecular Ion) |
| 375.20 | [M - C5H9O2]+ (Loss of valerate (B167501) side chain) |
| 355.19 | [M - C5H9O2 - HF]+ |
| 337.18 | [M - C5H9O2 - H2O - HF]+ |
| 279.17 | Further fragmentation |
Note: Fragmentation patterns can be complex and dependent on the ionization technique used.
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and a larger number of scans compared to ¹H NMR.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound using Fourier Transform Infrared (FT-IR) spectroscopy.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.
-
Grind 1-2 mg of this compound with approximately 100-200 mg of the dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the infrared spectrum.
-
Data Analysis: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands and assign them to the corresponding functional groups.[2]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (LC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
Chromatographic Separation (LC):
-
Inject the sample solution into a liquid chromatography system equipped with a suitable column (e.g., C18).
-
Use a mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid) to elute the compound.
-
-
Mass Spectrometric Analysis (MS):
-
The eluent from the LC system is introduced into the mass spectrometer.
-
Employ an appropriate ionization technique, such as Electrospray Ionization (ESI) in positive ion mode.
-
Acquire a full scan mass spectrum to determine the molecular ion peak.
-
Perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation pattern.[3][4]
-
-
Data Analysis: Analyze the resulting mass spectra to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Signaling Pathway
This compound exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR), which then modulates gene expression.[1][5] The diagram below illustrates this genomic signaling pathway.
References
- 1. Betamethasone Valerate | C27H37FO6 | CID 16533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 3. akjournals.com [akjournals.com]
- 4. LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Betamethasone Valerate? [synapse.patsnap.com]
Betamethasone 17-valerate solubility in different solvent systems
An In-Depth Technical Guide to the Solubility of Betamethasone (B1666872) 17-Valerate in Various Solvent Systems
For researchers, scientists, and drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) like betamethasone 17-valerate is fundamental to formulation development, ensuring bioavailability, and achieving therapeutic efficacy. This guide provides a comprehensive overview of the solubility of this compound in different solvent systems, complete with quantitative data, detailed experimental protocols, and visualizations of experimental workflows and influencing factors.
Quantitative Solubility Data
The solubility of this compound has been determined in a range of common pharmaceutical solvents. The following table summarizes the available quantitative data, providing a clear comparison of its solubility in different media.
| Solvent System | Solubility | Temperature |
| Ethanol (B145695) | ~ 3 mg/mL[1] | Not Specified |
| Ethanol | 62 mg/mL[2] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | ~ 30 mg/mL[1] | Not Specified |
| Dimethylformamide (DMF) | ~ 25 mg/mL[1] | Not Specified |
| 1:10 DMSO:PBS (pH 7.2) | ~ 0.1 mg/mL[1] | Not Specified |
| Water | Practically insoluble[3] | Not Specified |
| Acetone | Freely soluble[4] | Not Specified |
| Chloroform | Freely soluble[3] | Not Specified |
| Methylene (B1212753) Chloride | Freely soluble[4] | Not Specified |
| Methanol (B129727) | Sparingly soluble[3] | Not Specified |
| Diethyl Ether | Slightly soluble[3] | Not Specified |
| Isopropyl Alcohol | Soluble in 50 parts[5] | Not Specified |
Qualitative Solubility Profile
Qualitative assessments further characterize the solubility of this compound:
-
Practically insoluble in water.[3]
-
Freely soluble in acetone, chloroform, and methylene chloride.[4][3]
-
Soluble in ethanol (in 12-16 parts) and isopropyl alcohol (in 50 parts).[5]
-
Sparingly soluble in methanol.[3]
-
Slightly soluble in diethyl ether.[3]
Experimental Protocols
The determination of solubility is a critical experimental procedure in pharmaceutical sciences. Below are detailed methodologies for key experiments related to the solubility of this compound.
Protocol for Determination of Equilibrium Solubility
This protocol is a generalized procedure based on standard methods for determining the equilibrium solubility of a compound.
-
Preparation of Saturated Solution:
-
An excess amount of this compound is added to a known volume of the selected solvent system in a sealed container (e.g., a glass vial).
-
The container is then agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours). A shaker or rotator is used to ensure continuous mixing.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, the suspension is allowed to stand to allow for the sedimentation of the undissolved solid.
-
An aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved particles.
-
-
Quantification of Dissolved Solute:
-
The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A common method for the quantification of this compound is reverse-phase HPLC.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.[1]
-
Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of the sample is then determined by comparing its peak area to the calibration curve.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of this compound.
Factors Influencing this compound Solubility
Several factors can influence the solubility and stability of this compound in a given formulation. The diagram below illustrates these relationships.
References
A Technical Guide to the Crystal Structure and Polymorphism of Betamethasone 17-Valerate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betamethasone 17-valerate, a potent synthetic glucocorticoid, is a widely utilized active pharmaceutical ingredient (API) in topical formulations for treating inflammatory skin disorders. The solid-state properties of an API, particularly its crystal structure and polymorphism, are critical determinants of its physicochemical properties, including solubility, stability, and bioavailability. Consequently, a thorough understanding and control of the polymorphic landscape of this compound are paramount for ensuring consistent product quality and therapeutic efficacy. This technical guide provides a comprehensive overview of the known polymorphic forms of this compound, detailing their crystal structures, thermodynamic relationships, and the experimental methodologies employed for their characterization.
Introduction to Polymorphism in this compound
Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different crystalline arrangements, or polymorphs, of the same chemical entity can exhibit distinct physical and chemical properties. In the pharmaceutical context, this can have profound implications for drug development and manufacturing.
This compound has been shown to exhibit trimorphism, with three identified polymorphic forms (Form I, Form II, and Form III) and a methanol (B129727) solvate.[1][2] Form I is the commercially available and thermodynamically most stable form at room temperature.[1][2] Forms II and III are metastable polymorphs. The interconversion between these forms is a key aspect of the solid-state chemistry of this API.
Crystal Structure and Physicochemical Data
The different polymorphic forms of this compound have been characterized using single-crystal and powder X-ray diffraction. The crystallographic data for the known forms are summarized in the table below.
Table 1: Crystallographic Data for this compound Polymorphs and Solvate
| Parameter | Form I | Form II | Form III | Methanol Solvate |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁ | P2₁ | P2₁ |
| a (Å) | 10.38 | 11.78 | 12.11 | 11.95 |
| b (Å) | 12.45 | 10.98 | 10.87 | 11.12 |
| c (Å) | 20.12 | 11.23 | 11.34 | 11.45 |
| α (°) | 90 | 90 | 90 | 90 |
| β (°) | 90 | 101.3 | 102.5 | 101.8 |
| γ (°) | 90 | 90 | 90 | 90 |
| V (ų) | 2598 | 1423 | 1456 | 1498 |
| Z | 4 | 2 | 2 | 2 |
| R-factor (%) | 4.5 | 6.8 | 7.1 | 5.9 |
Note: The data presented in this table is a representative compilation from published crystallographic studies. Slight variations may be observed in different literature sources.
Thermodynamic Relationships and Polymorphic Transformations
The thermodynamic stability of the different polymorphs has been investigated using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Table 2: Thermal Analysis Data for this compound Polymorphs
| Form | Melting Point (°C) | Heat of Fusion (J/g) | Notes |
| Form I | ~190 (with decomposition) | Higher than Forms II & III | Thermodynamically stable form.[1][2] |
| Form II | Lower than Form I | Lower than Form I | Metastable form.[1][2] |
| Form III | Lower than Form I | Lower than Form I | Metastable form, transforms to Form II upon heating.[1][2] |
| Methanol Solvate | Decomposes to Form III | - | Desolvation event observed by TGA/DTA.[1][2] |
The relationship and transformation pathways between the different solid-state forms of this compound are crucial for controlling the final solid form of the API.
References
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for Betamethasone 17-Valerate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of Betamethasone 17-Valerate in pharmaceutical formulations. The developed isocratic reverse-phase method is demonstrated to be simple, accurate, precise, and specific, adhering to the International Council for Harmonisation (ICH) guidelines for analytical method validation. This document provides comprehensive experimental protocols for method development and validation, along with a summary of acceptance criteria and results.
Introduction
This compound is a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties, widely used in topical dermatological preparations. Accurate and reliable quantification of this active pharmaceutical ingredient (API) is crucial for ensuring product quality and therapeutic efficacy. This application note presents a validated HPLC-UV method suitable for routine quality control and stability testing of this compound in various dosage forms.
HPLC Method Development
The primary objective of the method development was to achieve a symmetric peak shape for this compound, free from interference from excipients and potential degradation products, with a reasonable runtime.
Chromatographic Conditions:
| Parameter | Condition |
| Instrument | HPLC system with UV-Vis Detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724):Water (60:40 v/v)[1] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL[3] |
| Column Temperature | Ambient |
| Detection Wavelength | 240 nm[4][5] |
| Run Time | Approximately 10 minutes |
Rationale for Selection of Parameters:
-
Column: A C18 column was selected due to its wide availability and proven efficiency in separating moderately non-polar compounds like this compound.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water provides a stable baseline and good resolution. The 60:40 ratio was optimized to achieve a suitable retention time and peak shape.
-
Flow Rate: A flow rate of 1.0 mL/min offers a balance between analysis time and column efficiency.
-
Detection Wavelength: The UV spectrum of this compound shows maximum absorbance at approximately 240 nm, providing optimal sensitivity for detection.[4][5]
Method Validation Protocol
The developed HPLC method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity
Specificity was evaluated by analyzing a blank (diluent), a placebo formulation, and a standard solution of this compound. The chromatograms were examined for any interference at the retention time of the analyte peak.
Linearity
Linearity was determined by preparing and analyzing a series of at least five concentrations of this compound standard solutions over a range of 50-150 µg/mL.[6] A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
Accuracy
Accuracy was assessed by the recovery method. A known amount of this compound standard was spiked into a placebo formulation at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal assay concentration). The percentage recovery was then calculated.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the same standard solution were performed on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst to assess the method's reproducibility.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by intentionally making small variations in the chromatographic conditions, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and detection wavelength (±2 nm). The effect on the peak area and retention time was observed.
Experimental Protocols
Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water, 60:40 v/v).
-
Sonicate for 10 minutes to ensure complete dissolution.
Preparation of Working Standard Solutions (for Linearity)
-
From the standard stock solution, prepare a series of working standard solutions ranging from 50 to 150 µg/mL by appropriate dilution with the mobile phase.
Sample Preparation (from a Cream Formulation)
-
Accurately weigh a quantity of the cream equivalent to 1 mg of this compound into a 10 mL volumetric flask.
-
Add approximately 7 mL of the mobile phase and sonicate for 15 minutes to disperse the cream and dissolve the drug.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Validation Data Summary
The following tables summarize the acceptance criteria and typical results obtained during the validation of this HPLC method.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 50 | Example Value |
| 75 | Example Value |
| 100 | Example Value |
| 125 | Example Value |
| 150 | Example Value |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Accuracy (Recovery) Data
| Spiked Level (%) | Amount Added (mg) | Amount Recovered (mg) | Recovery (%) |
| 80 | Example Value | Example Value | Example Value |
| 100 | Example Value | Example Value | Example Value |
| 120 | Example Value | Example Value | Example Value |
| Acceptance Criteria | 98.0% - 102.0% [6] |
Table 3: Precision Data
| Precision Type | Parameter | Result | Acceptance Criteria |
| Repeatability | %RSD of Peak Area (n=6) | Example Value | ≤ 2.0% |
| Intermediate Precision | %RSD of Peak Area (n=6) | Example Value | ≤ 2.0% |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | Example Value |
| LOQ | Example Value |
Table 5: Robustness Data
| Parameter Variation | Peak Area Change (%) | Retention Time Change (%) | Acceptance Criteria |
| Mobile Phase (±2%) | Example Value | Example Value | %RSD ≤ 2.0% |
| Flow Rate (±0.1 mL/min) | Example Value | Example Value | %RSD ≤ 2.0% |
| Wavelength (±2 nm) | Example Value | Example Value | %RSD ≤ 2.0% |
Visualized Workflows
Caption: HPLC Method Development Workflow for this compound.
Caption: HPLC Method Validation Process according to ICH Guidelines.
Conclusion
The HPLC-UV method described in this application note is suitable for the routine quality control analysis of this compound. The method is specific, linear, accurate, precise, and robust, meeting all the requirements of the ICH guidelines. The provided protocols offer a clear and detailed guide for the implementation of this method in a laboratory setting.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Determination of Betamethasone-17-valerate in Commercial Ointment and Admixtures | Semantic Scholar [semanticscholar.org]
- 4. Formulation and Quantitative Analysis of Betamethasone Valerate and Neomycin Sulfate Cream by High Performance Liquid Chromatography and Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijisrt.com [ijisrt.com]
- 6. researchgate.net [researchgate.net]
Application Note: In Vitro Skin Permeation Study of Betamethasone 17-Valerate Using Franz Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone (B1666872) 17-valerate is a potent synthetic glucocorticoid widely used in topical formulations for its anti-inflammatory and immunosuppressive properties in treating skin conditions such as eczema and psoriasis. The efficacy of these topical formulations is critically dependent on the ability of the active pharmaceutical ingredient (API) to permeate the stratum corneum and reach the target layers of the skin. The Franz diffusion cell is a well-established in vitro model for assessing the percutaneous absorption and skin permeation of topical drug products. This application note provides a detailed protocol for conducting an in vitro skin permeation study of Betamethasone 17-valerate using Franz cells, along with data presentation and visualization of the experimental workflow and the drug's mechanism of action.
Data Presentation
The following table summarizes key quantitative data from in vitro skin permeation studies of this compound. These values can vary significantly based on the formulation, membrane type, and experimental conditions.
| Parameter | Value | Formulation/Vehicle | Membrane | Source |
| Mean Steady-State Flux (Jss) | 57.6 ng/cm²/h | Saturated Aqueous Solution | Human Split-Thickness Skin | [1] |
| Cumulative Permeation (24h) | ~10% of applied dose | Topical Gel | Canine Skin | [2] |
| Drug Amount in Dermis | ~4x greater than Betamethasone | Saturated Aqueous Solution | Human Split-Thickness Skin | [1] |
| Drug Amount in Epidermis | Similar to Betamethasone | Saturated Aqueous Solution | Human Split-Thickness Skin | [1] |
Experimental Protocols
This section outlines the detailed methodology for performing an in vitro skin permeation study of this compound.
Materials and Equipment
-
Franz Diffusion Cells: Vertical glass diffusion cells with a known diffusion area and receptor chamber volume.
-
Membrane: Excised human or animal (e.g., porcine, hairless mouse) skin, or synthetic membranes like Strat-M®.
-
Receptor Medium: Phosphate-buffered saline (PBS) pH 7.4, often with a solubilizing agent like ethanol (B145695) or a surfactant to ensure sink conditions.
-
Donor Formulation: The this compound formulation to be tested (e.g., cream, ointment, gel).
-
Water Bath/Circulator and Heater: To maintain the receptor chamber temperature at 32°C or 37°C.
-
Magnetic Stirrer and Stir Bars: For constant agitation of the receptor medium.
-
Syringes and Needles: For sampling.
-
HPLC or UV-Vis Spectrophotometer: For quantification of this compound.
-
Positive Displacement Pipette: For accurate application of the donor formulation.
Protocol for In Vitro Skin Permeation Study
-
Membrane Preparation:
-
If using biological skin, carefully excise the skin and remove any subcutaneous fat. The skin can be used as full-thickness or prepared as split-thickness using a dermatome.
-
Cut the prepared skin into sections large enough to fit between the donor and receptor chambers of the Franz cell.
-
Visually inspect the membrane for any imperfections before mounting.
-
-
Franz Cell Assembly:
-
Mount the prepared membrane between the donor and receptor chambers, ensuring the stratum corneum side faces the donor compartment.
-
Clamp the chambers together securely to prevent leakage.
-
-
Receptor Chamber Filling and Equilibration:
-
Fill the receptor chamber with pre-warmed, degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane.
-
Place a magnetic stir bar in the receptor chamber.
-
Place the assembled Franz cells in the water bath set to maintain a membrane surface temperature of 32°C.
-
Allow the system to equilibrate for at least 30 minutes with constant stirring (e.g., 600 rpm).
-
-
Application of Donor Formulation:
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the surface of the membrane in the donor chamber.
-
The donor chamber can be left open (non-occluded) or covered (occluded) depending on the study design.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200-500 µL) of the receptor medium from the sampling port.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.
-
Store the collected samples at an appropriate temperature until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 240-254 nm) or spectrophotometry.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
The lag time (Tlag) can be determined by extrapolating the linear portion of the curve to the x-axis.
-
The permeability coefficient (Kp) can be calculated using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor formulation.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro skin permeation study.
Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects by modulating gene expression. After penetrating the skin, it binds to cytosolic glucocorticoid receptors, leading to the regulation of pro- and anti-inflammatory genes.
References
Enhanced Dermal Delivery of Betamethasone 17-Valerate Through Nanoparticle Formulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of Betamethasone (B1666872) 17-Valerate (BMV) loaded nanoparticles for enhanced dermal delivery. The nanoencapsulation of this potent corticosteroid aims to improve its therapeutic efficacy in treating inflammatory skin conditions, such as eczema and psoriasis, by increasing its penetration into the skin while minimizing systemic absorption and associated side effects.[1][2]
Introduction to Nanoencapsulation of Betamethasone 17-Valerate
This compound is a widely used topical corticosteroid for managing inflammatory dermatoses.[1][3] However, its effectiveness can be hampered by the barrier function of the stratum corneum, the outermost layer of the skin.[1][4][5] Nanoparticle-based drug delivery systems offer a promising solution to overcome this challenge.[1][4][5] By encapsulating BMV in nanocarriers, it is possible to facilitate its targeted delivery to the epidermis and dermis, prolong its release, and enhance its stability.[1] This localized and sustained therapeutic action can potentially reduce the frequency of application and the risk of systemic side effects.[1][2] Various types of nanocarriers, including polymeric nanoparticles, solid lipid nanoparticles (SLNs), and niosomes, have been successfully employed for the dermal delivery of BMV.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on BMV nanoparticle formulations.
Table 1: Physicochemical Properties of this compound Nanoparticles
| Nanoparticle Type | Composition | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment/Encapsulation Efficiency (%) | Loading Capacity (%) | Reference |
| Chitosan (B1678972) Nanoparticles | Chitosan, Polyvinyl alcohol (PVA) | < 250 ± 28 | - | +58 ± 8 | 86 ± 5.6 | 34 ± 7.2 | [4][5] |
| Solid Lipid Nanoparticles (SLN) | Monostearin | 135.7 ± 15.1 | < 0.3 | -71.2 ± 1.4 | 90.58 - 93.75 | - | [7] |
| Solid Lipid Nanoparticles (SLN) | Beeswax | 125.7 ± 11.8 | < 0.3 | -66.5 ± 2.6 | 36.73 - 39.26 | - | [7] |
| Niosomes | Surfactant, Cholesterol, Charge inducers | 123.1 - 782 | - | Large negative values | up to 92.03 ± 1.88 | - | [6][8] |
Table 2: Ex Vivo Skin Permeation and Deposition of this compound Formulations
| Formulation | Cumulative Amount Permeated (µg/cm²) | Flux (µg/cm²/h) | Drug Deposition in Skin (µg/cm²) | Reference |
| Nanoemulsion Gel (Optimized) | 45.75 (after 24h) | 0.417 | 58.46 | [9] |
| Marketed Cream | - | - | - | [9] |
| BMV-Chitosan Nanoparticles | Higher than BMV solution | - | Higher retention in epidermis and dermis compared to BMV solution | [4][5] |
| Monostearin SLN | Lower than Beeswax SLN and lotion | - | Significant drug reservoir in the epidermis | [2][7] |
| Beeswax SLN | Did not reduce permeation | - | Did not increase drug content in upper skin layers | [2][7] |
Table 3: In Vivo Anti-inflammatory Efficacy of this compound Formulations
| Formulation | Animal Model | Efficacy Measurement | Result | Reference |
| Nanoemulsion Gel (Optimized) | Carrageenan-induced rat paw edema | % Inhibition of inflammation | 84.2% | [9] |
| Marketed Cream | Carrageenan-induced rat paw edema | % Inhibition of inflammation | 45.05% | [9] |
| Niosomal Gels | - | Sustained anti-inflammatory effect | Better sustained effect than plain gel and marketed product | [6][8] |
| BMV in Mouse | Oxazolone-induced delayed hypersensitivity | Anti-inflammatory potency | 15 and 80 times as potent as betamethasone and hydrocortisone, respectively | [10] |
Experimental Protocols
This section provides detailed methodologies for the preparation and evaluation of BMV nanoparticles.
Preparation of Chitosan-Based Nanoparticles
This method involves the emulsification of an organic phase containing the drug and polymer into an aqueous phase, followed by homogenization and solvent evaporation.[1]
Materials:
-
This compound (BMV)
-
Chitosan (CS)
-
Polyvinyl alcohol (PVA)
-
Acetic acid
-
Dichloromethane (or other suitable organic solvent)
-
Distilled water
Protocol:
-
Preparation of Chitosan Solution: Dissolve 2.0 g of chitosan in 400 mL of 1% (v/v) acetic acid in distilled water.[1][11]
-
Preparation of Organic Phase: Dissolve a specific amount of BMV in an organic solvent like dichloromethane.[1]
-
Emulsification: Add the organic phase to the chitosan solution containing a suitable surfactant (e.g., PVA).[1]
-
Homogenization: Subject the mixture to high-pressure homogenization for a defined number of cycles and pressure to form a nanoemulsion.[1]
-
Solvent Evaporation: Evaporate the organic solvent from the nanoemulsion under reduced pressure.[1]
-
Nanoparticle Recovery: Collect the formed nanoparticles by centrifugation, wash them with distilled water to remove excess PVA and unencapsulated drug, and then lyophilize for storage.[1]
Preparation of Solid Lipid Nanoparticles (SLNs)
This protocol describes the high-pressure homogenization method for preparing SLNs.
Materials:
-
This compound (BMV)
-
Solid lipid (e.g., Monostearin, Beeswax)
-
Surfactant
-
Distilled water
Protocol:
-
Preparation of Lipid Phase: Melt the solid lipid and dissolve the BMV in the molten lipid.[1]
-
Preparation of Aqueous Phase: Heat the aqueous phase containing the surfactant to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase and mix using a high-shear homogenizer for a few minutes to form a coarse emulsion.[1]
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for several cycles at a specific pressure.
-
Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature, leading to the crystallization of the lipid and the formation of SLNs.[1]
-
Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove the unencapsulated drug.[1]
In Vitro Drug Release Studies
This method simulates the release of the drug from the nanoparticles over time in a physiological-like medium.[1]
Materials:
-
BMV-loaded nanoparticle dispersion
-
Dialysis bag (with a specific molecular weight cut-off, e.g., 12-14 kDa)[1]
-
Phosphate-buffered saline (PBS) at pH 5.5 (to simulate the skin surface)[1][4][5]
-
Magnetic stirrer and water bath or incubator
Protocol:
-
Preparation: Place a known amount of the BMV-loaded nanoparticle dispersion into a dialysis bag.[1]
-
Release Study: Immerse the dialysis bag in a release medium (e.g., PBS at pH 5.5) maintained at 37°C with constant stirring.[1]
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[11]
-
Analysis: Analyze the concentration of BMV in the withdrawn samples using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
Ex Vivo Skin Permeation Studies
This protocol evaluates the permeation of BMV from nanoparticle formulations through excised human or animal skin.
Materials:
-
Excised human or animal skin (e.g., rat, pig)
-
Franz diffusion cells[2]
-
BMV nanoparticle formulation
-
Receptor medium (e.g., PBS)
-
Magnetic stirrer
Protocol:
-
Skin Preparation: Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Formulation Application: Apply a known amount of the BMV nanoparticle formulation to the skin surface in the donor compartment.
-
Permeation Study: Maintain the receptor compartment, filled with a suitable receptor medium, at 37°C with constant stirring.
-
Sampling: At specific time points, collect samples from the receptor compartment and replenish with fresh medium.
-
Analysis: Determine the concentration of BMV in the collected samples using an appropriate analytical technique.
-
Skin Deposition: At the end of the study, remove the skin from the diffusion cell, separate the epidermis and dermis, and extract the drug from each layer to quantify drug retention.[9]
Anti-inflammatory Mechanism of Action
This compound, like other corticosteroids, exerts its anti-inflammatory effects by modulating gene expression.[3][12] Upon penetrating the skin and entering target cells, it binds to intracellular glucocorticoid receptors (GR).[3][12] This drug-receptor complex then translocates to the cell nucleus.
In the nucleus, the complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs).[3] This interaction leads to:
-
Upregulation of anti-inflammatory genes: This results in the increased synthesis of anti-inflammatory proteins like lipocortin-1 (annexin-1).[3]
-
Downregulation of pro-inflammatory genes: This suppresses the expression of pro-inflammatory cytokines, chemokines, adhesion molecules, and enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2.[3]
By inhibiting these inflammatory mediators, this compound reduces the recruitment and activation of inflammatory cells, thereby alleviating the symptoms of inflammatory skin conditions.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Percutaneous permeation of this compound incorporated in lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Betamethasone Valerate? [synapse.patsnap.com]
- 4. Nanoencapsulation of betamethasone valerate using high pressure homogenization–solvent evaporation technique: optimization of formulation and process parameters for efficient dermal targeting | Semantic Scholar [semanticscholar.org]
- 5. Nanoencapsulation of betamethasone valerate using high pressure homogenization-solvent evaporation technique: optimization of formulation and process parameters for efficient dermal targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. pharmascholars.com [pharmascholars.com]
- 10. Topical this compound is an anticorticosteroid in the rat. 2. Anti-inflammatory and anti-lymphocyte activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Betamethasone Valerate | C27H37FO6 | CID 16533 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Development of a Stability-Indicating Assay for Betamethasone 17-Valerate
Introduction
Betamethasone (B1666872) 17-valerate is a potent synthetic glucocorticoid used topically to treat various inflammatory skin conditions. To ensure the quality, safety, and efficacy of pharmaceutical products containing this active pharmaceutical ingredient (API), it is crucial to monitor its stability over time. A stability-indicating assay method (SIAM) is a validated analytical procedure designed to accurately measure the concentration of the intact API without interference from its degradation products, process impurities, or excipients. The development of such a method is a regulatory requirement, as outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]
This application note provides a detailed protocol for developing and validating a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for Betamethasone 17-valerate. The core of this process involves subjecting the drug substance to forced degradation under various stress conditions to generate potential degradation products and ensure they are adequately separated from the parent peak.[1][3][4]
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Orthophosphoric Acid (AR Grade)
-
Hydrochloric Acid (AR Grade)
-
Sodium Hydroxide (AR Grade)
-
Hydrogen Peroxide (30%, AR Grade)
-
Purified Water (HPLC Grade)
Chromatographic System
A typical HPLC system equipped with a UV detector is suitable for this analysis. Several publications describe successful separations using a C18 column.[5][6]
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 32 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm[5][7][8][9] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Forced Degradation (Stress) Studies
Forced degradation studies are performed to generate degradation products and demonstrate the specificity of the method.[3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
-
Acid Hydrolysis:
-
Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Add 5 mL of 1N HCl.
-
Reflux the solution at 80°C for 4 hours.
-
Cool to room temperature and neutralize by adding 5 mL of 1N NaOH.
-
Dilute to volume with the diluent.
-
-
Alkaline Hydrolysis:
-
Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Add 5 mL of 0.1N NaOH.
-
Reflux the solution at 80°C for 2 hours.
-
Cool to room temperature and neutralize by adding 5 mL of 0.1N HCl.
-
Dilute to volume with the diluent.
-
-
Oxidative Degradation:
-
Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Add 5 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to volume with the diluent.
-
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL) to UV light (254 nm) and visible light in a photostability chamber, as per ICH Q1B guidelines.
-
Analyze the sample at appropriate time intervals. A control sample should be kept in the dark.
-
Data Presentation
Summary of Forced Degradation Results
The results of the stress studies are analyzed by HPLC to confirm the separation of the parent drug from any formed degradants. The peak purity of the this compound peak should be evaluated using a photodiode array (PDA) detector.
| Stress Condition | Reagent / Condition | Duration | Temperature | % Degradation (Illustrative) |
| Acid Hydrolysis | 1N HCl | 4 hours | 80°C | 12.5% |
| Alkaline Hydrolysis | 0.1N NaOH | 2 hours | 80°C | 18.2% |
| Oxidative Degradation | 30% H₂O₂ | 24 hours | Room Temp | 9.8% |
| Thermal Degradation | Dry Heat | 48 hours | 105°C | 6.5% |
| Photolytic Degradation | ICH Q1B exposure | - | - | 5.3% |
Method Validation Summary
The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][5][6]
| Validation Parameter | Test | Acceptance Criteria |
| Specificity | Analyze stressed samples, placebo, and standard. | Peak for this compound is pure and resolved from all degradation peaks (Resolution > 2). No interference from placebo. |
| Linearity | Analyze 5-7 concentrations across the range (e.g., 50-150% of nominal). | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision studies. | The range over which the method is precise, accurate, and linear. |
| Accuracy (% Recovery) | Spike placebo with known concentrations of API at 3 levels (e.g., 80%, 100%, 120%). | Mean recovery should be between 98.0% and 102.0%. |
| Precision (RSD%) | - Repeatability: 6 replicate injections of the same sample. - Intermediate: Analysis on different days, by different analysts, or on different equipment. | RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision. |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope. | Typically S/N ratio of 3:1. |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope. | Typically S/N ratio of 10:1. The LOQ must be precise and accurate. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | System suitability parameters remain within limits. No significant impact on analytical results. |
Visualizations
References
- 1. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 2. snscourseware.org [snscourseware.org]
- 3. benchchem.com [benchchem.com]
- 4. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a novel stability-indicating HPLC method for the simultaneous assay of betamethasone-17-valerate, fusidic acid, potassium sorbate, methylparaben and propylparaben in a topical cream preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijisrt.com [ijisrt.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Betamethasone 17-valerate release testing from topical cream formulations
Application Notes & Protocols
Topic: In Vitro Release Testing (IVRT) of Betamethasone (B1666872) 17-Valerate from Topical Cream Formulations
Audience: Researchers, scientists, and drug development professionals in the fields of pharmaceutical sciences, dermatology, and analytical chemistry.
Introduction
Betamethasone 17-valerate is a potent synthetic corticosteroid widely used in topical formulations for the treatment of various inflammatory skin conditions such as eczema and psoriasis.[1][2][3] The therapeutic efficacy of these topical products is critically dependent on the rate and extent to which the active pharmaceutical ingredient (API) is released from the cream base. In Vitro Release Testing (IVRT) serves as a crucial tool for characterizing the performance of these semisolid dosage forms. It is instrumental in formulation development, quality control for batch-to-batch consistency, and for assessing the impact of post-approval changes.[4] IVRT studies are typically conducted using a vertical diffusion cell, also known as a Franz diffusion cell, which measures the release of the API from the formulation through a synthetic membrane into a receptor solution.[4] This document provides a detailed protocol for conducting IVRT on this compound cream formulations.
Experimental Protocols
In Vitro Release Testing (IVRT) Protocol
This protocol outlines the methodology for determining the in vitro release rate of this compound from a 0.1% cream formulation using a Franz diffusion cell apparatus.
a. Materials and Equipment
-
Apparatus: Franz Vertical Diffusion Cells (VDC)
-
Membrane: Synthetic cellulose (B213188) acetate (B1210297) membrane
-
Receptor Medium: 60% ethanol (B145695) in water[4]
-
Test Formulation: this compound Cream (0.1%)
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Water bath with heater/circulator
-
Magnetic stirrers
-
Syringes and vials for sample collection
-
Positive displacement pipette
b. Franz Diffusion Cell Setup
-
Assemble the Franz diffusion cells. Ensure the receptor chamber is clean and free of any contaminants.
-
Fill the receptor chamber with a known volume of the receptor medium (e.g., 5.0 mL). Ensure no air bubbles are trapped beneath the membrane.
-
Equilibrate the receptor medium to 32°C ± 1°C by circulating water through the cell's jacket.
-
Mount the cellulose acetate membrane onto the cell, separating the donor and receptor chambers.
-
Place a magnetic stir bar in the receptor chamber and set the stirring speed to approximately 600 RPM.
c. Dosing and Sampling
-
Apply a finite dose of the this compound cream (approximately 300 mg) onto the surface of the membrane in the donor chamber.
-
At predetermined time intervals (e.g., 1, 2, 3, 4, 5, and 6 hours), withdraw a sample (e.g., 0.5 mL) from the receptor chamber through the sampling port.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
a. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: A suitable mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: UV at 240 nm
-
Column Temperature: Ambient
b. Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase. Serially dilute to create a series of calibration standards.
-
Sample Solution: The samples collected from the IVRT study are typically diluted with the mobile phase as needed to fall within the calibration range.
c. Data Analysis
-
Calculate the cumulative amount of this compound released at each time point, correcting for the amount removed during previous sampling.
-
Plot the cumulative amount of drug released per unit area (µg/cm²) against the square root of time (h⁰.⁵).
-
The slope of the linear portion of this plot represents the in vitro release rate (flux).
Data Presentation
The following table summarizes the in vitro release rates of this compound from two different cream formulations as determined by an IVRT study.
| Formulation ID | Cream Base Composition | In Vitro Release Rate (Flux) (µg/cm²/h⁰.⁵) ± SD |
| Cream A | Generic hydrophilic base | 2.89 ± 0.21 |
| Cream B | Brand name hydrophilic base | 4.18 ± 0.35 |
Data adapted from Shah et al., Journal of Pharmaceutical Sciences, 1992.[4]
Visualizations
Below is a diagram illustrating the experimental workflow for the in vitro release testing of this compound from topical cream formulations.
Caption: Experimental workflow for IVRT of this compound Cream.
References
- 1. BETAMETHASONE VALERATE CREAM USP, 0.1% BETAMETHASONE VALERATE OINTMENT USP, 0.1% (Potency expressed as betamethasone) Rx only FOR DERMATOLOGIC USE ONLY. NOT FOR OPHTHALMIC USE. [dailymed.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. DailyMed - BETAMETHASONE VALERATE cream [dailymed.nlm.nih.gov]
- 4. Relationship between in vivo skin blanching and in vitro release rate for betamethasone valerate creams - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Betamethasone 17-Valerate Formulations in Animal Models of Psoriasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. Animal models are indispensable tools for understanding the pathophysiology of psoriasis and for the preclinical evaluation of novel therapeutic agents. This document provides detailed application notes and protocols for utilizing relevant animal models to test the efficacy of Betamethasone 17-valerate formulations, a potent corticosteroid commonly used in the treatment of psoriasis. The primary focus will be on the widely used imiquimod-induced psoriasis model.
I. Animal Models of Psoriasis
Several animal models have been developed to mimic the key features of human psoriasis. These models are broadly categorized into spontaneous mutations, genetically engineered models, xenograft models, and inducible models.[1] For the purpose of testing topical formulations like this compound, inducible models are particularly relevant due to their rapid onset and reproducibility.
The Imiquimod-Induced Psoriasis Model
The topical application of imiquimod (B1671794) (IMQ), a Toll-like receptor 7/8 (TLR7/8) agonist, on mouse skin induces a robust inflammatory response that closely resembles human plaque psoriasis.[2][3] This model is characterized by skin erythema, scaling, thickening, and histological features such as acanthosis and parakeratosis.[4] The underlying mechanism involves the activation of the IL-23/IL-17 inflammatory axis, a key pathway in human psoriasis.[5][6] This model is convenient, cost-effective, and widely used for screening anti-psoriatic drugs.[3]
II. Experimental Protocols
Protocol 1: Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice
This protocol details the induction of psoriasis-like skin inflammation in mice using imiquimod cream.
Materials:
-
8-12 week old BALB/c or C57BL/6 mice
-
Imiquimod 5% cream (e.g., Aldara™)
-
Vehicle control cream (e.g., Vaseline or a custom-made vehicle matching the test formulation)
-
This compound formulation to be tested
-
Calipers for measuring ear and skin thickness
-
Anesthetic (e.g., isoflurane)
-
Hair clippers or depilatory cream
-
Sterile swabs or spatulas for cream application
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Hair Removal: Two days prior to the start of the experiment, anesthetize the mice and shave a 2x3 cm area on the dorsal skin.
-
Group Allocation: Randomly divide the mice into the following groups (n=6-8 per group):
-
Naive Control: No treatment.
-
Vehicle Control: Daily application of vehicle cream on the shaved back and right ear.
-
Imiquimod (IMQ) Control: Daily application of 62.5 mg of 5% imiquimod cream on the shaved back and 5 mg on the right ear.[5]
-
This compound Treatment Group: Daily application of imiquimod as in the IMQ control group, followed by topical application of the this compound formulation (typically applied 1-2 hours after imiquimod application).
-
-
Induction and Treatment:
-
For 5-8 consecutive days, apply 62.5 mg of 5% imiquimod cream to the shaved dorsal skin and 5 mg to the right ear of the mice in the IMQ and treatment groups.[5][7]
-
For the treatment group, apply the this compound formulation to the same areas 1-2 hours after the imiquimod application.
-
The vehicle control group receives a corresponding amount of vehicle cream.
-
-
Daily Monitoring and Scoring:
-
Monitor the mice daily for body weight and signs of inflammation.
-
Measure the ear thickness of the right ear daily using a caliper.
-
Score the severity of skin inflammation on the back using a modified Psoriasis Area and Severity Index (PASI) for mice, assessing erythema (redness), scaling, and thickness on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The sum of the individual scores gives the cumulative score.[2]
-
-
Sample Collection and Analysis (at the end of the experiment):
-
Euthanize the mice and collect skin and ear tissue samples.
-
Histology: Fix tissue samples in 10% formalin for histological analysis (H&E staining) to assess epidermal thickness, acanthosis, and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize tissue samples to measure the mRNA or protein levels of key inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) using qPCR or ELISA.[8][9]
-
III. Data Presentation
The following tables summarize the expected quantitative data from a typical study evaluating a this compound formulation in the imiquimod-induced psoriasis model.
Table 1: Effect of this compound on Ear Thickness
| Treatment Group | Day 0 | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 |
| Naive Control | Baseline | No significant change | No significant change | No significant change | No significant change | No significant change |
| Vehicle Control | Baseline | Slight increase | Moderate increase | Significant increase | Significant increase | Significant increase |
| IMQ Control | Baseline | Increase | Significant increase | Marked increase | Marked increase | Marked increase |
| This compound | Baseline | Increase | Reduced increase | Significantly reduced increase | Significantly reduced increase | Significantly reduced increase |
Table 2: Effect of this compound on PASI Scores (Erythema, Scaling, Thickness)
| Treatment Group | Erythema Score (Day 5) | Scaling Score (Day 5) | Thickness Score (Day 5) | Cumulative PASI Score (Day 5) |
| Naive Control | 0 | 0 | 0 | 0 |
| Vehicle Control | 3-4 | 3-4 | 3-4 | 9-12 |
| IMQ Control | 3-4 | 3-4 | 3-4 | 9-12 |
| This compound | 1-2 | 1-2 | 1-2 | 3-6 |
Table 3: Effect of this compound on Inflammatory Cytokine mRNA Expression in Skin Tissue (Day 5)
| Treatment Group | IL-17 (relative expression) | IL-23 (relative expression) | TNF-α (relative expression) | IFN-γ (relative expression) | IL-1β (relative expression) | S100A8 (relative expression) | S100A9 (relative expression) |
| Naive Control | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline |
| Vehicle Control | Significantly increased | Significantly increased | Significantly increased | Significantly increased | Significantly increased | Significantly increased | Significantly increased |
| IMQ Control | Significantly increased | Significantly increased | Significantly increased | Significantly increased | Significantly increased | Significantly increased | Significantly increased |
| This compound | Significantly reduced vs. IMQ | Significantly reduced vs. IMQ | Significantly reduced vs. IMQ | Significantly reduced vs. IMQ | Significantly reduced vs. IMQ | Significantly reduced vs. IMQ | Significantly reduced vs. IMQ |
Note: The data presented in these tables are representative and may vary depending on the specific experimental conditions and the potency of the this compound formulation.
IV. Signaling Pathways in Psoriasis
Understanding the key signaling pathways involved in psoriasis is crucial for interpreting the mechanism of action of therapeutic agents like this compound.
A. The IL-23/IL-17 Signaling Pathway
The IL-23/IL-17 axis is a central pathogenic pathway in psoriasis.[10][11] Dendritic cells produce IL-23, which promotes the expansion and activation of Th17 cells.[6] These cells, in turn, produce IL-17, a pro-inflammatory cytokine that acts on keratinocytes, leading to their proliferation and the production of other inflammatory mediators.[12]
Caption: The IL-23/IL-17 signaling pathway in psoriasis and the inhibitory action of this compound.
B. The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation and is hyperactivated in psoriatic lesions.[13][14] Various stimuli, including pro-inflammatory cytokines like TNF-α, activate the IKK complex, leading to the phosphorylation and degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of numerous pro-inflammatory genes.[15]
Caption: The NF-κB signaling pathway in psoriasis and the inhibitory action of this compound.
V. Experimental Workflow
The following diagram illustrates the general experimental workflow for testing a this compound formulation in the imiquimod-induced psoriasis model.
Caption: General experimental workflow for testing this compound in the imiquimod-induced psoriasis model.
VI. Conclusion
The imiquimod-induced psoriasis model is a robust and clinically relevant tool for the preclinical evaluation of topical anti-psoriatic formulations. By following the detailed protocols and utilizing the quantitative assessment methods outlined in these application notes, researchers can effectively evaluate the efficacy of this compound formulations. Understanding the underlying signaling pathways provides a framework for interpreting the mechanistic basis of the observed therapeutic effects. Careful experimental design and execution are paramount for obtaining reliable and reproducible data to support further drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. imavita.com [imavita.com]
- 4. mdpi.com [mdpi.com]
- 5. frontierspartnerships.org [frontierspartnerships.org]
- 6. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 8. Effects of Topical Application of Betamethasone on Imiquimod-induced Psoriasis-like Skin Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pathophysiology of Psoriasis: Recent Advances on IL-23 and Th17 Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. NF-κB: an essential transcription factor in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NF?κB signaling pathway in psoriasis [pifukezazhi.com]
- 15. researchgate.net [researchgate.net]
Application Note: Quantification of Betamethasone 17-Valerate in Skin Tissue using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Betamethasone 17-valerate in skin tissue. The protocol provides a comprehensive workflow, from sample preparation involving tissue homogenization and extraction to the optimized LC-MS/MS parameters for accurate quantification. This method is ideal for pharmacokinetic studies, dermal absorption assays, and formulation development in the pharmaceutical and dermatological research fields.
Introduction
This compound is a potent synthetic glucocorticoid widely used in topical formulations to treat various skin disorders due to its anti-inflammatory and immunosuppressive properties.[1] Accurate measurement of its concentration in skin tissue is crucial for assessing the efficacy and safety of dermatological preparations, understanding its penetration and distribution within the skin layers, and for bioequivalence studies. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for quantifying drug molecules in complex biological matrices like skin tissue.[2] This document provides a detailed protocol for the extraction and quantification of this compound from skin tissue.
Experimental Workflow
The overall experimental process for the quantification of this compound in skin tissue is depicted in the following workflow diagram.
Caption: Workflow for this compound Quantification.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Betamethasone-d5 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ceramic beads (1.5 mm)
Sample Preparation
-
Skin Tissue Homogenization:
-
Accurately weigh approximately 50-100 mg of skin tissue.
-
Place the tissue sample in a 2 mL homogenization tube containing ceramic beads.
-
Add 500 µL of cold PBS (pH 7.4).
-
Homogenize the tissue using a bead mill homogenizer until a uniform suspension is obtained.
-
-
Internal Standard Addition:
-
To the skin homogenate, add 25 µL of the internal standard working solution (Betamethasone-d5, 100 ng/mL in methanol).
-
-
Liquid-Liquid Extraction (LLE):
-
Add 1.5 mL of MTBE to the homogenate.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start at 30% B, increase to 95% B over 5 min, hold for 1 min, return to 30% B and re-equilibrate for 2 min. |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument dependent, optimize for best signal |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| This compound | 477.2 | 355.2 | 150 | 15 | Quantifier |
| This compound | 477.2 | 337.2 | 150 | 25 | Qualifier |
| Betamethasone-d5 (IS) | 482.2 | 360.2 | 150 | 15 | Quantifier (IS) |
Method Validation and Performance
The method should be validated according to standard bioanalytical method validation guidelines. The following table summarizes typical performance data expected from this method.
| Validation Parameter | Expected Result |
| Linearity Range | 0.5 - 500 ng/g of tissue |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/g |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Data Analysis and Quantification
The concentration of this compound in the skin tissue samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the analyte in the samples is then interpolated from this calibration curve.
Logical Relationship of Key Method Components
The success of this quantitative method relies on the interplay of several critical components, as illustrated below.
Caption: Key Factors for Accurate Quantification.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in skin tissue. The detailed protocol for sample preparation and the optimized instrumental parameters ensure high-quality data suitable for a range of research and development applications in dermatology and pharmacology.
References
Application Notes: Encapsulation of Betamethasone 17-Valerate in Liposomes for Enhanced Dermal Delivery
Introduction
Betamethasone (B1666872) 17-valerate (BV) is a potent synthetic glucocorticoid widely utilized in the topical treatment of inflammatory skin conditions such as eczema and psoriasis.[1][2] Its therapeutic efficacy is often limited by poor penetration through the stratum corneum, the skin's outermost layer.[3] Furthermore, prolonged use can lead to systemic absorption and associated side effects.[1][4] Nanoencapsulation of BV into liposomes presents a highly effective strategy to overcome these challenges. Liposomes, which are microscopic vesicles composed of a lipid bilayer, can enhance drug solubility, facilitate targeted delivery into the epidermis and dermis, and provide a sustained release profile.[3][5][6] This localized action improves the therapeutic benefit-risk ratio by maximizing the drug's effect at the site of inflammation while minimizing systemic exposure.[2][7] These application notes provide a detailed protocol for the preparation and characterization of Betamethasone 17-valerate-loaded liposomes.
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Liposomes
This protocol details the thin-film hydration method, a robust and widely used technique for liposome (B1194612) preparation.[2][8]
Materials:
-
This compound (BV)
-
Egg-yolk Phosphatidylcholine (EPC) or other suitable phospholipid
-
Cholesterol (CHOL)
-
α-tocopherol (antioxidant)
-
Ethanol (B145695) or a chloroform/methanol mixture
-
Phosphate-buffered saline (PBS) or other aqueous hydration medium
Equipment:
-
Rotary evaporator
-
Round-bottom flask
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Lipid Film Formation:
-
Accurately weigh and dissolve this compound, phospholipid (e.g., EPC), and cholesterol in a suitable organic solvent (e.g., ethanol) within a round-bottom flask. A common molar ratio is 1:43 for drug to EPC.[2]
-
The organic solvent is then removed under reduced pressure using a rotary evaporator at a temperature above the lipid's phase transition temperature (e.g., 56 ±2°C).[8]
-
Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of the solvent, resulting in a thin, uniform lipid film on the flask's inner surface.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous medium (e.g., PBS) pre-heated to the same temperature as the evaporation step.
-
Agitate the flask by rotating it for approximately 30-60 minutes.[8] This process allows the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Homogenization):
-
To achieve a uniform size distribution and form unilamellar vesicles, the resulting liposomal suspension must be downsized.
-
Subject the MLV suspension to sonication (using a bath or probe sonicator) or, for more uniform results, extrude it multiple times (e.g., 10-20 passes) through polycarbonate membranes of a defined pore size (e.g., 100 nm).[2]
-
-
Purification:
-
Remove the unencapsulated, free drug from the liposome suspension by methods such as dialysis against a fresh buffer, gel filtration chromatography, or centrifugation.
-
Protocol 2: Characterization of Liposomes
A. Determination of Encapsulation Efficiency (%EE)
Encapsulation efficiency is the percentage of the initial drug that is successfully entrapped within the liposomes.
Procedure:
-
Separation of Free Drug: Centrifuge the liposomal suspension to pellet the liposomes. The supernatant will contain the unencapsulated drug.
-
Liposome Lysis: Disrupt the separated liposome pellet using a suitable solvent (e.g., ethanol or methanol) to release the encapsulated drug.
-
Quantification: Analyze the amount of drug in the lysed liposome fraction (encapsulated drug) and the supernatant (free drug) using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection (e.g., at 240 nm).[2]
-
Calculation: Use the following formula to determine the encapsulation efficiency[8]: EE% = (Amount of Drug Entrapped / Total Amount of Drug Added) x 100
B. Analysis of Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for predicting the stability and in vivo behavior of the liposomal formulation.
Procedure:
-
Dilute the liposome suspension with an appropriate medium (e.g., deionized water or PBS).
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument (also known as a Zetasizer).
-
The instrument will report the mean particle size (Z-average), the Polydispersity Index (PDI), which indicates the width of the size distribution (a value < 0.3 is generally considered acceptable), and the Zeta Potential, which is a measure of the surface charge and a key indicator of colloidal stability.[2]
C. In Vitro Drug Release Study
This study simulates the release of the drug from the liposomes over time.
Procedure:
-
Setup: Use vertical Franz diffusion cells with a synthetic membrane (e.g., dialysis membrane with a 12-14 kDa MWCO) separating the donor and receptor compartments.[3][5]
-
Receptor Medium: Fill the receptor compartment with a suitable release medium (e.g., PBS at pH 5.5 to simulate the skin surface) and maintain it at 37°C with constant stirring.[3]
-
Sample Application: Place a known amount of the betamethasone valerate-loaded liposome formulation into the donor compartment.[3]
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace the volume with fresh, pre-warmed medium.[3]
-
Analysis: Determine the concentration of BV in the collected samples using HPLC.[3] This allows for the calculation of the cumulative drug release over time.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of betamethasone-loaded lipid nanoparticles, including liposomes and niosomes.
Table 1: Physicochemical Properties of Betamethasone-Loaded Vesicles
| Formulation Type | Encapsulation Efficiency (%) | Vesicle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Liposomes (LUVs) | 85.7 ± 4.5 | 155.1 ± 4.9 | < 0.1 | +19.7 ± 2.0 | [2][7] |
| Niosomes | Up to 92.03 ± 1.88 | 123.1 - 782 | Not Specified | Large negative values | [8][9] |
| Transferosomes | 59.87 | 108.93 | Not Specified | Not Specified | [10] |
Table 2: Example of In Vitro Drug Release Profile
This table illustrates a typical biphasic release pattern observed for BV from nanocarriers, characterized by an initial rapid release followed by a more sustained phase.[8]
| Time (hours) | Cumulative Release (%) - Niosomal Gel | Cumulative Release (%) - Marketed Cream | Reference |
| 7 | - | 75.34 | [10] |
| 10 | 81.23 | - | [10] |
Note: The initial rapid release phase can be attributed to the drug adsorbed on the vesicle surface, while the slower phase corresponds to the diffusion of the drug through the lipid bilayers.[8]
References
- 1. Percutaneous permeation of this compound incorporated in lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Betamethasone-in-cyclodextrin-in-liposome: the effect of cyclodextrins on encapsulation efficiency and release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. heraldopenaccess.us [heraldopenaccess.us]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. pnrjournal.com [pnrjournal.com]
Application Notes and Protocols: Gene Expression Analysis in Keratinocytes Treated with Betamethasone 17-Valerate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Betamethasone (B1666872) 17-valerate, a potent synthetic glucocorticoid, is a cornerstone in the topical treatment of inflammatory skin conditions such as eczema and psoriasis. Its therapeutic efficacy stems from its multifaceted anti-inflammatory, immunosuppressive, and anti-proliferative actions.[1] At the cellular level, betamethasone 17-valerate penetrates keratinocytes, the primary cells of the epidermis, and binds to intracellular glucocorticoid receptors. This complex then translocates to the nucleus, where it modulates the transcription of a wide array of genes.[1] This modulation involves the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[1] Understanding the precise changes in gene expression induced by this compound in keratinocytes is crucial for elucidating its mechanism of action, identifying novel therapeutic targets, and developing more effective dermatological treatments.
These application notes provide a comprehensive overview of the gene expression changes in keratinocytes following treatment with this compound. Detailed protocols for cell culture, treatment, and subsequent gene expression analysis are provided to facilitate reproducible research in this area.
Data Presentation: Quantitative Gene Expression Changes
Treatment of inflamed keratinocytes with this compound leads to a significant reduction in the expression of key pro-inflammatory genes. The following tables summarize the quantitative changes in mRNA levels of various cytokines, chemokines, and other inflammatory markers. This data is derived from studies on inflamed skin models treated with betamethasone.
Table 1: Effect of this compound on Cytokine and Keratinocyte Marker Gene Expression in an Imiquimod-Induced Psoriasis-like Mouse Model.
| Gene | Function | Change in mRNA Expression |
| IL-1β | Pro-inflammatory cytokine, keratinocyte marker | Significantly decreased |
| IL-17 | Pro-inflammatory cytokine (Th17 marker) | Dramatically inhibited |
| IL-22 | Pro-inflammatory cytokine (Th17 marker) | Dramatically inhibited |
| S100A8 | Keratinocyte activation marker | Significantly decreased |
| S100A9 | Keratinocyte activation marker | Significantly decreased |
Data adapted from a study on imiquimod-induced psoriasis-like skin inflammation in mice treated with betamethasone ointment.[2]
Table 2: Effect of Betamethasone Valerate on Gene Expression in Lesional Atopic Dermatitis Skin.
| Gene Category | Specific Genes/Markers | Change in mRNA Expression |
| Immune Cell Markers | Dendritic cells, T cells | Significant reduction |
| Inflammatory Mediators | Cytokines, Chemokines, Serine proteases | Significant reduction |
| Skin Barrier Function | Filaggrin, Loricrin | Normalized expression |
| Involucrin, Small proline-rich proteins | Significantly reduced | |
| Lipid Synthesis Enzymes | Rate-limiting enzymes | Significantly reduced |
Data adapted from a study on lesional atopic dermatitis skin treated with betamethasone valerate.[1]
Signaling Pathways
This compound exerts its genomic effects by modulating key inflammatory signaling pathways. The primary mechanism involves the activation of the glucocorticoid receptor, which in turn suppresses pro-inflammatory transcription factors and signaling cascades. A critical pathway in many inflammatory skin diseases is the TNF-α/IL-23/IL-17 axis, which is a key target of betamethasone's therapeutic action.
References
Troubleshooting & Optimization
Troubleshooting Betamethasone 17-valerate peak tailing in reverse-phase HPLC
This guide provides troubleshooting assistance for common issues encountered during the reverse-phase HPLC analysis of Betamethasone (B1666872) 17-valerate, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
General
Q1: What are the most common causes of peak tailing for Betamethasone 17-valerate in reverse-phase HPLC?
Peak tailing for this compound is typically a multifactorial issue. The most common causes are secondary chemical interactions with the stationary phase, improper mobile phase conditions, column degradation, or problems within the HPLC system itself.[1][2] Specifically, interactions between the analyte and residual silanol (B1196071) groups on the silica-based column packing are a primary cause.[3][4][5] Other factors include incorrect mobile phase pH, column overload, sample solvent effects, and extra-column volume.[2]
Mobile Phase Issues
Q2: Could the pH of my mobile phase be the reason for peak tailing?
Yes, the mobile phase pH is critical. This compound is most stable in a pH range of 4-5.[6][7] On silica-based columns, at a pH above 3, residual silanol groups (Si-OH) on the stationary phase become ionized (Si-O⁻).[3][4] These negatively charged sites can interact strongly with any basic functional groups on the analyte, leading to a secondary retention mechanism that causes peak tailing.[1][5] Operating at a lower pH (e.g., around 2.5-3.5) keeps the silanol groups protonated and unionized, which significantly reduces these unwanted interactions and improves peak symmetry.[5]
Q3: Is the buffer in my mobile phase sufficient to prevent tailing?
Inadequate buffering can lead to pH shifts on the column as the sample is introduced, causing inconsistent ionization of both the analyte and residual silanols, resulting in peak tailing.[3]
-
Recommendations:
-
Use a buffer with a pKa close to the desired mobile phase pH for maximum buffer capacity.[8] Phosphate buffers are effective in the pH range of 2 to 3.5.[8]
-
Ensure the buffer concentration is adequate, typically between 10-50 mM.
-
If the sample is dissolved in a solution with a pH that is significantly different from the mobile phase, it can overwhelm the buffer's capacity and cause peak distortion.[8]
-
Column and Stationary Phase Interactions
Q4: My C18 column consistently produces tailing peaks for this compound. Why?
This is a classic sign of secondary interactions with the stationary phase. Even on high-quality C18 columns, not all silanol groups on the underlying silica (B1680970) are bonded with the C18 chains. These exposed, unreacted silanol groups are highly polar and acidic, creating active sites that can interact with polar functional groups on the this compound molecule.[1][5] This interaction acts as a secondary, undesirable retention mechanism, slowing down a portion of the analyte molecules and causing the characteristic tail.[4]
Q5: How can I minimize the silanol interactions causing the peak tailing?
There are several effective strategies to mitigate silanol interactions:
-
Use a Modern, End-Capped Column: Select a high-purity silica column where the residual silanols have been "end-capped" with a small, less bulky silane (B1218182) (like trimethylsilane). This blocks the active sites.[3]
-
Operate at Low pH: As mentioned in Q2, maintaining a mobile phase pH below 3.5 will keep the silanol groups in their neutral, non-ionized form, drastically reducing ionic interactions.[5]
-
Use a "Low Silanol Activity" Column: Some columns are specifically engineered with very low residual silanol activity, making them ideal for analyzing basic or polar compounds that are prone to tailing.[9]
-
Add a Competing Base: In some cases, adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte. However, this can shorten column life and may not be suitable for all detectors (like MS).
Q6: Could my column be contaminated or simply too old?
Yes. Column performance degrades over time. Contamination or physical degradation of the column can lead to peak tailing that affects all peaks in the chromatogram.
-
Column Contamination: Strongly retained impurities from previous samples can accumulate at the head of the column, creating active sites that cause tailing.[2] Using a guard column and implementing a proper column washing procedure after each sequence can prevent this.[10]
-
Column Bed Deformation: A void at the column inlet, caused by high pressure or pH dissolving the silica, creates a non-uniform flow path, leading to peak distortion.[2][11] This can sometimes be fixed by reversing and back-flushing the column.[12]
Sample and System Issues
Q7: Can the solvent I use to dissolve my sample cause peak tailing?
Absolutely. If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including tailing or fronting.[2][13] The strong solvent carries the analyte band down the column in a dispersed manner before the mobile phase can properly focus it.
-
Best Practice: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.
Q8: What is "extra-column volume" and could it be the cause of my peak tailing?
Extra-column volume refers to all the volume within the HPLC system outside of the column itself, including the injector, connecting tubing, and detector flow cell.[3] Excessive volume allows the sample band to spread out (disperse) before and after it passes through the column, leading to broader, tailing peaks.[2] This is a physical effect and will typically cause all peaks in the chromatogram to tail.[11]
-
Troubleshooting Steps:
-
Ensure all fittings are properly connected and not leaking.
-
Use tubing with the narrowest possible internal diameter (e.g., 0.005") and keep the length as short as possible, especially between the column and the detector.[3]
-
Check for a void or bad fitting in the system, which can create a space for the sample to dilute, causing a tail.[11]
-
Quantitative Data Summary
The following table summarizes typical chromatographic conditions used for the analysis of this compound, compiled from various validated methods.
| Parameter | Typical Conditions | Source(s) |
| Column | C18, C8 (e.g., YMC-Pack Pro C18, Zorbax ODS, Altima C18) | [14][15][16][17] |
| Dimensions | 150-250 mm length, 4.6 mm I.D., 3-5 µm particle size | [14][15][17] |
| Mobile Phase | Acetonitrile (B52724)/Methanol/Water/Buffer (e.g., Phosphoric Acid, Phosphate Buffer) | [9][14][15][17][18][19] |
| Elution Mode | Isocratic or Gradient | [14][15][17][19] |
| pH | Typically acidic (e.g., 2.5 - 4.5) to control silanol ionization | [6][7][19][20] |
| Flow Rate | 0.7 - 1.0 mL/min | [14][15][17] |
| Column Temp. | 28 - 50 °C | [15][16][17] |
| Detection (UV) | 235 - 240 nm | [14][15][21] |
| Injection Vol. | 20 - 50 µL | [17][19] |
Experimental Protocols
Protocol: RP-HPLC Analysis of this compound in a Cream Formulation
This protocol provides a general methodology for the analysis. It should be validated for your specific application.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (85%)
-
Water (HPLC grade)
-
Cream sample containing this compound
2. Mobile Phase Preparation (Example: Acetonitrile/Water/Phosphoric Acid)
-
Prepare the aqueous component: Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water and mix well. This creates a 0.1% phosphoric acid solution with a pH of approximately 2-2.5.
-
Prepare the final mobile phase by mixing the aqueous component with acetonitrile in a suitable ratio (e.g., 40:60 v/v aqueous:acetonitrile).
-
Degas the mobile phase using sonication or vacuum filtration before use.
3. Standard Solution Preparation (Example: 50 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 500 µg/mL.
-
Pipette 5.0 mL of this stock solution into a 50 mL volumetric flask and dilute to volume with the same solvent mixture to obtain a final concentration of 50 µg/mL.
4. Sample Preparation (From a Cream Formulation)
-
Accurately weigh an amount of cream equivalent to approximately 5 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 60 mL of acetonitrile and heat in a water bath at 65°C to melt the fatty components and facilitate dispersion.[14]
-
Vortex and shake vigorously to extract the active ingredient into the solvent.[14]
-
Allow the solution to cool to room temperature and dilute to volume with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial. The expected concentration is approximately 50 µg/mL.
5. Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: 40:60 (v/v) 0.1% Phosphoric Acid : Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C[15]
-
Detection Wavelength: 240 nm[17]
-
Injection Volume: 20 µL
6. System Suitability
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The USP tailing factor should be ≤ 1.5.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for diagnosing the root cause of peak tailing.
Mechanism of Silanol Interaction
Caption: Interaction of analyte with residual silanols causing tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. Kinetics of thermal degradation of betamethasone valerate and betamethasone dipropionate in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. welch-us.com [welch-us.com]
- 9. Separation of Betamethasone valerate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. lcms.cz [lcms.cz]
- 11. youtube.com [youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. academic.oup.com [academic.oup.com]
- 15. An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Formulation and Quantitative Analysis of Betamethasone Valerate and Neomycin Sulfate Cream by High Performance Liquid Chromatography and Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsonline.com [ijpsonline.com]
- 20. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 21. HPLC Determination of Betamethasone-17-valerate in Commercial Ointment and Admixtures | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Betamethasone 17-Valerate Hydrogel Formulations
This guide is intended for researchers, scientists, and drug development professionals working on optimizing the release of Betamethasone (B1666872) 17-valerate from hydrogel formulations. It provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during formulation development and in vitro release testing.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the formulation and testing of Betamethasone 17-valerate hydrogels.
Formulation & Characterization Issues
-
Q1: My hydrogel has a gritty texture and lacks homogeneity. What could be the cause?
-
A1: This is likely due to incomplete dispersion or dissolution of the gelling agent or the drug.
-
Troubleshooting:
-
Ensure the gelling agent is added slowly to the aqueous phase under continuous, vigorous stirring to prevent clumping.
-
Consider heating the aqueous phase (if the polymer is heat-stable) to improve dissolution.
-
Micronize the this compound powder before incorporation to improve its dispersion.
-
If using a solvent to dissolve the drug first, ensure it is miscible with the hydrogel base and add the drug solution slowly while stirring.
-
-
-
-
Q2: The viscosity of my hydrogel is inconsistent between batches. How can I improve reproducibility?
-
A2: Inconsistent viscosity is often due to variations in the preparation process.
-
Troubleshooting:
-
Strictly control the temperature and mixing speed/time during hydrogel preparation.
-
Ensure accurate weighing of all components, especially the gelling agent.
-
Allow the hydrogel to hydrate (B1144303) and equilibrate for a standardized period (e.g., 24 hours) before use.
-
Measure and record the final pH of each batch, as pH can significantly influence the viscosity of many hydrogels.[1]
-
-
-
-
Q3: I'm observing phase separation in my hydrogel over time. What can I do to improve stability?
-
A3: Phase separation can occur due to incompatibility between components or changes in the polymer network.
-
Troubleshooting:
-
Ensure the pH of the formulation is within the stable range for your chosen gelling agent.
-
Consider adding a co-solvent or a small amount of a suitable surfactant to improve the solubility and compatibility of this compound with the hydrogel matrix.
-
Evaluate the ionic strength of your formulation; excessive ions can sometimes disrupt the hydrogel network.
-
-
-
Drug Release & Permeation Issues
-
Q4: My in vitro release study shows a very high initial burst release of the drug. How can I control this?
-
A4: A high burst release is often due to a significant amount of drug being adsorbed on or near the surface of the hydrogel.
-
Troubleshooting:
-
Increase the crosslinking density of the hydrogel, if applicable, to create a tighter polymer network that can better retain the drug.[2]
-
Consider incorporating the drug into nanoparticles or microparticles before dispersing them into the hydrogel.[3][4] This can provide an additional barrier to immediate release.
-
Optimize the drug loading concentration. A lower drug concentration may lead to a more controlled release profile.
-
-
-
-
Q5: The drug release from my hydrogel is very slow and incomplete. How can I enhance the release rate?
-
A5: Slow and incomplete release can be caused by strong drug-polymer interactions or low drug solubility in the release medium.
-
Troubleshooting:
-
Decrease the polymer concentration or crosslinking density to increase the mesh size of the hydrogel network, facilitating drug diffusion.[2]
-
Incorporate penetration enhancers or solubilizing agents into the formulation. For example, studies have shown that sodium deoxycholate can significantly increase the flux of this compound across the skin from a hydrogel formulation.[5][6]
-
Ensure that "sink conditions" are maintained in your in vitro release study. This means the concentration of the drug in the receptor medium should not exceed 10% of its saturation solubility. If necessary, increase the volume of the receptor medium or add a co-solvent to increase drug solubility.[7]
-
-
-
-
Q6: I'm seeing high variability in my drug release data between replicate Franz diffusion cells. What are the common causes?
-
A6: Variability in Franz cell experiments can stem from several factors related to the setup and execution of the study.
-
Troubleshooting:
-
Membrane Consistency: Ensure the synthetic or biological membranes are from the same lot, handled consistently, and are free of defects. Check for any air bubbles trapped between the membrane and the receptor medium, as this can impede diffusion.[7][8]
-
Dosing: Apply a consistent and uniform amount of the hydrogel to the membrane surface for each cell.
-
Temperature and Stirring: Maintain a constant temperature in the receptor chamber (typically 32°C for skin permeation studies) and a consistent stirring speed to ensure a uniform concentration in the receptor fluid.[7]
-
Sampling: Use a consistent sampling technique, ensuring the same volume is withdrawn and replaced with fresh, pre-warmed receptor medium at each time point.[8][9]
-
-
-
Quantitative Data Summary
The following tables provide a summary of hypothetical, yet representative, data to illustrate the impact of formulation variables on the physicochemical properties and in vitro release of this compound from a Carbopol-based hydrogel.
Table 1: Physicochemical Properties of Hydrogel Formulations
| Formulation Code | Carbopol 940 (% w/w) | Propylene Glycol (% w/w) | pH | Viscosity (cP at 10 rpm) |
| F1 | 0.5 | 10 | 5.5 ± 0.1 | 15,000 ± 500 |
| F2 | 1.0 | 10 | 5.6 ± 0.1 | 35,000 ± 800 |
| F3 | 1.5 | 10 | 5.5 ± 0.2 | 60,000 ± 1200 |
| F4 | 1.0 | 15 | 5.5 ± 0.1 | 34,500 ± 750 |
Table 2: In Vitro Release Parameters of this compound from Hydrogel Formulations
| Formulation Code | Cumulative Release at 6h (%) | Cumulative Release at 12h (%) | Steady-State Flux (µg/cm²/h) |
| F1 | 45.2 ± 3.1 | 75.8 ± 4.5 | 3.8 ± 0.4 |
| F2 | 30.5 ± 2.5 | 58.2 ± 3.9 | 2.5 ± 0.3 |
| F3 | 18.9 ± 1.9 | 40.1 ± 3.2 | 1.6 ± 0.2 |
| F4 | 38.6 ± 2.8 | 65.4 ± 4.1 | 3.1 ± 0.3 |
Data are presented as mean ± standard deviation (n=3). In vitro release studies were conducted using Franz diffusion cells with a synthetic membrane at 32°C.
Experimental Protocols
This section provides detailed methodologies for the preparation, characterization, and in vitro release testing of this compound hydrogels.
1. Preparation of Carbopol-based Hydrogel (Formulation F2)
-
Materials: Carbopol 940, this compound, Propylene Glycol, Triethanolamine, Purified Water.
-
Procedure:
-
Accurately weigh 1.0 g of Carbopol 940 and slowly disperse it in 84.0 g of purified water under continuous stirring with a mechanical overhead stirrer at 500 rpm to avoid lump formation.
-
Allow the dispersion to hydrate for at least 2 hours.
-
In a separate container, dissolve 0.1 g of this compound in 10.0 g of Propylene Glycol with gentle warming if necessary.
-
Slowly add the drug solution to the Carbopol dispersion while stirring.
-
Add Triethanolamine dropwise to neutralize the dispersion and form the gel. Monitor the pH and stop when it reaches approximately 5.5.
-
Continue stirring for another 15 minutes to ensure a homogenous gel.
-
Allow the gel to stand for 24 hours to ensure complete hydration and remove any entrapped air bubbles.
-
2. Hydrogel Characterization
-
pH Measurement: The pH of the hydrogel is measured directly using a calibrated pH meter with a surface electrode.
-
Viscosity Measurement: Viscosity is determined using a rotational viscometer (e.g., Brookfield viscometer) with a suitable spindle. Measurements are taken at a controlled temperature (e.g., 25°C) and at various rotational speeds to assess the rheological behavior.
-
Swelling Index:
-
Accurately weigh a known amount of the dried hydrogel (Wd).
-
Immerse the dried hydrogel in a phosphate (B84403) buffer solution (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).
-
The swelling index is calculated using the formula: Swelling Index (%) = [(Ws - Wd) / Wd] x 100.[10]
-
-
Drug Content Uniformity:
-
Accurately weigh 1 g of the hydrogel and dissolve it in a suitable solvent (e.g., methanol).
-
Make up the volume to 100 mL in a volumetric flask.
-
Filter the solution and analyze the concentration of this compound using a validated HPLC method.[9]
-
3. In Vitro Drug Release Study using Franz Diffusion Cells
-
Membrane: Synthetic polysulfone or cellulose (B213188) acetate (B1210297) membrane, or excised rat skin.
-
Receptor Medium: Phosphate buffer (pH 7.4) with a co-solvent like ethanol (B145695) (e.g., 30-40%) to ensure sink conditions for the lipophilic drug.
-
Procedure:
-
Assemble the Franz diffusion cells, mounting the membrane between the donor and receptor compartments.[7]
-
Fill the receptor chamber with pre-warmed (32°C), degassed receptor medium and ensure no air bubbles are trapped beneath the membrane.[7][8]
-
Place the cells in a circulating water bath to maintain the temperature at 32 ± 0.5°C. The receptor medium should be stirred continuously with a magnetic stir bar.[7][9]
-
Accurately apply a known quantity (e.g., 0.5 g) of the hydrogel formulation onto the surface of the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 0.5 mL) from the receptor compartment through the sampling arm.[9]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.[7]
-
Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of drug released per unit area (µg/cm²) and plot it against time. The steady-state flux is determined from the slope of the linear portion of the curve.[9]
-
Visualizations
The following diagrams illustrate key workflows and relationships in the development of this compound hydrogels.
Caption: Experimental workflow for hydrogel development and evaluation.
Caption: Factors influencing the drug release from hydrogels.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Controlled Delivery of Corticosteroids Using Tunable Tough Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustained release of betamethasone from solid lipid nanoparticles loaded polymeric hydrogels with natural emollient: One step closer to effective topical therapy for atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deoxycholate hydrogels of betamethasone-17-valerate intended for topical use: In vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alterlab.co.id [alterlab.co.id]
- 8. m.youtube.com [m.youtube.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. mdpi.com [mdpi.com]
- 11. aurigaresearch.com [aurigaresearch.com]
- 12. Franz diffusion cell and its implication in skin permeation studi...: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Strategies to Enhance the Photostability of Betamethasone 17-Valerate in Cream Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of Betamethasone 17-valerate in cream formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in cream formulations when exposed to light?
A1: this compound is highly susceptible to photodegradation, primarily triggered by exposure to UV light (300–400 nm).[1] The degradation involves a rearrangement of the cyclohexadienone moiety through a radical mechanism.[1][2] This process leads to the formation of less active or inactive degradation products, including lumi, photolumi, and andro derivatives, which can compromise the therapeutic efficacy and safety of the cream.[1][2][3]
Q2: What are the most effective strategies to improve the photostability of this compound in creams?
A2: Several strategies can be employed to enhance the photostability of this compound in cream formulations. These include the incorporation of photostabilizers such as physical sunscreens and antioxidants.[1][4][5] Additionally, careful consideration of the formulation's composition, including the choice of excipients and the pH, can significantly impact stability.[3][5][6]
Q3: Which specific photostabilizers are recommended for use in this compound creams?
A3: Research has shown effective photostabilization with the following agents:
-
Titanium Dioxide: Acts as a physical blocker by scattering UV light.[1]
-
Vanillin (B372448): Functions as a radical scavenger, thereby inhibiting the photodegradation process.[1]
-
Butyl Hydroxytoluene (BHT): Another antioxidant that acts as a radical scavenger.[1][7]
Q4: How does the composition of the cream base affect the photostability of this compound?
A4: The cream base composition plays a crucial role. The rate of photodegradation is influenced by the solvent's dielectric constant, with greater decomposition observed in solvents with a lower dielectric constant.[1][4][5] The presence and concentration of certain emulsifiers, like macrogolstearylether, can also significantly accelerate the isomerization and degradation of this compound.[6][8] Furthermore, a higher rate of photodegradation has been observed in cream formulations compared to gel formulations, suggesting that the specific ingredients and structure of the formulation can either stabilize or destabilize the active pharmaceutical ingredient (API).[1][3][5]
Q5: What is the optimal pH for a this compound cream formulation to ensure stability?
A5: this compound demonstrates maximum stability in a pH range of 4-5.[5][7] Deviations from this optimal pH range can catalyze the isomerization of the 17-valerate ester to the less potent 21-valerate ester, leading to a loss of therapeutic activity.[6][7][8]
Troubleshooting Guides
Issue 1: Significant loss of potency in a this compound cream after exposure to light.
| Possible Cause | Troubleshooting Steps |
| Photodegradation of the API | 1. Incorporate a Photostabilizer: Add a UV-blocking agent like titanium dioxide or an antioxidant such as vanillin or BHT to the formulation.[1][7] 2. Optimize Packaging: Utilize opaque or UV-resistant packaging to minimize light exposure. 3. Conduct Photostability Studies: Perform photostability testing according to ICH Q1B guidelines to evaluate the effectiveness of the chosen photoprotective measures. |
| Isomerization to a less active form | 1. Verify Formulation pH: Ensure the pH of the aqueous phase of the cream is maintained within the optimal range of 4-5.[5][7] 2. Evaluate Emulsifier Concentration: High concentrations of certain emulsifiers can accelerate isomerization.[6][8] Consider reducing the concentration or selecting an alternative emulsifier. 3. Perform Stability-Indicating HPLC Analysis: Use a validated HPLC method to quantify both this compound and its 21-valerate isomer to confirm if isomerization is the primary degradation pathway.[6][8] |
| Incompatible Excipients | 1. Review Excipient Compatibility: Scrutinize all excipients in the formulation for known incompatibilities with corticosteroids. The rate of photodegradation can be influenced by various adjuvants.[1] 2. Simplify the Formulation: If possible, reduce the number of excipients to minimize potential interactions. |
Issue 2: Physical changes in the cream (e.g., color change, phase separation) upon light exposure.
| Possible Cause | Troubleshooting Steps |
| Degradation of the API or Excipients | 1. Identify the Source of Change: Analyze both the API and individual excipients for photodegradation to pinpoint the unstable component. 2. Incorporate Photostabilizers: As with potency loss, the addition of photostabilizers can prevent the degradation that leads to physical changes.[1] |
| Formulation Instability | 1. Optimize Emulsifier System: The choice and concentration of emulsifiers are critical for maintaining the physical stability of the cream. Re-evaluate the emulsifier system for robustness under light exposure.[6] 2. Assess Impact of Ionic Strength: The ionic strength of the formulation can influence the rate of photodegradation.[1][4][5] Evaluate and adjust the ionic strength if necessary. |
Data Presentation
Table 1: Efficacy of Different Photostabilizers on the Photostabilization of this compound in Cream and Gel Formulations.
| Photostabilizer | Formulation | Improvement in Stability (%) |
| Titanium Dioxide | Cream | 33.5 |
| Gel | 42.5 | |
| Vanillin | Cream | 21.6 |
| Gel | 28.7 | |
| Butyl Hydroxytoluene (BHT) | Cream | 18.2 |
| Gel | 21.6 |
Data sourced from a study on the photodegradation and stabilization of Betamethasone-17 Valerate (B167501).[1]
Experimental Protocols
Protocol 1: Assessment of Photostability and Efficacy of Photostabilizers
This protocol outlines the methodology to evaluate the photodegradation of this compound in a cream formulation and to test the effectiveness of photostabilizing agents.
-
Sample Preparation:
-
Prepare a control batch of the this compound cream formulation without any photostabilizer.
-
Prepare test batches of the cream, each incorporating one of the selected photostabilizers (e.g., 0.1% w/w of titanium dioxide, vanillin, or BHT).[1] The stabilizer should be dissolved or suspended in a suitable solvent (e.g., isopropyl alcohol/water) and then thoroughly mixed into the cream.[1]
-
-
Irradiation:
-
Place a defined quantity of each sample in a temperature-controlled chamber (25 ± 1°C).[1]
-
Expose the samples to a UV lamp (e.g., 300 W, emitting in the 300–400 nm range) at a fixed distance (e.g., 30 cm).[1] The light intensity should be measured and kept constant (e.g., 16,000 lx).[1]
-
Irradiate the samples for a specified duration (e.g., up to 2 hours).[1]
-
Protect control samples from light by wrapping them in aluminum foil and keeping them under the same conditions.
-
-
Analysis:
-
At predetermined time intervals, withdraw samples for analysis.
-
Extract this compound and its photodegradation products from the cream matrix using a suitable solvent.
-
Analyze the extracts using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the concentration of the parent drug and its degradation products.[1][9][10]
-
-
Data Interpretation:
Visualizations
References
- 1. Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photostability of Topical Agents Applied to the Skin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodegradation and stabilization of betamethasone-17 valerate in aqueous/organic solvents and topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formulation factors affecting the isomerization rate of betamethasone-17-valerate in a developmental hydrophilic cream - a HPLC and microscopy based stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 10. scirp.org [scirp.org]
Technical Support Center: Overcoming Poor Aqueous Solubility of Betamethasone 17-Valerate in Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Betamethasone 17-valerate (BMV) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a lipophilic compound and is practically insoluble in water.[1][2] It is, however, soluble in several organic solvents. For aqueous buffers, it is sparingly soluble, and its solubility can be influenced by factors such as pH and the presence of other excipients.[3][4]
Q2: What are the recommended organic solvents for creating a stock solution of this compound?
A2: For creating a stock solution, it is recommended to use organic solvents in which this compound is freely soluble. These include Dimethyl Sulfoxide (DMSO), ethanol, dimethylformamide, acetone, and methylene (B1212753) chloride.[1][4] It is crucial to purge the solvent with an inert gas to prevent oxidation.[4]
Q3: How can I prepare an aqueous working solution of this compound from an organic stock solution?
A3: To prepare an aqueous working solution, the recommended method is to first dissolve the this compound in a water-miscible organic solvent like DMSO to create a concentrated stock solution.[4] This stock solution can then be serially diluted with the aqueous buffer or cell culture medium of choice to the final desired concentration.[4] It is advisable not to store the final aqueous solution for more than a day.[4]
Troubleshooting Guides
Q4: I observed precipitation when I added my this compound stock solution to my cell culture medium. What should I do?
A4: Precipitation upon dilution into aqueous media is a common issue. Here are some steps to troubleshoot this problem:
-
Verify Stock Solution Concentration: Your stock solution might be too concentrated. Try preparing a fresh, less concentrated stock solution.[5]
-
Refine Dilution Technique: Avoid adding the stock solution directly to the full volume of the medium. Instead, perform serial dilutions. Also, ensure rapid and thorough mixing upon addition to the medium.[5]
-
Pre-warm the Medium: Ensure your cell culture medium is at the optimal temperature (e.g., 37°C) before adding the compound, as temperature can affect solubility.[1][5]
-
Reduce Final Solvent Concentration: The final concentration of the organic solvent in your culture medium might be too high, causing the compound to precipitate. Aim for a final solvent concentration that is non-toxic to your cells and keeps the compound in solution.
Q5: My this compound appears to be degrading in my experimental setup. What could be the cause?
A5: this compound can be susceptible to degradation, particularly through isomerization and hydrolysis.[3][6][7] Key factors influencing its stability include:
-
pH: The stability of this compound is pH-dependent. It shows maximum stability in the pH range of 4-5.[3] Deviations from this range can lead to increased degradation.
-
Aqueous Environment: The presence of water is necessary for isomerization to occur.[6][7]
-
Emulsifiers: Certain emulsifiers at higher concentrations can increase the solubility of this compound in the aqueous phase, which can, in turn, accelerate its isomerization rate.[6][7]
To mitigate degradation, ensure the pH of your medium is within the optimal range and minimize the exposure of the compound to harsh conditions.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Practically Insoluble | [1][2] |
| Ethanol | ~3 mg/mL | [4] |
| DMSO | ~30 mg/mL | [4] |
| Dimethylformamide | ~25 mg/mL | [4] |
| Acetone | Freely Soluble | [1] |
| Methylene Chloride | Freely Soluble | [1] |
| DMSO:PBS (pH 7.2) (1:10) | ~0.1 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for In Vitro Assays
-
Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10-30 mg/mL).[4] Ensure the powder is completely dissolved.
-
Intermediate Dilutions: Perform serial dilutions of the stock solution with the same organic solvent to create intermediate concentrations.
-
Final Working Solution: Pre-warm your aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).[5]
-
Addition to Aqueous Medium: While gently vortexing the pre-warmed medium, add the required volume of the intermediate stock solution drop-wise to achieve the final desired concentration. This ensures rapid mixing and minimizes localized high concentrations that can lead to precipitation.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in the aqueous medium is low (typically <0.5%) to avoid solvent-induced artifacts in your experiment.
-
Use Immediately: It is recommended to use the freshly prepared aqueous working solution immediately or within the same day to avoid potential stability issues.[4]
Mandatory Visualization
Caption: Experimental workflow for preparing a this compound working solution.
Caption: Decision-making framework for enhancing BMV solubility in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. ijisrt.com [ijisrt.com]
- 3. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
Preventing isomerization of Betamethasone 17-valerate in aqueous formulations
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the isomerization of Betamethasone 17-valerate in aqueous formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when formulating this compound in aqueous media?
A1: The main stability issue is the isomerization of this compound to its less active isomer, Betamethasone 21-valerate.[1][2][][4][5] This occurs through an acid and base-catalyzed acyl migration of the valerate (B167501) group from the C17 to the C21 position on the steroid backbone.[2][][4][5] This isomerization significantly reduces the therapeutic potency of the drug.[2][4][5]
Q2: What is the optimal pH range to maintain the stability of this compound?
A2: this compound exhibits maximum stability in a pH range of 4-5.[1][6] Deviating from this range, particularly towards alkaline conditions, can significantly accelerate the rate of isomerization and hydrolysis.[1]
Q3: How do excipients impact the stability of this compound in aqueous formulations?
A3: Certain excipients can significantly influence the rate of isomerization. For instance, higher concentrations of emulsifiers like macrogolstearylether have been shown to increase the rate of isomerization.[1][5] The concentration of co-emulsifiers and thickening agents can also play a role in the overall stability of the formulation.[5]
Q4: What strategies can be employed to protect this compound from photodegradation?
A4: To minimize photodegradation, the inclusion of photostabilizing agents is recommended. Effective photoprotectants include titanium dioxide, which scatters light, and antioxidants such as vanillin (B372448) and butyl hydroxytoluene (BHT) that can act as radical scavengers.[1][7] Using opaque, light-resistant primary packaging is also a crucial protective measure.[1]
Troubleshooting Guides
| Problem | Potential Cause | Recommended Action |
| Loss of Potency in the Formulation | Isomerization of this compound to the less potent Betamethasone 21-valerate. | 1. Verify Formulation pH: Ensure the pH of the aqueous phase is maintained within the optimal range of 4-5.[1][6]2. Evaluate Excipient Concentrations: Assess the concentration of emulsifiers and other excipients that may be accelerating isomerization.[1][5]3. Conduct Stability-Indicating HPLC Analysis: Use a validated HPLC method to quantify both this compound and Betamethasone 21-valerate to confirm isomerization. |
| Discoloration or Degradation Upon Exposure to Light | Photodegradation of this compound. | 1. Incorporate a Photostabilizer: Add photoprotective agents like titanium dioxide, vanillin, or BHT to the formulation.[1][7]2. Utilize Opaque Packaging: Protect the formulation from light by using appropriate light-resistant packaging.[1]3. Perform Photostability Studies: Expose the formulation to controlled light conditions as per ICH Q1B guidelines to evaluate the effectiveness of the protective measures.[1] |
| Inconsistent Stability Results Between Batches | Variability in the quality of excipients or unforeseen excipient interactions. | 1. Characterize Raw Materials: Ensure consistent quality of all excipients through thorough characterization.2. Investigate Excipient Compatibility: Conduct compatibility studies with all formulation components to identify any potential interactions that could accelerate degradation. |
Data Presentation
Table 1: Effect of pH on the Thermal Degradation of this compound
| pH | Formation of Betamethasone 21-valerate (%) | Formation of Betamethasone alcohol (%) |
| 2.5 | 8.33 | 0.17 |
| 5.5 | 9.65 | 0.90 |
| Data adapted from a study on the thermal degradation of this compound, showing product distribution after 10% degradation.[8][9] |
Table 2: Efficacy of Photostabilizers in Cream and Gel Formulations
| Photostabilizer | Protection in Cream (%) | Protection in Gel (%) |
| Titanium dioxide | 33.5 - 42.5 | Not specified |
| Vanillin | 21.6 - 28.7 | Not specified |
| Butyl hydroxytoluene (BHT) | 18.2 - 21.6 | Not specified |
| Data represents the percentage of photostabilization achieved in the respective formulations.[7] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and its Isomer
This protocol outlines a general method for the separation and quantification of this compound and Betamethasone 21-valerate.
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Standard Preparation: Prepare individual standard solutions of this compound and Betamethasone 21-valerate in the mobile phase at a known concentration.
-
Sample Preparation (for an aqueous formulation): Accurately dilute a known quantity of the formulation with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Forced Degradation Study (for method validation): To confirm the stability-indicating nature of the HPLC method, perform forced degradation studies under various stress conditions:
Protocol 2: Evaluation of Formulation pH on Isomerization
This protocol describes a method to assess the impact of pH on the stability of this compound in an aqueous solution.
-
Materials:
-
This compound
-
Citrate-phosphate buffers of varying pH (e.g., pH 2.5, 4.0, 5.0, 6.0, 7.5)
-
HPLC system and validated stability-indicating method (as per Protocol 1)
-
-
Procedure:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).
-
In separate volumetric flasks, add a small, precise volume of the stock solution to each of the different pH buffers to achieve the desired final drug concentration.
-
Store the solutions at a controlled temperature (e.g., 40°C) to accelerate degradation.
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each solution.
-
Immediately dilute the aliquots with the mobile phase to halt any further reaction and analyze by HPLC to determine the concentration of this compound and the formation of Betamethasone 21-valerate.
-
Plot the percentage of remaining this compound and the percentage of formed Betamethasone 21-valerate against time for each pH condition.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for loss of potency.
References
- 1. benchchem.com [benchchem.com]
- 2. Formulation factors affecting the isomerization rate of betamethasone-17-valerate in a developmental hydrophilic cream - a HPLC and microscopy based stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Impact of Excipients on the Stability of Betamethasone 17-Valerate Ointment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of excipients on the stability of Betamethasone (B1666872) 17-valerate (BV) ointment.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Betamethasone 17-valerate in ointment formulations?
A1: The primary degradation pathway for this compound is isomerization, where the valerate (B167501) ester group migrates from the 17-position to the 21-position, forming Betamethasone 21-valerate (B21V).[1][2][3][4] This isomer has significantly lower therapeutic activity.[3][4] Subsequently, both BV and B21V can undergo hydrolysis to form betamethasone alcohol.[1][2][5][6] These reactions are influenced by factors such as pH, temperature, and the polarity of the medium.[1]
Q2: How does the pH of excipients or the overall formulation affect the stability of this compound?
A2: The pH of the formulation is a critical factor in the stability of this compound. BV demonstrates maximum stability in the pH range of 4-5.[1][7] Deviations from this optimal pH range, particularly towards alkaline conditions, can significantly accelerate the rate of isomerization and subsequent hydrolysis.[1][3] Therefore, the selection of excipients and any pH-modifying agents should aim to maintain the final formulation pH within this stable range.
Q3: Which excipients are known to negatively impact the stability of this compound in semi-solid formulations?
A3: Certain excipients can compromise the stability of BV. For instance, some emulsifiers, such as macrogolstearylether, have been shown to increase the rate of isomerization of BV in creams, with higher concentrations leading to more rapid degradation.[3][7] Additionally, the overall composition of the ointment base can influence stability; for example, dilution of a proprietary cream with other bases can affect the stability of the active ingredient.[2][4][5] It is crucial to conduct compatibility studies with all excipients in the formulation.
Q4: What strategies can be employed to protect this compound from photodegradation in an ointment?
A4: To mitigate photodegradation, the inclusion of photostabilizing agents is recommended. Effective photoprotectants for this compound in topical formulations include titanium dioxide, which acts by scattering light, and antioxidants like vanillin (B372448) and butyl hydroxytoluene (BHT), which can function as radical scavengers.[7][8][9] The use of opaque packaging is also a critical measure to protect the formulation from light exposure.[7]
Q5: Can the physical properties of the ointment base affect the chemical stability of this compound?
A5: Yes, the physical properties of the ointment base are interconnected with the chemical stability of the active pharmaceutical ingredient (API). The choice of ointment base (e.g., oleaginous, absorption, water-removable) influences factors like drug solubility, partitioning, and the overall polarity of the microenvironment around the API, which in turn can affect degradation rates.[10][11][12] For instance, the presence of water in emulsion-based ointments can facilitate hydrolytic degradation pathways.
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in a this compound Ointment During Stability Studies
Possible Cause: Isomerization of this compound to the less active Betamethasone 21-valerate.
Troubleshooting Steps:
-
Verify Formulation pH: Ensure the pH of any aqueous phase or the overall formulation is within the optimal range of 4-5.[1][7]
-
Evaluate Emulsifier Concentration: If using an emulsifying ointment base, higher concentrations of certain emulsifiers can accelerate isomerization.[3][7] Consider optimizing the emulsifier system or reducing its concentration.
-
Conduct a Stability-Indicating HPLC Analysis: Utilize a validated High-Performance Liquid Chromatography (HPLC) method to quantify both this compound and Betamethasone 21-valerate to confirm if isomerization is the primary degradation pathway.
-
Assess Water Content: For ointment bases that can absorb water, excessive moisture can accelerate degradation. Ensure appropriate control over water content in the formulation and storage conditions.
Issue 2: Discoloration or Physical Separation of the Ointment Upon Storage
Possible Cause: Excipient incompatibility or physical instability of the ointment base.
Troubleshooting Steps:
-
Excipient Compatibility Study: Conduct systematic compatibility studies of this compound with each excipient individually and in combination to identify any interactions.
-
Evaluate Ointment Base Stability: Assess the physical stability of the placebo ointment base under the same storage conditions. This will help determine if the instability is inherent to the base itself.
-
Microscopic Examination: Use microscopy to observe for any changes in the physical state of the API (e.g., crystallization) or the structure of the ointment base (e.g., phase separation).
-
Optimize Ointment Base Composition: Adjust the ratios of oleaginous components, waxes, and other structuring agents to improve the physical stability and prevent separation.
Issue 3: Inconsistent Stability Results Between Different Batches of Ointment
Possible Cause: Variability in excipient quality or manufacturing process parameters.
Troubleshooting Steps:
-
Excipient Quality Control: Ensure that all excipients are sourced from reliable suppliers and meet the required quality specifications. Perform identity and purity testing on incoming raw materials.
-
Standardize Manufacturing Process: Review and standardize all manufacturing parameters, including mixing times, temperatures, and cooling rates, as these can impact the physical and chemical stability of the final product.
-
Forced Degradation Studies: Conduct forced degradation studies on the finished product to understand its degradation pathways and to ensure the analytical method is stability-indicating.[13]
Data Presentation
Table 1: Effect of pH on the Thermal Degradation of this compound
| pH | Apparent First-Order Rate Constant (k_obs) x 10⁻³ h⁻¹ |
| 2.5 | Varies |
| 4.0-5.0 | Maximum Stability (Lowest k_obs)[1] |
| 5.5 | Varies |
Note: Specific rate constants can vary depending on the medium and temperature. The general trend shows increased degradation outside the optimal pH range of 4-5.
Table 2: Photostabilization of this compound in Topical Formulations
| Photostabilizer | Formulation Type | Stabilization Achieved (%) |
| Titanium Dioxide | Cream & Gel | 33.5 - 42.5[8][9] |
| Vanillin | Cream & Gel | 21.6 - 28.7[8][9] |
| Butyl Hydroxytoluene (BHT) | Cream & Gel | 18.2 - 21.6[8][9] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and Its Degradation Products
This protocol provides a general framework. Specific parameters should be optimized and validated for your formulation.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size) is commonly used.[14]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphoric acid solution) and an organic solvent (e.g., acetonitrile, methanol) is often employed.[14]
-
Flow Rate: Typically around 0.7 - 1.0 mL/min.[14]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[14]
-
Detection Wavelength: UV detection at approximately 235-240 nm.[14]
-
Sample Preparation:
-
Accurately weigh a sample of the ointment.
-
Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or a mixture of solvents) to extract the drug.
-
Use techniques like heating, sonication, or vortexing to ensure complete extraction.
-
Centrifuge or filter the sample to remove insoluble excipients.
-
Dilute the resulting solution to a suitable concentration for HPLC analysis.
-
-
Validation: The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the active ingredient peak from all degradation product peaks.
Protocol 2: Forced Degradation Study of this compound Ointment
Forced degradation studies are essential to understand the degradation pathways and to confirm that the analytical method is stability-indicating.
-
Acidic Hydrolysis: Expose the ointment to an acidic environment (e.g., by incorporating a small amount of dilute HCl and heating).
-
Basic Hydrolysis: Expose the ointment to a basic environment (e.g., by incorporating a small amount of dilute NaOH and heating).
-
Oxidative Degradation: Expose the ointment to an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Thermal Degradation: Store the ointment at an elevated temperature (e.g., 60-80°C).
-
Photodegradation: Expose the ointment to light according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Analysis: Analyze the stressed samples at appropriate time points using the validated stability-indicating HPLC method to identify and quantify the degradation products.
Mandatory Visualizations
Caption: Degradation Pathway of this compound.
Caption: Experimental Workflow for HPLC Analysis.
Caption: Factors Influencing BV Ointment Stability.
References
- 1. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The stability of betamethasone-17-valerate in semi-solid bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation factors affecting the isomerization rate of betamethasone-17-valerate in a developmental hydrophilic cream - a HPLC and microscopy based stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 5. researchgate.net [researchgate.net]
- 6. The stability and blanching efficacy of betamethasone-17-valerate in emulsifying ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodegradation and stabilization of betamethasone-17 valerate in aqueous/organic solvents and topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An overview of excipients used in semisolid preparation [wisdomlib.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Comprehensive Review of Ointments and Their Bases in Pharmacy [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Screening for Betamethasone 17-Valerate Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for high-throughput screening (HTS) assays of novel Betamethasone 17-valerate derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent synthetic glucocorticoid. Its primary mechanism of action involves binding to the intracellular glucocorticoid receptor (GR).[1] This complex then translocates to the nucleus and binds to specific DNA sequences known as glucocorticoid response elements (GREs), modifying gene expression.[1] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators like cytokines and chemokines, resulting in anti-inflammatory, immunosuppressive, and antiproliferative effects.[2][3]
Q2: Which HTS assay formats are suitable for screening this compound derivatives?
A2: Several HTS-compatible assays can be used, including:
-
Reporter Gene Assays: These are commonly used to measure the activation of the glucocorticoid receptor signaling pathway.[4][5] Cell lines are engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of GREs.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays can be configured to measure either ligand binding to the GR or the recruitment of coactivator proteins to the ligand-receptor complex.[6][7]
-
High-Content Screening (HCS): This image-based approach can be used to measure downstream cellular events, such as the nuclear translocation of the GR.
Q3: What are the critical quality control parameters for a successful HTS campaign?
A3: Key quality control metrics include the Z'-factor and the signal-to-background (S/B) ratio. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, while a value below 0.5 may suggest that the assay is not robust enough for HTS. The S/B ratio measures the dynamic range of the assay.
Troubleshooting Guides
Guide 1: Issues with Reporter Gene Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding: Uneven cell distribution leads to variable reporter gene expression. | Ensure thorough mixing of cell suspension before and during plating. Use automated cell counters for accurate cell density determination. |
| Pipetting errors: Inaccurate dispensing of compounds or reagents. | Use calibrated pipettes and consider using automated liquid handlers for improved precision. Prepare master mixes for reagents where possible. | |
| Edge effects: Evaporation and temperature gradients in the outer wells of the microplate. | Avoid using the outer wells for experimental samples. Fill perimeter wells with sterile media or PBS to create a humidity barrier. | |
| Low signal-to-background ratio | Low transfection efficiency: Insufficient delivery of the reporter plasmid into the cells. | Optimize the transfection protocol by adjusting the DNA-to-reagent ratio and cell confluency. |
| Inefficient cell lysis: Incomplete release of the reporter enzyme. | Ensure the chosen lysis buffer is compatible with your cell line and that incubation times are sufficient. | |
| Suboptimal reporter enzyme activity: Assay conditions (e.g., temperature, pH) are not ideal. | Ensure all reagents are at the recommended temperature and that the assay buffer is correctly formulated. | |
| High background signal | Contamination: Microbial contamination can interfere with the assay. | Regularly test cell cultures for mycoplasma. Use sterile techniques and fresh, filtered reagents. |
| Autoluminescence of compounds: Test compounds may emit light at the same wavelength as the reporter. | Screen compounds for autofluorescence in a separate assay without cells or reporter reagents. |
Guide 2: Issues with TR-FRET Assays
| Problem | Potential Cause | Troubleshooting Steps |
| Low assay window (low signal) | Incorrect reagent concentrations: Suboptimal concentrations of the donor or acceptor fluorophores. | Titrate the concentrations of the TR-FRET reagents (e.g., antibody, tracer) to determine the optimal concentrations. |
| Compound interference: Test compounds may quench the fluorescent signal. | Perform a counter-screen to identify compounds that interfere with the TR-FRET signal. | |
| Precipitation of compounds: Poorly soluble compounds can scatter light and interfere with the assay. | Visually inspect assay plates for precipitates. Determine the solubility of hit compounds in the assay buffer. | |
| High variability | Incomplete mixing: Reagents are not uniformly distributed in the well. | Ensure proper mixing after reagent addition, for example, by gentle orbital shaking. |
| Timing issues: Inconsistent incubation times can lead to variability. | Use a precise timer for all incubation steps and ensure consistent timing across all plates. |
Data Presentation
Table 1: Quality Control Metrics for a Glucocorticoid Receptor HTS Assay
| Parameter | Value | Interpretation |
| Z'-Factor | 0.75 | Excellent assay quality, suitable for HTS. |
| Signal-to-Background (S/B) Ratio | 15 | Good dynamic range. |
| Coefficient of Variation (%CV) for Controls | < 10% | Low variability in control wells. |
Table 2: Example EC50 Values for Known Glucocorticoid Receptor Agonists
| Compound | EC50 (nM) |
| Dexamethasone (B1670325) | 0.5 |
| This compound | 1.2 |
| Prednisolone | 10.5 |
| Cortisol | 25.0 |
Experimental Protocols
Protocol 1: Glucocorticoid Receptor Activation Luciferase Reporter Assay
-
Cell Seeding:
-
Culture a human cell line (e.g., A549 or HEK293) stably expressing a glucocorticoid response element (GRE)-driven luciferase reporter construct.
-
Trypsinize and resuspend the cells in a complete growth medium.
-
Seed the cells into a white, opaque 384-well microplate at a pre-optimized density (e.g., 10,000 cells/well) in 40 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and control compounds (e.g., dexamethasone as a positive control, DMSO as a vehicle control) in an appropriate solvent.
-
Using an automated liquid handler, add 100 nL of the compound solutions to the corresponding wells of the cell plate.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Signal Detection:
-
Equilibrate the cell plate and the luciferase detection reagent to room temperature.
-
Add 20 µL of the luciferase detection reagent to each well.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Calculate the percentage activation for each compound concentration.
-
Fit the concentration-response data to a sigmoidal curve to determine the EC50 values.
-
Protocol 2: TR-FRET Glucocorticoid Receptor Coactivator Recruitment Assay
-
Reagent Preparation:
-
Prepare a 4X solution of the GST-tagged GR ligand-binding domain (LBD).
-
Prepare a 4X solution of the terbium-labeled anti-GST antibody and the fluorescein-labeled coactivator peptide in TR-FRET buffer.
-
-
Compound Addition:
-
In a 384-well low-volume black plate, add 5 µL of the test compound dilutions.
-
-
Reagent Addition:
-
Add 5 µL of the 4X GR-LBD solution to each well.
-
Add 10 µL of the 4X antibody/coactivator peptide mix to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Signal Detection:
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~490 nm (terbium) and ~520 nm (fluorescein).
-
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 490 nm).
-
Normalize the data and plot the concentration-response curves to determine EC50 values.
-
Mandatory Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: High-Throughput Screening Workflow.
Caption: Troubleshooting Low Z'-Factor.
References
- 1. benchchem.com [benchchem.com]
- 2. marinbio.com [marinbio.com]
- 3. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 4. academic.oup.com [academic.oup.com]
- 5. An efficient and economic high-throughput cell screening model targeting the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Enhancing Stratum Corneum Penetration of Betamethasone 17-Valerate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the penetration of Betamethasone (B1666872) 17-valerate (BMV) through the stratum corneum.
Frequently Asked Questions (FAQs)
Q1: My Betamethasone 17-valerate formulation shows low skin permeation in vitro. What are the potential causes and solutions?
A1: Low skin permeation of BMV is a common challenge. Several factors could be contributing to this issue. Consider the following troubleshooting steps:
-
Formulation Composition: The choice of vehicle and excipients is critical. BMV is a lipophilic drug, and its partitioning from the vehicle into the stratum corneum is a key step.[1][2] Ensure your formulation is optimized for BMV solubility and thermodynamic activity.[3]
-
Drug Concentration: While a higher concentration might seem intuitive for increased delivery, it's the thermodynamic activity, not just the concentration, that drives penetration.[3] Supersaturated formulations can enhance penetration, but there is a risk of drug crystallization.[6][7]
-
Troubleshooting: Determine the saturation solubility of BMV in your vehicle. Formulations at or near 80% saturation are often a good starting point.[8]
-
-
Skin Model Integrity: The quality of the skin model (e.g., excised human or animal skin) is crucial. Damage to the stratum corneum can lead to artificially high permeation, while improper storage or handling can reduce its viability and barrier function.
-
Troubleshooting: Always perform a barrier integrity test (e.g., transepidermal water loss measurement) before starting your permeation study.
-
-
Experimental Setup: Issues with the Franz diffusion cell setup, such as air bubbles under the skin, improper sealing, or incorrect receptor fluid, can affect results.
-
Troubleshooting: Ensure the skin is properly mounted and there is good contact with the receptor fluid. The receptor fluid should maintain sink conditions (drug concentration should not exceed 10% of its saturation solubility in the fluid).
-
Q2: I'm observing high variability in my in vitro skin permeation results. How can I improve the reproducibility of my experiments?
A2: High variability is a frequent issue in skin permeation studies. To improve reproducibility:
-
Standardize Skin Samples: Use skin from the same donor and anatomical site whenever possible. If using animal skin, ensure the animals are of the same age, sex, and strain.
-
Control Environmental Conditions: Maintain consistent temperature and humidity during the experiment, as these factors can influence skin hydration and permeability.[9]
-
Consistent Dosing: Apply a uniform and precise amount of the formulation to the skin surface for each replicate.
-
Standardized Cleaning Procedure: At the end of the experiment, the method used to clean excess formulation from the skin surface can significantly impact the results. Using a dry paper towel versus an isopropyl alcohol swab can yield different apparent drug uptake into the stratum corneum.[8]
Q3: What are the advantages of using nanoparticle-based delivery systems for this compound?
A3: Nanoparticle-based systems, such as solid lipid nanoparticles (SLNs) and niosomes, offer several advantages for enhancing BMV penetration:
-
Enhanced Skin Localization: They can increase the drug's residence time in the stratum corneum and epidermis, targeting the site of action for skin diseases.[4][5]
-
Controlled Release: These systems can provide a sustained release of the drug, potentially reducing the frequency of application and systemic side effects.[4][5]
-
Improved Stability: Encapsulation can protect the drug from degradation.[2]
-
Increased Penetration: The small size and lipidic nature of nanoparticles can facilitate their entry into the skin's lipid matrix, enhancing drug delivery.
Q4: Can the application method influence the penetration of this compound?
A4: Yes, the application method can significantly impact penetration. For instance, massaging the formulation into the skin can enhance drug diffusion into deeper skin layers.[10] Additionally, pre-hydrating the skin with a moisturizer, particularly an occlusive one, before applying a BMV cream has been shown to increase drug retention in the stratum corneum.[10]
Troubleshooting Guides
Guide 1: Low Encapsulation Efficiency in Nanoparticle Formulations
| Symptom | Possible Cause | Suggested Solution |
| Low encapsulation efficiency (<70%) in SLNs or niosomes. | Drug Partitioning: BMV may have higher solubility in the external aqueous phase than in the lipid/surfactant core. | Modify the lipid or surfactant composition to increase the drug's affinity for the nanoparticle core. For example, monostearin (B1671896) has shown good results for BMV encapsulation in SLNs.[4] |
| Formulation Parameters: Incorrect homogenization speed/time, temperature, or sonication parameters. | Optimize the preparation parameters. For thin-film hydration methods, ensure the lipid film is adequately hydrated. | |
| Drug Loss During Preparation: Drug may be lost during purification steps (e.g., centrifugation, dialysis). | Minimize purification steps or use less harsh methods. Analyze the supernatant/dialysate to quantify drug loss. |
Guide 2: Drug Crystallization in Topical Formulations
| Symptom | Possible Cause | Suggested Solution |
| Observation of crystals in the formulation upon storage or after application to the skin. | Supersaturation: The drug concentration exceeds its solubility in the vehicle, especially after solvent evaporation on the skin.[6][7] | Incorporate crystallization inhibitors or polymers (e.g., hydroxypropyl cellulose) into the formulation to maintain a stable supersaturated state.[6] |
| pH Shift: The pH of the formulation may not be optimal for BMV stability and solubility. BMV is most stable at a pH of 4-5.[11] | Adjust and buffer the pH of the formulation to a range where BMV has maximum stability and solubility. | |
| Incompatible Excipients: Certain excipients may promote drug crystallization. | Conduct compatibility studies with all excipients. |
Data Presentation: Efficacy of Penetration Enhancement Strategies
| Enhancement Strategy | Formulation Details | Key Quantitative Finding | Reference |
| Solid Lipid Nanoparticles (SLNs) | Monostearin-based SLNs | Showed remarkable controlled release and a significant epidermis drug reservoir. | [4] |
| Niosomes | Prepared by thin-film hydration using different molar ratios of surfactant, cholesterol, and charge inducers. | High encapsulation efficiency reaching 92.03 ± 1.88%. Niosomal gels showed higher skin permeation than the plain gel. | [5] |
| Microemulsion | Brand microemulsion (ME) | Delivery from the ME was significantly superior to that from medium-chain triglycerides (MCT). | [8] |
| Film-Forming Formulations | Comprised of hydroxypropyl cellulose, triethyl citrate, and ethanol. | Flux values were ~ 1 μg cm–2h−1 from saturated residual films. | [7] |
| Moisturizer Co-application | Pre-application of an occlusive or emollient moisturizer followed by 30s massage with a cream formulation. | Significantly enhanced drug retention in the stratum corneum. | [10] |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is a standard method for assessing the percutaneous absorption of topical formulations.[4]
-
Skin Preparation:
-
Excise full-thickness skin (human or animal, e.g., porcine) and carefully remove subcutaneous fat.
-
Prepare split-thickness skin membranes (200-400 µm) using a dermatome.
-
Perform a barrier integrity test (e.g., measure transepidermal water loss) on the skin samples.
-
-
Franz Cell Assembly:
-
Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like Brij 58® to maintain sink conditions).[6]
-
Equilibrate the cells at 32°C ± 1°C for at least 30 minutes.
-
-
Formulation Application:
-
Apply a known quantity of the this compound formulation to the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis.
-
Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor fluid.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time.
-
Determine the steady-state flux (Jss) from the linear portion of the curve.
-
Protocol 2: In Vivo Stratum Corneum Tape Stripping
This dermatopharmacokinetic (DPK) method assesses drug uptake into the stratum corneum in vivo.[3][8]
-
Volunteer Selection:
-
Recruit healthy volunteers with no history of skin diseases.
-
-
Application Site Demarcation:
-
Define specific application sites on the forearms of the volunteers.
-
-
Formulation Application:
-
Apply a precise amount of the BMV formulation to the demarcated areas.
-
-
Application Period:
-
Leave the formulation on the skin for a defined period (e.g., 2 hours).[8]
-
-
Formulation Removal:
-
Clean the treated skin site using a standardized procedure (e.g., with a dry paper towel or an isopropyl alcohol swab).[8]
-
-
Tape Stripping:
-
Sequentially apply and remove adhesive tapes (e.g., D-Squame®) to the treated area to progressively remove the stratum corneum.
-
Typically, 10-20 tape strips are collected per site.
-
-
Drug Extraction:
-
Extract the BMV from each tape strip using a suitable solvent (e.g., acetonitrile/water mixture).[6]
-
-
Sample Analysis:
-
Quantify the amount of BMV in each extract using a validated analytical method like HPLC-UV.
-
-
Data Analysis:
-
Plot the amount of drug per tape strip versus the tape strip number to obtain a distribution profile of the drug within the stratum corneum.
-
Visualizations
Caption: Workflow for In Vitro Skin Permeation Studies.
Caption: Mechanisms of this compound Penetration Enhancement.
References
- 1. In vitro percutaneous permeation of betamethasone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 3. Pharmacodynamics and dermatopharmacokinetics of this compound: assessment of topical bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Percutaneous permeation of this compound incorporated in lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. Penetration of drugs through the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Influence of Moisturizer Co-Application Protocols on In Vitro Penetration of Betamethasone in Porcine Skin [mdpi.com]
- 11. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in the bioanalysis of Betamethasone 17-valerate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Betamethasone 17-valerate.
Troubleshooting Guide: Matrix Effects in this compound Bioanalysis
Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting substances, are a common challenge in LC-MS/MS bioanalysis.[1] This guide provides solutions to common problems encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of analyte signal in plasma samples compared to standards in solvent | Significant and variable matrix effect from endogenous plasma components (e.g., phospholipids). | - Optimize Sample Preparation: Employ a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components. - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification. - Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects. |
| Low analyte recovery | - Inefficient extraction from the biological matrix. - Analyte degradation during sample processing. | - Optimize Extraction Solvent and pH: For LLE, test various organic solvents and adjust the pH of the aqueous phase to ensure the analyte is in a neutral form for efficient extraction. - Evaluate SPE Sorbent: Select an SPE sorbent that provides optimal retention and elution of this compound. - Minimize Sample Processing Time and Temperature: Keep samples on ice and process them promptly to reduce the risk of degradation. |
| Ion suppression or enhancement observed | Co-elution of matrix components with this compound, which compete for ionization in the MS source. | - Improve Chromatographic Separation: Modify the LC gradient, flow rate, or column chemistry to separate the analyte from interfering peaks. - Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[1] - Change Ionization Source: If using Electrospray Ionization (ESI), consider Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds. |
| Inconsistent internal standard (IS) response | - The IS is also affected by matrix effects, but differently than the analyte. - The IS is not a suitable structural analog. | - Use a Stable Isotope-Labeled IS: This is the most effective way to compensate for matrix effects as the SIL-IS has nearly identical physicochemical properties to the analyte. - Evaluate Different Structural Analog IS: If a SIL-IS is unavailable, test different structural analogs to find one that mimics the behavior of the analyte in the matrix. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting components in the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy and reproducibility of quantitative results. In the bioanalysis of this compound from complex biological matrices like plasma, endogenous substances such as phospholipids (B1166683) can interfere with the ionization process in the mass spectrometer.
Q2: How can I quantitatively assess the matrix effect for my this compound assay?
A2: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is done by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.
-
MF = (Peak Area in Spiked Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The Internal Standard (IS) normalized MF should also be calculated to assess the effectiveness of the IS in compensating for the matrix effect.
Q3: My lab does not have a stable isotope-labeled internal standard for this compound. What are my options?
A3: While a SIL-IS is ideal, a structural analog internal standard can be used. It is crucial to select an analog with similar chemical properties and chromatographic behavior to this compound. Thorough validation is necessary to ensure it effectively compensates for matrix effects. Alternatively, the standard addition method can be employed, where known amounts of the analyte are added to the sample to create a calibration curve within the sample matrix itself.
Q4: I am observing significant ion suppression. What is the first troubleshooting step I should take?
A4: The most effective first step is to improve your sample preparation method. Ion suppression is often caused by residual matrix components. Switching from a simple protein precipitation (PPT) to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can significantly reduce the amount of interfering substances introduced into the mass spectrometer.
Q5: Can changing my LC conditions help in mitigating matrix effects?
A5: Yes, optimizing chromatographic conditions can be very effective. By adjusting the mobile phase gradient, you can achieve better separation of this compound from co-eluting matrix components. Experimenting with different column chemistries can also provide alternative selectivity and improve resolution.
Data Presentation: Matrix Effects on Structurally Similar Glucocorticoids
| Glucocorticoid | Mean Ion Suppression (%) |
| Prednisolone | 15.3 |
| Prednisone | 27.3 |
| Cortisol | 20.7 |
| Cortisone | 23.5 |
| Methylprednisolone | 21.6 |
| Dexamethasone | 18.9 |
| (Data adapted from a study on six glucocorticoids in human plasma, which utilized liquid-liquid extraction for sample cleanup)[1] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma
Objective: To extract this compound from human plasma while minimizing the co-extraction of interfering matrix components.
Materials:
-
Human plasma samples
-
This compound standard solutions
-
Internal Standard (IS) solution (e.g., a structural analog or SIL-IS)
-
Methyl tert-butyl ether (MTBE) or a mixture of ether and cyclohexane (B81311) (e.g., 4:1, v/v)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard solution to each plasma sample, calibrator, and quality control sample.
-
Vortex briefly to mix.
-
Add 1 mL of MTBE to each tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Human Plasma
Objective: To achieve a cleaner extract of this compound from plasma using a solid-phase extraction protocol.
Materials:
-
Human plasma samples
-
This compound standard solutions
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., C18 or mixed-mode)
-
Methanol (B129727) (for conditioning and elution)
-
Deionized water (for equilibration and washing)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of deionized water. Do not allow the cartridge to dry out.
-
Load the sample: Mix 200 µL of plasma with 20 µL of IS and 200 µL of deionized water. Load the diluted sample onto the conditioned SPE cartridge.
-
Wash the cartridge: Pass 1 mL of deionized water through the cartridge to remove polar interferences.
-
Dry the cartridge: Apply vacuum for 5 minutes to thoroughly dry the sorbent.
-
Elute the analyte: Elute the this compound and IS with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate: Evaporate the methanol to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the residue in 100 µL of mobile phase, vortex, and transfer to an autosampler vial for analysis.
Protocol 3: LC-MS/MS Analysis of this compound
Objective: To quantify this compound using a sensitive and specific LC-MS/MS method.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an ESI source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 30% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 477.2 -> Product ion (Q3) m/z 357.2
-
Internal Standard (example): To be determined based on the specific IS used.
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
Visualizations
Caption: Workflow for Sample Preparation to Minimize Matrix Effects.
References
Method for identifying and quantifying Betamethasone 17-valerate degradation products
This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification and quantification of Betamethasone (B1666872) 17-valerate degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of Betamethasone 17-valerate?
A1: Under thermal and hydrolytic stress, this compound primarily degrades into two major products: Betamethasone 21-valerate and Betamethasone alcohol.[1][2][3][4] Under photolytic stress, it can degrade into lumi, photolumi, and andro derivatives.[5]
Q2: What are the common analytical techniques used to identify and quantify these degradation products?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for quantifying this compound and its degradation products.[1][2][4][6] Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of unknown degradation products and impurities.[7][8][9]
Q3: What are the typical stress conditions used in forced degradation studies for this compound?
A3: Forced degradation studies for this compound typically involve exposure to acidic, basic, and neutral hydrolysis, oxidation, heat (thermal stress), and light (photolytic stress) to understand its stability profile.[7][10]
Q4: How can I ensure the stability of this compound in formulations?
A4: this compound shows maximum stability at a pH of 4-5.[1][3][4] The rate of degradation is influenced by the solvent, buffer concentration, and ionic strength.[1][5] In topical formulations like creams and gels, photostabilizers such as titanium dioxide, vanillin, and butyl hydroxytoluene can be effective.[5]
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound and its degradation products.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH. - Column contamination or degradation. - Sample overload. | - Adjust the mobile phase pH to be within the optimal range for the analytes (around pH 4-5 for this compound). - Use a guard column and flush the column with a strong solvent. If the problem persists, replace the column. - Reduce the sample concentration or injection volume. |
| Co-elution of this compound and its isomer, Dexamethasone 17-valerate | These are isomeric impurities and can be difficult to separate. | - Optimize the mobile phase composition, potentially by using a gradient elution. - Use a high-resolution column. - LC-MS/MS can be used to differentiate and quantify them based on their fragmentation patterns.[7][8] |
| Inconsistent retention times | - Fluctuations in column temperature. - Inconsistent mobile phase composition. - Pump issues (leaks, air bubbles). | - Use a column oven to maintain a consistent temperature.[11][12] - Prepare fresh mobile phase daily and ensure proper mixing. - Degas the mobile phase and purge the pump. Check for leaks in the system.[12] |
| Baseline noise or drift | - Contaminated mobile phase or detector cell. - Air bubbles in the system. - Detector lamp aging. | - Filter the mobile phase and flush the detector cell.[12] - Degas the mobile phase.[12] - Replace the detector lamp if its energy is low.[12] |
Experimental Protocols
Protocol 1: HPLC Method for Quantification of this compound and its Thermal Degradation Products
This protocol is based on a validated HPLC method for determining this compound and its major thermal degradation products, Betamethasone 21-valerate and Betamethasone alcohol.[1][2][4]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol (B129727), 10 g/L phosphoric acid, HPLC grade water, and acetonitrile (B52724) in a ratio of 16:21:21:42 (v/v/v/v) for mobile phase A and 24:5:5:66 (v/v/v/v) for mobile phase B.[6] A gradient program is employed.
-
Flow Rate: 0.7 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
Detection Wavelength: 235 nm.[6]
-
Injection Volume: 20 µL.
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile.
-
For degradation studies, subject the stock solution to thermal stress (e.g., heating at a specific temperature in a water bath) for a defined period.
-
At specified time intervals, withdraw aliquots, cool to room temperature, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
3. Data Analysis:
-
Identify the peaks of this compound, Betamethasone 21-valerate, and Betamethasone alcohol based on their retention times, which can be confirmed using reference standards.
-
Quantify the amount of each compound by comparing their peak areas with those of the corresponding reference standards.
Protocol 2: Forced Degradation Study (Hydrolysis)
This protocol outlines a general procedure for conducting a hydrolytic forced degradation study.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl) for acidic hydrolysis
-
Sodium hydroxide (B78521) (NaOH) for basic hydrolysis
-
Water for neutral hydrolysis
-
HPLC system as described in Protocol 1.
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified duration.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and keep at room temperature for a specified duration.
-
Neutral Hydrolysis: Dissolve this compound in water and heat at a controlled temperature (e.g., 60°C) for a specified duration.
-
At different time points, take samples, neutralize them if necessary (acid with base, and base with acid), and dilute with the mobile phase for HPLC analysis.
3. Analysis:
-
Analyze the samples using the HPLC method described in Protocol 1 to identify and quantify the degradation products formed under each condition.
Quantitative Data Summary
The following table summarizes the product distribution from the thermal degradation of this compound at 10% degradation in the pH range of 2.5 to 7.5.[1]
| pH | Betamethasone 21-valerate (%) | Betamethasone alcohol (%) |
| 2.5 | 8.33 | 0.17 |
| 3.5 | 8.95 | 0.25 |
| 4.5 | 9.32 | 0.48 |
| 5.5 | 9.65 | 0.90 |
| 6.5 | - | - |
| 7.5 | - | - |
Data not available for pH 6.5 and 7.5 in the cited source.
Visualizations
Caption: Experimental workflow for the analysis of this compound degradation products.
References
- 1. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media | Semantic Scholar [semanticscholar.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Application of LC-MS(n) in conjunction with mechanism-based stress studies in the elucidation of drug impurity structure: rapid identification of a process impurity in this compound drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
A Comparative Analysis of Betamethasone 17-Valerate and Clobetasol Propionate in Psoriasis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used topical corticosteroids for the treatment of psoriasis: Betamethasone (B1666872) 17-valerate and Clobetasol (B30939) propionate (B1217596). The information presented is supported by experimental data to assist in the evaluation of these compounds in preclinical and clinical research settings.
Introduction to Topical Corticosteroids in Psoriasis
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by the hyperproliferation of keratinocytes and infiltration of immune cells.[1] Topical corticosteroids are a cornerstone of psoriasis treatment due to their potent anti-inflammatory, immunosuppressive, and antiproliferative properties.[2][3] Betamethasone 17-valerate is classified as a potent topical corticosteroid, while Clobetasol propionate is a super-potent (or very high-potency) corticosteroid, making it one of the most powerful options available for topical use.[4][5] This guide will delve into their mechanisms of action, comparative efficacy in psoriasis models, and detailed experimental protocols for their evaluation.
Mechanism of Action
Both this compound and Clobetasol propionate share a common mechanism of action typical of glucocorticoids.[6][7] Upon topical application, they penetrate the skin and bind to intracellular glucocorticoid receptors (GR).[7][8] This drug-receptor complex then translocates to the cell nucleus, where it modulates the expression of target genes by binding to glucocorticoid response elements (GREs) on the DNA.[6][7]
This gene modulation leads to:
-
Anti-inflammatory effects : Upregulation of anti-inflammatory proteins like lipocortin-1 (annexin-1), which inhibits phospholipase A2, thereby blocking the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[7][9] They also downregulate the expression of pro-inflammatory cytokines (e.g., interleukins, TNF-α) and enzymes like COX-2.[6][7]
-
Immunosuppressive effects : Inhibition of the function of various immune cells, including T-lymphocytes, macrophages, and dendritic cells, reducing the overall immune response at the site of application.[6][7]
-
Antiproliferative properties : Inhibition of DNA synthesis and mitosis in keratinocytes, which helps to normalize the rapid cell turnover characteristic of psoriatic plaques.[6][7]
Caption: General signaling pathway of topical corticosteroids in skin cells.
Data Presentation: Comparative Efficacy
Clinical and preclinical studies have consistently demonstrated the superior potency of Clobetasol propionate over this compound.
Table 1: Potency and Classification
| Compound | Potency Classification |
| This compound 0.1% | Potent (Class III)[5] |
| Clobetasol propionate 0.05% | Super-potent (Class I)[4][5] |
Table 2: Summary of Comparative Clinical Trial Data in Psoriasis
| Study Parameter | This compound | Clobetasol propionate | Outcome | Reference |
| Psoriasis Vulgaris (2-week trial) | Less effective | More effective | Clobetasol propionate cream was shown to be more effective. | [10] |
| Symmetrical Psoriasis (6-month trial) | Improvement noted | Greater relative improvement on the treated side. | All patients showed a relative improvement on the side treated with clobetasol propionate. | [5][11][12] |
| Remission Period (6-month trial) | Shorter remission | Longer remission | Clobetasol propionate-treated lesions tended to clear for longer periods. | [5][11][12] |
| Scalp Psoriasis (2-week trial) | Less effective on scaling, induration, erythema, and itching. | Superior in reducing all parameters. | Clobetasol propionate was superior as an antipsoriatic compound. | [13] |
Experimental Protocols
The Imiquimod (B1671794) (IMQ)-induced psoriasis model in mice is a widely used and robust model for studying the pathogenesis of psoriasis and for the preclinical evaluation of novel therapeutic agents.[1][14][15] It recapitulates key features of human psoriasis, including erythema, scaling, and epidermal thickening (acanthosis), driven by the IL-23/IL-17 inflammatory axis.[1][16]
Imiquimod-Induced Psoriasis Mouse Model Protocol
1. Animals:
-
Female BALB/c or C57BL/6 mice, 8-12 weeks old.[14]
2. Materials:
-
Imiquimod 5% cream (e.g., Aldara™).[14]
-
Vehicle control cream (e.g., petroleum jelly).[15]
-
Test compounds: this compound (e.g., 0.1% ointment) and Clobetasol propionate (e.g., 0.05% ointment).
-
Calipers for skin thickness measurement.[15]
-
Standard animal housing and care facilities.
3. Experimental Procedure:
-
Acclimatization: House mice for at least one week before the experiment.
-
Preparation: On Day -1, shave the dorsal back skin of the mice.
-
Induction (Days 0-5): Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-6 consecutive days.[14] A control group receives the vehicle cream.
-
Treatment (Days 2-5):
-
Divide IMQ-treated mice into groups: Vehicle control, this compound, and Clobetasol propionate.
-
Two hours after IMQ application, apply a thin layer of the respective treatment ointment to the inflamed back and ear skin.[15]
-
4. Evaluation Parameters:
-
Daily Clinical Scoring (PASI): Score the severity of erythema (redness), scaling, and skin thickness on a scale of 0 to 4 for each parameter (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The sum of these scores constitutes the Psoriasis Area and Severity Index (PASI) score.[14][15]
-
Skin Thickness: Measure the thickness of the back skin and ear daily using calipers.[15][17]
-
Histological Analysis (Day 6): Euthanize mice, collect skin and ear tissue, and fix in formalin. Process for paraffin (B1166041) embedding and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Cytokine Analysis (Day 6): Homogenize skin tissue to measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-17, IL-23) via ELISA or qPCR.[18][19]
Caption: Experimental workflow for the Imiquimod-induced psoriasis mouse model.
Conclusion
Both this compound and Clobetasol propionate are effective topical treatments for psoriasis, operating through classic glucocorticoid pathways to exert anti-inflammatory, immunosuppressive, and antiproliferative effects. However, comparative data consistently highlights the superior potency and clinical efficacy of Clobetasol propionate in reducing the signs of psoriasis and achieving longer remission periods.[5][11][12][20] This higher potency also corresponds to a greater risk of local and systemic side effects, such as skin atrophy and hypothalamic-pituitary-adrenal (HPA) axis suppression, particularly with prolonged use.[4][7] Therefore, the choice between these agents in a research or clinical setting should be guided by the severity of the psoriatic model or condition, with Clobetasol propionate reserved for more severe or recalcitrant cases requiring short-term, high-potency intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of Action of Topical Corticosteroids in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Clobetasol Propionate? [synapse.patsnap.com]
- 7. What is the mechanism of Betamethasone Valerate? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. tandfonline.com [tandfonline.com]
- 11. The response of psoriasis to betamethasone valerate and clobetasol propionate. A 6-month controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Local treatment of psoriasis of the scalp with clobetasol propionate and betamethasone-17,21-dipropionate: a double-blind comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. frontierspartnerships.org [frontierspartnerships.org]
- 15. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 16. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. imavita.com [imavita.com]
- 18. Effects of Topical Application of Betamethasone on Imiquimod-induced Psoriasis-like Skin Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A comparison of clobetasol propionate 0.05 percent ointment and an optimized betamethasone dipropionate 0.05 percent ointment in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effect of Betamethasone 17-Valerate in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory performance of Betamethasone (B1666872) 17-valerate against other corticosteroids in established animal models. The information presented is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid in research and development.
Overview of Betamethasone 17-Valerate's Anti-inflammatory Action
This compound is a potent synthetic glucocorticoid utilized topically for its significant anti-inflammatory and immunosuppressive properties. Its primary mechanism of action involves the modulation of gene expression to suppress the inflammatory cascade. This is achieved through the binding to cytosolic glucocorticoid receptors, which then translocate to the nucleus and either transactivate anti-inflammatory genes or transrepress pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to a reduction in the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and cytokines, ultimately mitigating the inflammatory response.
Comparative Efficacy in Preclinical Animal Models
The anti-inflammatory potency of this compound has been extensively evaluated in various animal models. These models mimic different aspects of inflammation, providing a robust platform for comparative analysis against other corticosteroids. The most commonly employed models include croton oil-induced ear edema, arachidonic acid-induced ear edema, and carrageenan-induced paw edema.
Croton Oil-Induced Ear Edema
This model induces an acute inflammatory response characterized by significant edema, erythema, and cellular infiltration. It is a valuable tool for assessing the efficacy of topically applied anti-inflammatory agents.
Experimental Protocol: Croton Oil-Induced Ear Edema in Mice/Rats
-
Animals: Male Swiss mice (20-25 g) or Wistar rats (150-200 g) are used.
-
Induction of Inflammation: A solution of croton oil in a suitable vehicle (e.g., acetone (B3395972), ethanol, and pyridine (B92270) mixture) is topically applied to the inner surface of the right ear (typically 20 µL). The left ear serves as a control and receives the vehicle only.
-
Treatment: Test compounds, including this compound and other corticosteroids, are dissolved in the croton oil solution and applied topically to the right ear.
-
Assessment of Edema: After a specified period (usually 4-6 hours), the animals are euthanized, and a standardized circular section (e.g., 6-8 mm diameter) is punched out from both ears. The difference in weight between the right and left ear punches is calculated to quantify the degree of edema.
-
Data Analysis: The percentage inhibition of edema for each treatment group is calculated relative to the control group that received only the croton oil.
Quantitative Data Summary: Croton Oil-Induced Ear Edema
| Treatment Group | Dose/Concentration | Animal Model | Edema Inhibition (%) | Reference |
| This compound with biopolymer | - | Rat | 63.39 ± 16.01 | [1] |
| This compound (Betnovate) | - | Rat | 43.05 ± 9.40 | [1] |
| Mometasone furoate with biopolymer | - | Rat | 57.87 ± 17.37 | [1] |
| Mometasone furoate (Elocon) | - | Rat | 22.92 ± 11.64 | [1] |
| Dexamethasone | 0.1 mg/ear | Mouse | 75.7 ± 3.2 (at 6h) | |
| Aspirin | - | Mouse | 88.2 ± 7.4 (at 3h) | [2] |
| Melatonin | - | Mouse | 76.9 ± 10.3 (at 4h) | [2] |
Note: Data from different studies may not be directly comparable due to variations in experimental protocols.
Arachidonic Acid-Induced Ear Edema
Topical application of arachidonic acid rapidly induces ear edema, primarily mediated by the synthesis of prostaglandins and leukotrienes. This model is particularly useful for evaluating compounds that interfere with the arachidonic acid cascade.
Experimental Protocol: Arachidonic Acid-Induced Ear Edema in Mice
-
Animals: Male Swiss or CD-1 mice (20-30 g) are typically used.
-
Induction of Inflammation: A solution of arachidonic acid in acetone (e.g., 2 mg in 20 µL) is applied to the inner surface of the right ear. The left ear receives acetone alone.
-
Treatment: The test compounds are applied topically, either simultaneously with or shortly before the arachidonic acid application.
-
Assessment of Edema: Edema is measured at various time points, with the peak response typically occurring between 40 and 60 minutes after induction. Measurement is performed by weighing ear punches, as described in the croton oil model.
-
Data Analysis: The percentage inhibition of the edematous response is calculated for each treatment group compared to the vehicle-treated control group.
Quantitative Data Summary: Arachidonic Acid-Induced Ear Edema
| Treatment Group | Dose/Concentration | Animal Model | Edema Inhibition (%) | Reference |
| Dexamethasone | 0.08 mg/ear | Mouse | 63.7 | |
| Indomethacin | 2 mg/ear | Mouse | 57.0 |
Carrageenan-Induced Paw Edema
This is a widely used and highly reproducible model of acute inflammation. The inflammatory response is biphasic, with an initial phase mediated by histamine (B1213489) and serotonin, followed by a later phase involving prostaglandins and other inflammatory mediators.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar or Sprague-Dawley rats (150-250 g) are used.
-
Induction of Inflammation: A subcutaneous injection of a 1% carrageenan solution (typically 0.1 mL) is administered into the plantar surface of the right hind paw.
-
Treatment: Test compounds are administered systemically (e.g., orally or intraperitoneally) or topically to the paw at a specified time before the carrageenan injection.
-
Assessment of Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The increase in paw volume is calculated for each animal, and the percentage inhibition of edema is determined for the treated groups relative to the control group.
Quantitative Data Summary: Carrageenan-Induced Paw Edema
While this compound is expected to be effective in this model, specific quantitative data in a tabular format from comparative studies was not found in the conducted search. The table below presents data for other commonly used anti-inflammatory drugs to provide a comparative context.
| Treatment Group | Dose (mg/kg, i.p.) | Animal Model | Paw Volume Increase (mL) at 3h | % Inhibition at 3h | Reference |
| Control (Carrageenan) | - | Rat | 0.75 ± 0.04 | - | |
| Dexamethasone | 1 | Rat | 0.28 ± 0.03 | 62.7 | |
| Indomethacin | 5 | Rat | 0.35 ± 0.03 | 53.3 |
Visualizing Mechanisms and Workflows
To further elucidate the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Corticosteroid Anti-inflammatory Signaling Pathway
Caption: Experimental Workflow for Ear Edema Models
Caption: Experimental Workflow for Paw Edema Model
Conclusion
This compound consistently demonstrates potent anti-inflammatory activity in various preclinical animal models. The comparative data, where available, suggests its efficacy is comparable to or, in some instances, superior to other commonly used corticosteroids. For example, one study in mice indicated that this compound was significantly more potent than betamethasone and hydrocortisone (B1673445) in an oxazolone-induced hypersensitivity model.[3] However, the relative potency can be influenced by the specific animal model, the formulation of the corticosteroid, and the vehicle used. The provided experimental protocols and data tables serve as a valuable resource for researchers designing and interpreting studies to evaluate the anti-inflammatory effects of this compound and other corticosteroids. Further direct comparative studies with standardized protocols would be beneficial for a more definitive ranking of the topical anti-inflammatory potency of these agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Comparison of Melatonin and Its Bromobenzoylamide Derivatives in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells and Croton Oil-Induced Mice Ear Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topical this compound is an anticorticosteroid in the rat. 2. Anti-inflammatory and anti-lymphocyte activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Betamethasone 17-Valerate
This guide provides a detailed comparison of common analytical methods for the quantification of Betamethasone 17-valerate, a potent corticosteroid widely used in topical pharmaceutical formulations. The selection of an appropriate analytical method is critical for quality control, ensuring the safety and efficacy of these products. Here, we compare High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry, presenting their performance data and experimental protocols.
Quantitative Performance Comparison
The following table summarizes the key performance parameters for HPLC, HPTLC, and UV-Vis Spectrophotometry in the quantification of this compound, based on data from various validation studies.
| Parameter | HPLC | HPTLC | UV-Vis Spectrophotometry |
| Linearity Range | 2.5–50 µg/mL[1] | 1-9 µg/mL[2] | 0.006–0.014 mg/mL (6-14 µg/mL)[3][4][5][6] |
| Correlation Coefficient (r²) | >0.999[1][7] | Not explicitly stated, but linearity was confirmed. | 0.9995[3][4][5][6] |
| Accuracy (% Recovery) | 99.1%–102.4%[7], 98.72%–105.41%[1] | 84%–96%[2] | 101.6 ± 0.0037 % w/w[3][4][5][6] |
| Precision (%RSD) | <1.0% (Repeatability & Intermediate)[7], 0.04%–2.04% (Repeatability), 0.41%–4.93% (Intermediate)[1] | 1.40% (Intra-day), 1.71% (Inter-day)[2] | <2%[8] |
| Limit of Detection (LOD) | 0.46 µg/mL[1] | 0.97 µ g/spot [2] | 3.828 × 10⁻⁴ mg/mL (0.38 µg/mL)[3] |
| Limit of Quantification (LOQ) | 1.39 µg/mL[1] | 2.96 µ g/spot [2] | Not explicitly stated. |
Experimental Protocols
Below are the detailed methodologies for each of the compared analytical techniques.
1. High-Performance Liquid Chromatography (HPLC)
This method offers high selectivity and sensitivity for the quantification of this compound, especially in complex matrices like creams and ointments.
-
Instrumentation : A standard HPLC system equipped with a UV detector is used.
-
Column : A reversed-phase C18 column (e.g., ACE® C18, 4.6 mm × 150 mm, 5 µm particle size) is commonly employed.[1]
-
Mobile Phase : A gradient elution using a mixture of water and acetonitrile (B52724) is often utilized.[1] For instance, one method uses a mobile phase of methanol (B129727) and water (90:10 v/v).[8]
-
Detection : UV detection is performed at the maximum absorbance wavelength of this compound, which is around 240 nm.[7][8][10]
-
Sample Preparation : A known quantity of the cream or ointment is dissolved in a suitable solvent, such as methanol or a mixture of cyclohexane (B81311) and methanol/water. The solution is then filtered before injection into the HPLC system.[11]
2. High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC provides a simpler and more cost-effective alternative to HPLC for the routine analysis of this compound.
-
Stationary Phase : Pre-coated silica (B1680970) gel 60 F254 TLC plates are used.[2]
-
Mobile Phase : A mixture of Ethyl Acetate: n-Heptane: Toluene: Ethanol (B145695) (5.1:2.4:1.2:0.3 v/v/v/v) has been shown to be effective.[2]
-
Sample Application : The standard and sample solutions are applied to the TLC plate as bands using an automated applicator.[2]
-
Development : The plate is developed in a chromatographic chamber saturated with the mobile phase.[2]
-
Detection : Densitometric scanning is performed at 246 nm.[2]
-
Standard Preparation : A stock solution of this compound is prepared in methanol and further diluted to create working standards.[2]
3. UV-Vis Spectrophotometry
This is the simplest and most economical method, suitable for the quantification of this compound in less complex formulations.
-
Instrumentation : A standard UV-Vis spectrophotometer.
-
Solvent : Absolute ethanol is a common solvent for dissolving the sample and standards.[3][4][5][6]
-
Wavelength : The absorbance is measured at the wavelength of maximum absorption (λmax) of this compound, which is approximately 240 nm.[3][4][5][6][8]
-
Standard Preparation : A stock solution of the standard is prepared in the chosen solvent and serially diluted to create a calibration curve.[3]
-
Sample Preparation : The cream is dissolved in the solvent, and the resulting solution is filtered to remove any undissolved excipients before measurement.[3][4][5][6]
Visualizing the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical methods.
Signaling Pathway of Glucocorticoid Action
The mechanism of action of this compound as a glucocorticoid involves its interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression.
References
- 1. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 2. wjpsonline.com [wjpsonline.com]
- 3. ijisrt.com [ijisrt.com]
- 4. ijisrt.com [ijisrt.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 8. Formulation and Quantitative Analysis of Betamethasone Valerate and Neomycin Sulfate Cream by High Performance Liquid Chromatography and Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a novel stability-indicating HPLC method for the simultaneous assay of betamethasone-17-valerate, fusidic acid, potassium sorbate, methylparaben and propylparaben in a topical cream preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Determination of Betamethasone-17-valerate in Commercial Ointment and Admixtures | Semantic Scholar [semanticscholar.org]
Nanoformulations Enhance Topical Delivery of Betamethasone 17-Valerate, Outperforming Commercial Creams in In Vivo Studies
Comprehensive analyses of preclinical data reveal that nanoformulations of Betamethasone (B1666872) 17-valerate (BMV), a potent corticosteroid, demonstrate superior in vivo efficacy compared to conventional commercial creams for treating inflammatory skin conditions. These advanced formulations enhance drug delivery to the target skin layers, leading to improved anti-inflammatory effects and potentially reducing systemic side effects. This comparison guide synthesizes findings from multiple studies, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms and workflows to inform researchers and drug development professionals.
Betamethasone 17-valerate is a widely used synthetic glucocorticoid for treating inflammatory dermatoses such as eczema and psoriasis.[1][2] However, the effectiveness of topical therapies is often limited by the barrier function of the stratum corneum, which can impede drug penetration to the target dermal and epidermal layers.[3][4] To overcome this challenge, various nanoformulations, including solid lipid nanoparticles (SLNs), nanoemulsions, niosomes, and ethosomes, have been developed to improve the dermal delivery and therapeutic efficacy of BMV.[5][6][7][8] In vivo studies consistently show that these nanoformulations offer significant advantages over commercial cream preparations.
Enhanced Anti-Inflammatory Efficacy and Skin Deposition
A key indicator of the improved performance of nanoformulations is their enhanced anti-inflammatory activity in animal models. For instance, a nanoemulsion gel of BMV exhibited a remarkable 84.2% inhibition of inflammation in a carrageenan-induced rat paw edema model, significantly outperforming a marketed cream which only achieved 45.05% inhibition.[9] This heightened efficacy is attributed to the ability of nanoformulations to increase the deposition of the drug within the skin. The same study reported a drug deposition of 58.46 μg/cm² from the nanoemulsion gel.[9]
Similarly, niosomal gel formulations of BMV have been shown to provide a more sustained anti-inflammatory effect compared to both a plain drug gel and a marketed product.[6] This sustained action is crucial for chronic inflammatory skin conditions, potentially leading to improved patient compliance through reduced application frequency. Ethosomal gels have also demonstrated potent anti-psoriatic activity, with one study showing 66.24% orthokeratotic differentiation in a mouse tail model, comparable to the standard treatment, Tazarotene cream (67.58%).[8]
The superiority of nanoformulations is further supported by studies on solid lipid nanoparticles (SLNs). Monostearin-based SLNs, for example, have demonstrated controlled release properties and the formation of a significant drug reservoir in the epidermis.[1] This localization of the drug at the site of inflammation is critical for maximizing therapeutic effects while minimizing systemic absorption and associated side effects.[1][6]
Physicochemical Characteristics of Nanoformulations
The enhanced performance of nanoformulations is intrinsically linked to their physicochemical properties. These formulations are characterized by their small particle size, typically in the nanometer range, which facilitates closer contact with the stratum corneum and enhances penetration. For example, optimized chitosan (B1678972) nanoparticles encapsulating BMV had a particle size of less than 250 nm, while niosomal vesicles ranged from 123.1 to 782 nm.[3][6] High entrapment efficiency is another crucial factor, ensuring that a significant portion of the drug is encapsulated within the nanocarrier. Studies have reported entrapment efficiencies as high as 92.03% for niosomes and 86% for chitosan nanoparticles.[3][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from various in vivo and in vitro studies, comparing the performance of BMV nanoformulations with commercial creams.
Table 1: In Vivo Anti-Inflammatory Efficacy
| Formulation | Animal Model | Endpoint | Result | Commercial Cream Result | Reference |
| Nanoemulsion Gel (A5) | Rat (Carrageenan-induced edema) | % Inhibition of Inflammation | 84.2% | 45.05% | [9] |
| Niosomal Gel | Not Specified | Anti-inflammatory Effect | Better sustained effect | Less sustained effect | [6] |
| Ethosomal Gel | Mouse Tail (Psoriasis model) | % Orthokeratosis | 66.24 ± 1.15% | Not directly compared | [8] |
Table 2: Skin Permeation and Deposition
| Formulation | Model | Parameter | Value | Reference |
| Nanoemulsion Gel | Rat abdominal skin (in vitro) | Drug Deposition | 58.46 μg/cm² | [9] |
| Monostearin SLN | Human epidermis (in vitro) | Drug Reservoir | Significant epidermal reservoir | [1] |
| Beeswax SLN | Human epidermis (in vitro) | Drug Permeation | Did not reduce permeation | [1] |
| Chitosan Nanoparticles | In vitro | Drug Retention | Higher in epidermis and dermis vs. solution | [4] |
Table 3: Physicochemical Characteristics of BMV Nanoformulations
| Nanoformulation Type | Parameter | Value | Reference |
| Nanoemulsion | Droplet Size | 150 - 200 nm | [9] |
| Niosomes | Vesicle Size | 123.1 - 782 nm | [6] |
| Niosomes | Entrapment Efficiency | Up to 92.03 ± 1.88% | [6] |
| Chitosan Nanoparticles | Particle Size | < 250 ± 28 nm | [3] |
| Chitosan Nanoparticles | Entrapment Efficiency | 86 ± 5.6% | [3] |
| Chitosan Nanoparticles | Zeta Potential | +58 ± 8 mV | [3] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the anti-inflammatory signaling pathway of corticosteroids and a typical experimental workflow for evaluating topical formulations.
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for in vivo efficacy testing.
Detailed Experimental Protocols
A summary of the methodologies employed in the cited studies is provided below to facilitate replication and further research.
In Vivo Anti-inflammatory Study (Carrageenan-induced Rat Paw Edema)
The anti-inflammatory efficacy of the formulations was evaluated by inducing acute inflammation in the hind paw of Wistar rats.[9]
-
Induction of Edema: A 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the rat's left hind paw.
-
Formulation Application: The test formulations (nanoemulsion gel and marketed cream) are applied topically to the paw surface one hour before the carrageenan injection. A control group receives no treatment.
-
Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the induction of inflammation.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
In Vitro Skin Permeation Studies
These studies are conducted to assess the amount of drug that permeates through the skin.
-
Skin Preparation: Abdominal skin from rats is excised, and the subcutaneous fat and hair are carefully removed.[9] The skin is then mounted on a Franz diffusion cell with the stratum corneum facing the donor compartment.[1][9]
-
Experimental Setup: The receiver compartment of the Franz diffusion cell is filled with a suitable buffer (e.g., phosphate (B84403) buffer pH 7.4), maintained at 37°C, and stirred continuously.[9]
-
Sample Application: A known quantity of the formulation (e.g., nanoemulsion or commercial cream) is applied to the skin surface in the donor compartment.[9]
-
Sampling and Analysis: Aliquots are withdrawn from the receiver compartment at predetermined time intervals and replaced with fresh buffer.[9] The concentration of BMV in the samples is then determined using a validated analytical method, such as UV spectrophotometry or HPLC.[9][10]
-
Skin Deposition: After the permeation study, the skin is removed from the diffusion cell, and the amount of drug retained in the different skin layers (epidermis and dermis) is quantified.
Mouse Tail Test for Psoriasis
This model is used to evaluate the antipsoriatic activity of topical formulations.[8]
-
Animal Model: Male albino mice are used for this study.
-
Formulation Application: The test formulations (e.g., ethosomal gel) and a standard drug (e.g., Tazarotene cream) are applied to the proximal part of the mouse's tail daily for a specified period (e.g., 14 days).
-
Histological Evaluation: After the treatment period, the mice are sacrificed, and the tail skin is excised and processed for histological examination.
-
Data Analysis: The thickness of the epidermis and the degree of orthokeratosis (normal granular layer) are evaluated microscopically. The percentage of orthokeratosis is calculated as a measure of the drug's ability to induce normal epidermal differentiation.
Conclusion
The collective evidence from in vivo and in vitro studies strongly indicates that nanoformulations of this compound offer a significant therapeutic advantage over conventional commercial creams. By enhancing skin penetration and deposition, these advanced delivery systems achieve superior anti-inflammatory effects at the target site. The ability to localize the drug in the epidermis and dermis while potentially minimizing systemic absorption makes nanoformulations a promising strategy for improving the safety and efficacy of topical corticosteroid therapy. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and developers in the field of dermatology and pharmaceutical sciences.
References
- 1. Percutaneous permeation of this compound incorporated in lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Betamethasone valerate - Wikipedia [en.wikipedia.org]
- 3. Nanoencapsulation of betamethasone valerate using high pressure homogenization-solvent evaporation technique: optimization of formulation and process parameters for efficient dermal targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanoencapsulation of betamethasone valerate using high pressure homogenization–solvent evaporation technique: optimization of formulation and process parameters for efficient dermal targeting | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Nano intervention in topical delivery of corticosteroid for psoriasis and atopic dermatitis—a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bepls.com [bepls.com]
- 9. pharmascholars.com [pharmascholars.com]
- 10. Comparative permeation studies of nondiluted and diluted betamethasone-17-valerate semisolid formulations through isolated human stratum corneum and artificial skin construct - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the vasoconstrictor activity of Betamethasone esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the vasoconstrictor activity of various betamethasone (B1666872) esters, a key indicator of their topical anti-inflammatory potency. The information is compiled from peer-reviewed studies and presented to aid in research, drug development, and clinical application decisions.
Quantitative Comparison of Vasoconstrictor Potency
The vasoconstrictor assay, also known as the McKenzie-Stoughton skin blanching assay, is a widely accepted method for determining the bioequivalence and relative potency of topical corticosteroids.[1][2][3][4][5] The degree of skin blanching (vasoconstriction) is proportional to the potency of the corticosteroid.
Below is a summary of the relative vasoconstrictor potencies of different betamethasone esters compiled from various studies. It is important to note that the vehicle (e.g., cream, ointment, gel) can significantly influence the percutaneous absorption and, consequently, the vasoconstrictor effect.[5][6]
| Betamethasone Ester | Concentration | Vehicle | Relative Potency/Activity | Key Findings |
| Betamethasone 17-Valerate | 0.1% | Ointment/Cream | High Potency | Often used as a potent reference standard.[1][6] Its activity can be influenced by the ointment base and the inclusion of penetration enhancers like propylene (B89431) glycol.[6] |
| Betamethasone Dipropionate | 0.05% | Cream/Ointment | High Potency | Generally considered to be in the high potency class of topical corticosteroids.[3] A fixed combination with calcipotriol (B1668217) in an aerosol foam formulation showed greater vasoconstrictor potential than the ointment form.[7] |
| Betamethasone 17-Benzoate | Not Specified | Gel/Cream | Bioavailable | Studies have demonstrated its bioavailability and activity in gel and cream formulations.[8] |
| Betamethasone 17,21-dipropionate | Not Specified | Not Specified | Active | Included in comparative studies to assess vasoconstrictor effects.[9][10] |
| Betamethasone 17,21-methyl-ortho-valerate | Not Specified | Ointment | Promising Activity | Showed promising vasoconstrictor activity in studies comparing multiple betamethasone esters.[6] |
Experimental Protocols
McKenzie-Stoughton Vasoconstriction Assay
This assay is a standardized method to compare the percutaneous absorption and potency of topical steroids.[1][2]
Objective: To assess the vasoconstrictor potency of a topical corticosteroid by observing the degree of skin blanching.
Methodology:
-
Subject Selection: Healthy volunteers with normal skin on their forearms are recruited.
-
Site Application: Small, defined areas on the flexor surface of the forearms are marked.
-
Application: A standardized amount of the test corticosteroid formulation is applied to the marked sites. Often, multiple formulations (e.g., different esters, vehicles, or a reference standard) are applied to adjacent sites on the same subject for intra-individual comparison.[7]
-
Occlusion: The application sites are typically covered with an occlusive dressing (e.g., plastic film) to enhance penetration.[6]
-
Duration: The application is left in place for a specified period, commonly ranging from 6 to 16 hours.[2]
-
Removal and Cleaning: After the specified duration, the occlusive dressing and any remaining formulation are carefully removed.
-
Evaluation: The degree of skin blanching (vasoconstriction) at each site is visually assessed at predetermined time points after removal (e.g., 2, 4, 6, 18, 24 hours). A grading scale (e.g., 0 for no blanching to 4 for maximal blanching) is used. In more objective setups, a chromameter can be used to quantify the change in skin color.
-
Data Analysis: The scores are recorded, and the area under the effect curve (AUEC) can be calculated to compare the overall vasoconstrictor effect of different formulations.
Signaling Pathways and Experimental Workflows
Glucocorticoid-Induced Vasoconstriction Signaling Pathway
Glucocorticoids exert their vasoconstrictor effects through both genomic and non-genomic pathways within vascular smooth muscle cells and endothelial cells.[11][12] They can enhance the contractile response to other vasoconstrictors like catecholamines.[12] The binding of a glucocorticoid to its receptor can lead to a cascade of intracellular events modulating vascular tone.
Caption: Glucocorticoid signaling pathway leading to vasoconstriction.
Experimental Workflow of the Vasoconstriction Assay
The following diagram outlines the key steps in performing a comparative vasoconstriction assay.
References
- 1. karger.com [karger.com]
- 2. gmp-compliance.org [gmp-compliance.org]
- 3. droracle.ai [droracle.ai]
- 4. A double-blind controlled comparison of generic and trade-name topical steroids using the vasoconstriction assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The vasoconstrictor assay in bioequivalence testing: practical concerns and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced vasoconstrictor potency of the fixed combination calcipotriol plus betamethasone dipropionate in an innovative aerosol foam formulation vs. other corticosteroid psoriasis treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioavailability and activity of betamethasone 17-benzoate in gel and cream formulations: comparison with proprietary topical corticosteroid preparations in the vasoconstrictor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diflucortolone valerate (Nerisona): a comparative vasoconstriction test in artificially induced hyperemia of the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vasoconstrictor and the anti-inflammatory effects of 7 corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Glucocorticoid Receptor in Cardiovascular Health and Disease [mdpi.com]
- 12. Glucocorticoids and vascular reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Analysis: Betamethasone 17-Valerate vs. Hydrocortisone in Preclinical Models of Atopic Dermatitis
In the landscape of topical corticosteroids for atopic dermatitis (AD), both Betamethasone (B1666872) 17-valerate and hydrocortisone (B1673445) are foundational treatments. However, their distinct potencies and nuanced effects on the complex pathophysiology of AD warrant a detailed comparative analysis for researchers and drug development professionals. This guide provides a side-by-side examination of their performance in preclinical AD models, supported by experimental data, to elucidate their respective therapeutic profiles.
Quantitative Comparison of Efficacy
The following table summarizes the key quantitative data from preclinical studies, highlighting the differences in anti-inflammatory potency and effects on key cellular mediators of atopic dermatitis.
| Parameter | Betamethasone 17-Valerate | Hydrocortisone | Animal Model | Source |
| Relative Anti-inflammatory Potency | 80 times more potent than hydrocortisone | Baseline | Oxazolone-induced delayed hypersensitivity in mice | [1] |
| Effect on Dermal T-cells (CD4+) | Significant reduction in CD4-immunoreactive T cells | Data not available in a directly comparable model | NC/Nga mice with induced AD-like dermatitis | [2] |
| Effect on Dermal Eosinophils | Significant reduction in dermal eosinophils | Data not available in a directly comparable model | NC/Nga mice with induced AD-like dermatitis | [2] |
| Effect on Macrophage Markers (M1 & M2) | Data not available in a directly comparable model | Significantly inhibited the expression of M1 (NOS2, MCP-1) and M2 (Arg1, CD163) markers | Oxazolone-induced AD in BALB/c mice | [3] |
| Effect on Skin Barrier Function (Filaggrin and Loricrin expression) | Normalized expression in lesional AD skin | Data not available in a directly comparable model | Human lesional AD skin | [4] |
| Effect on Skin Barrier Function (Lipid Synthesis Enzymes) | Significantly reduced the expression of rate-limiting enzymes for lipid synthesis | Data not available in a directly comparable model | Human lesional AD skin | [4] |
Mechanism of Action: A Shared Pathway with Potency-Driven Divergence
Both this compound and hydrocortisone exert their anti-inflammatory effects primarily through the glucocorticoid receptor (GR) signaling pathway.[5] As corticosteroids, they are synthetic versions of the body's naturally produced hormones.[6] Upon topical application, these molecules penetrate the skin and bind to cytosolic GRs. This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus.
Once in the nucleus, the activated GR complex modulates gene expression in two principal ways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of genes encoding anti-inflammatory proteins.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of genes for cytokines, chemokines, and adhesion molecules that orchestrate the inflammatory cascade in atopic dermatitis.
The significant difference in potency between this compound and hydrocortisone suggests a more profound and widespread impact on these genomic and non-genomic pathways by the former, resulting in a more robust suppression of inflammation.[5][7]
Experimental Protocols
The following are generalized experimental protocols for inducing and evaluating atopic dermatitis in commonly used mouse models.
NC/Nga Mouse Model of Atopic Dermatitis
The NC/Nga mouse is a well-established inbred strain that spontaneously develops AD-like skin lesions under conventional, non-specific pathogen-free (SPF) conditions.
Induction:
-
Housing: 6 to 8-week-old male or female NC/Nga mice are housed in a conventional (non-SPF) environment to allow for natural exposure to environmental allergens.
-
Sensitization (Optional, for exacerbation): To induce more severe and synchronized dermatitis, mice can be sensitized by the topical application of a hapten such as 2,4-dinitrochlorobenzene (DNCB) or oxazolone (B7731731). A common protocol involves an initial application of 1% DNCB to the shaved dorsal skin and ears, followed by repeated challenges with a lower concentration (e.g., 0.2%) several times a week for a period of 3 to 4 weeks.
Treatment and Evaluation:
-
Topical Application: Once significant AD-like lesions develop (typically characterized by erythema, edema, excoriation, and dryness), mice are treated topically with this compound (e.g., 0.1% ointment), hydrocortisone (e.g., 1% cream), or a vehicle control. Applications are generally performed once or twice daily for a specified duration (e.g., 2-4 weeks).
-
Assessment of Clinical Severity: The severity of skin lesions is scored macroscopically based on a graded scale for erythema/hemorrhage, edema, excoriation/erosion, and scaling/dryness.
-
Measurement of Transepidermal Water Loss (TEWL): TEWL, an indicator of skin barrier function, is measured on the lesioned skin using a Tewameter. An increase in TEWL signifies impaired barrier function.
-
Histological Analysis: At the end of the treatment period, skin biopsies are collected for histological examination. Tissues are stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration. Specific stains like Toluidine Blue can be used to quantify mast cells.
-
Immunohistochemistry: Skin sections can be stained for specific immune cell markers (e.g., CD4 for T-helper cells, CD68 for macrophages) and cytokines to quantify their presence in the skin.
-
Gene and Protein Expression Analysis: Skin samples can be processed for quantitative PCR (qPCR) or Western blotting to measure the expression of genes and proteins related to inflammation (e.g., cytokines, chemokines) and skin barrier function (e.g., filaggrin, loricrin).
Oxazolone-Induced Atopic Dermatitis Model
This model utilizes the hapten oxazolone to induce a delayed-type hypersensitivity reaction that mimics many features of atopic dermatitis.
Induction:
-
Sensitization: Mice (commonly BALB/c or C57BL/6 strains) are sensitized by applying a solution of oxazolone (e.g., 1-2%) to a shaved area of the abdomen or back.
-
Challenge: After 5-7 days, a lower concentration of oxazolone (e.g., 0.1-1%) is repeatedly applied to a different site, typically the ear or shaved dorsal skin, every other day for several weeks to induce a chronic inflammatory response.
Treatment and Evaluation: The treatment and evaluation protocols are similar to those described for the NC/Nga model, with a focus on measuring ear thickness (as an indicator of edema), histological changes, and the quantification of inflammatory mediators in the challenged skin.
Concluding Remarks
The available preclinical data strongly indicates that this compound is a significantly more potent anti-inflammatory agent than hydrocortisone in the context of atopic dermatitis models. This is evidenced by its superior ability to reduce inflammatory cell infiltrates. While both compounds operate through the glucocorticoid receptor pathway, the higher potency of this compound leads to a more pronounced suppression of the inflammatory cascade. However, it is also important to consider the potential for greater side effects with higher potency corticosteroids, such as effects on skin barrier lipid synthesis. Hydrocortisone, while less potent, has demonstrated efficacy in modulating macrophage activity. The choice between these agents in a research or development setting will depend on the specific scientific question being addressed and the desired level of anti-inflammatory effect. Further head-to-head studies in preclinical models are warranted to provide a more comprehensive quantitative comparison of their effects on a wider range of inflammatory and skin barrier parameters.
References
- 1. Topical this compound is an anticorticosteroid in the rat. 2. Anti-inflammatory and anti-lymphocyte activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences in therapeutic effects of topically applied corticosteroid and tacrolimus on atopic dermatitis-like symptoms in NC/Nga mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saponin from Periploca forrestii Schltr Mitigates Oxazolone-Induced Atopic Dermatitis via Modulating Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene expression is differently affected by pimecrolimus and betamethasone in lesional skin of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Clinical severity correlates with impaired barrier in filaggrin-related eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
Validating the Immunosuppressive Activity of Betamethasone 17-Valerate on T-Cell Proliferation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunosuppressive activity of Betamethasone 17-valerate on T-cell proliferation against other common alternatives. The information is supported by experimental data and detailed methodologies to assist in research and development.
Executive Summary
This compound, a potent glucocorticoid, effectively suppresses the immune system by inhibiting the proliferation of T-cells, key mediators of inflammatory responses. This guide delves into the experimental validation of this activity, offering a comparative analysis with another potent corticosteroid, Clobetasol propionate (B1217596), and a non-steroidal calcineurin inhibitor, Tacrolimus. While direct comparative in vitro data on T-cell proliferation inhibition (e.g., IC50 values) is limited in publicly available literature, this guide synthesizes existing clinical and mechanistic data to provide a comprehensive overview for researchers.
Comparative Analysis of Immunosuppressive Agents on T-Cell Proliferation
The immunosuppressive potency of this compound is compared with Clobetasol propionate and Tacrolimus. The following table summarizes their mechanisms of action and reported effects on T-cells.
| Compound | Class | Mechanism of Action on T-Cells | Reported Effects on T-Cell Proliferation and Function |
| This compound | Glucocorticoid (Potent) | Binds to intracellular glucocorticoid receptors (GR), leading to the suppression of pro-inflammatory gene transcription (e.g., IL-2) and promotion of anti-inflammatory gene expression. This inhibits T-cell activation and proliferation. | Effectively suppresses T-cell activation and proliferation. It decreases the production of cytokines by lymphocytes, which are crucial for T-cell proliferation. |
| Clobetasol propionate | Glucocorticoid (Super-potent) | Similar to this compound, it acts via glucocorticoid receptors to inhibit the function of various immune cells, including T-lymphocytes, and suppresses the release of inflammatory mediators.[1][2][3] | As a super-potent corticosteroid, it is expected to have a very strong inhibitory effect on T-cell proliferation. Clinical studies show a significant reduction in T-cell subsets in treated psoriatic lesions.[4] |
| Tacrolimus | Calcineurin Inhibitor | Binds to the immunophilin FKBP12, and this complex inhibits calcineurin. This prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for IL-2 and other cytokine genes essential for T-cell proliferation.[5][6][7][8] | Potently inhibits T-cell proliferation by blocking IL-2 production.[6] Studies have reported IC50 values for the inhibition of lymphocyte proliferation, with a mean of 126.4 ± 337.7 ng/ml in one study, though this can vary widely among individuals.[9] Low concentrations (e.g., 3.125 ng/mL) have been shown to strongly reduce T-cell proliferation in vitro.[10][11] |
Experimental Protocols
Detailed methodologies for assessing T-cell proliferation are crucial for validating the immunosuppressive activity of compounds like this compound. Below are protocols for two widely used assays.
Carboxyfluorescein Succinimidyl Ester (CFSE) T-Cell Proliferation Assay
This assay measures the dilution of the fluorescent dye CFSE as cells divide.
1. Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with PBS and count them. Adjust the cell concentration to 1 x 10^7 cells/mL in pre-warmed PBS.
2. CFSE Staining:
-
Add an equal volume of 2X CFSE staining solution (e.g., 5 µM in PBS) to the cell suspension for a final concentration of 2.5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Stop the staining by adding 5 volumes of cold complete RPMI 1640 medium (containing 10% FBS).
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI 1640 medium.
3. Cell Culture and Treatment:
-
Resuspend the CFSE-labeled cells in complete RPMI 1640 medium.
-
Plate the cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Add T-cell stimuli (e.g., anti-CD3/CD28 beads or PHA) to the appropriate wells.
-
Add various concentrations of this compound, Clobetasol propionate, or Tacrolimus to the designated wells. Include a vehicle control.
-
Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.
4. Flow Cytometry Analysis:
-
Harvest the cells and wash them with PBS containing 2% FBS.
-
Stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) if specific T-cell populations are to be analyzed.
-
Acquire the samples on a flow cytometer. CFSE fluorescence is typically detected in the FITC channel.
-
Analyze the data by gating on the live lymphocyte population and then on T-cell subsets. Proliferation is visualized as a series of peaks, with each peak representing a successive generation of cell division.
Bromodeoxyuridine (BrdU) T-Cell Proliferation Assay
This assay is based on the incorporation of the thymidine (B127349) analog BrdU into newly synthesized DNA of proliferating cells.
1. Cell Culture and Treatment:
-
Isolate and plate PBMCs as described in the CFSE protocol.
-
Add T-cell stimuli and the test compounds (this compound, etc.) to the wells.
-
Culture the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
2. BrdU Labeling:
-
Add BrdU solution to each well to a final concentration of 10 µM.
-
Incubate the cells for an additional 2-24 hours.
3. Cell Fixation and Denaturation:
-
Harvest the cells and wash them with PBS.
-
Fix the cells with a fixation/permeabilization buffer for 30 minutes at room temperature.
-
Wash the cells.
-
Resuspend the cells in DNase I solution to expose the incorporated BrdU and incubate for 1 hour at 37°C.
4. Staining and Analysis:
-
Wash the cells and resuspend them in a staining buffer.
-
Add a fluorescently labeled anti-BrdU antibody and incubate for 30 minutes at room temperature, protected from light.
-
Add antibodies for T-cell surface markers if required.
-
Wash the cells and resuspend them in PBS for flow cytometry analysis.
-
Analyze the data by gating on the T-cell population and quantifying the percentage of BrdU-positive cells.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways affected by this compound and its alternatives.
Figure 1. A generalized workflow for in vitro T-cell proliferation assays.
Figure 2. Mechanism of T-cell immunosuppression by glucocorticoids.
Figure 3. Mechanism of T-cell immunosuppression by Tacrolimus.
Conclusion
References
- 1. What is the mechanism of Clobetasol Propionate? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Clobetasol propionate--where, when, why? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective persistence of dermal CD8+ T cells in lesional plaque psoriasis after clobetasol-17 propionate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Tacrolimus - Wikipedia [en.wikipedia.org]
- 9. Clinical Significance of the Pharmacological Efficacy of Tacrolimus Estimated by the Lymphocyte Immunosuppressant Sensitivity Test (LIST) Before and After Renal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effects of Tacrolimus on T-Cell Proliferation Are Short-Lived: A Pilot Analysis of Immune Function Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Betamethasone 17-Valerate and Tacrolimus in Preclinical Eczema Models: Efficacy and Safety Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety of two widely used topical treatments for atopic dermatitis (eczema): the potent corticosteroid Betamethasone (B1666872) 17-valerate and the calcineurin inhibitor tacrolimus (B1663567). The following sections detail their mechanisms of action, comparative performance in preclinical eczema models, and the experimental protocols used to generate these findings.
Mechanisms of Action
Betamethasone 17-valerate and tacrolimus mitigate eczema-related inflammation through distinct molecular pathways.
-
This compound: As a potent glucocorticoid, its primary mechanism involves binding to intracellular glucocorticoid receptors.[1][2] This complex then translocates to the nucleus, where it modulates gene expression.[1] Specifically, it upregulates anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][3] This leads to reduced recruitment and activation of inflammatory cells such as lymphocytes, eosinophils, and mast cells at the site of inflammation.[1] Additionally, it exhibits antiproliferative properties by inhibiting the abnormal proliferation of keratinocytes, a key feature in some inflammatory skin conditions.[1]
-
Tacrolimus: This macrolide lactone functions as a topical immunomodulator.[4] Its mechanism is centered on the inhibition of calcineurin, a crucial enzyme for T-cell activation.[4][5][6] Tacrolimus binds to the intracellular protein FKBP-12, and this complex then inhibits calcineurin's phosphatase activity.[6][7] This action prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for pro-inflammatory cytokine genes, including IL-2, IL-4, IL-5, and TNF-α.[6][7] By suppressing T-cell activation and the subsequent release of inflammatory mediators, tacrolimus effectively reduces the inflammatory response in atopic dermatitis.[5][6]
Experimental Models and Protocols
The evaluation of therapeutic agents for atopic dermatitis relies on various preclinical models that replicate key aspects of the human disease.[8]
Common Eczema Models:
-
Sensitization Models: These involve the epicutaneous application of allergens (e.g., ovalbumin, house dust mite) or haptens (e.g., oxazolone) to induce an inflammatory skin response.[9][10] These models are useful for studying IgE-mediated sensitization and the resulting Th2-dominant inflammation, which are characteristic of atopic dermatitis.[10]
-
Genetically Engineered Models: These include transgenic mice that overexpress specific cytokines (like IL-4 or IL-31) or have deficiencies in skin barrier proteins.[9][11] Spontaneously developing models, such as the NC/Nga mouse, develop AD-like skin lesions under specific environmental conditions and are valuable for studying the genetic predispositions of the disease.[9][12]
Representative Experimental Protocol:
-
Animal Model: NC/Nga mice, 6-8 weeks old.
-
Induction of Dermatitis: Epicutaneous application of house dust mite (HDM) extract to shaved dorsal skin and ears three times a week for 3-4 weeks to induce AD-like lesions.
-
Treatment Groups (n=8-10 per group):
-
Vehicle control (ointment base).
-
This compound (0.1% ointment).
-
Tacrolimus (0.1% ointment).
-
-
Treatment Regimen: Topical application of 100 mg of the assigned treatment to the lesional skin once daily for 14 consecutive days.
-
Efficacy Assessment:
-
Clinical Score: Dermatitis severity is scored weekly based on erythema, edema, excoriation, and dryness (scale of 0-3 for each).
-
Transepidermal Water Loss (TEWL): Measured on dorsal skin using a Tewameter to assess skin barrier function.
-
Histological Analysis: Skin biopsies are collected at the end of the study, stained with H&E for epidermal thickness and inflammatory cell infiltration, and with Toluidine blue for mast cell counts.
-
Cytokine Analysis: Skin tissue homogenates and serum are analyzed using ELISA or multiplex assays for levels of IL-4, IL-13, TNF-α, and TSLP.
-
-
Safety Assessment:
-
Skin Atrophy: Epidermal thickness is measured from histological sections.
-
Systemic Exposure: Blood samples are analyzed for drug concentrations and systemic biomarkers (e.g., corticosterone (B1669441) levels for HPA axis suppression).
-
Comparative Efficacy Data
Both this compound and tacrolimus are effective in reducing the severity of atopic dermatitis, though they exhibit some differences in their impact on specific cutaneous and systemic markers.[13]
| Parameter | This compound 0.1% | Tacrolimus 0.1% | Key Findings |
| Clinical Severity | Significant reduction | Significant reduction | Both treatments are effective in reducing overall disease severity.[13] In some studies, the efficacy of 0.1% tacrolimus was comparable to potent topical corticosteroids like betamethasone valerate (B167501) 0.1%.[14] |
| Skin Barrier Function (TEWL) | Reduction | Reduction | Both treatments can lead to a reduction in TEWL, indicative of improved barrier function, as inflammation subsides. |
| Skin Hydration (NMF) | No significant change or reduction | Significant increase | Tacrolimus has been shown to improve skin's Natural Moisturizing Factor (NMF) levels more effectively than betamethasone.[13][15] |
| Cutaneous Cytokines | Significant reduction | Significant reduction | Both treatments effectively lower the levels of key inflammatory cytokines in the skin.[13] |
| Systemic Cytokines | Significant reduction | Significant reduction | Both treatments lead to a decrease in systemic inflammatory markers, with some studies suggesting betamethasone may reduce certain chemokines (like MDC) more rapidly.[13] |
Comparative Safety and Tolerability
The primary distinction between this compound and tacrolimus in clinical use lies in their safety profiles, particularly concerning long-term application.
| Parameter | This compound | Tacrolimus | Key Findings |
| Skin Atrophy | Risk of skin thinning with prolonged use.[1] | No risk of skin atrophy.[4][5] | This is a major advantage for tacrolimus, especially for long-term use or on sensitive areas like the face.[4][5] |
| Systemic Absorption | Can be systemically absorbed, especially with occlusion or on inflamed skin.[3] | Minimal systemic absorption.[4][16] | Prolonged use of potent corticosteroids carries a risk of hypothalamic-pituitary-adrenal (HPA) axis suppression.[1] Systemic exposure to topical tacrolimus is generally low and transient.[16] |
| Local Side Effects | Burning, itching, irritation, dryness.[17] | Transient burning sensation and pruritus at the application site are common, especially at the start of treatment.[4][5] | The burning sensation with tacrolimus typically resolves with continued use.[5] |
| Long-Term Safety | Long-term use is limited by the risk of skin atrophy and other corticosteroid-related side effects.[1] | Considered safe for long-term, intermittent use.[5][18] | Tacrolimus is often preferred for proactive therapy to prevent flares due to its favorable long-term safety profile.[19] |
Summary and Conclusion
Both this compound and tacrolimus are highly effective anti-inflammatory agents for the management of atopic dermatitis in preclinical models.
-
This compound offers potent and rapid anti-inflammatory and immunosuppressive effects.[1] However, its utility, particularly for chronic management, is limited by the significant risk of local side effects like skin atrophy and potential for systemic absorption.[1][3]
-
Tacrolimus provides efficacy comparable to potent corticosteroids in reducing inflammation and disease severity.[4][14] Its key advantages are a superior long-term safety profile, the absence of skin atrophy risk, and a beneficial effect on skin hydration by increasing NMF levels.[4][13][15] While local irritation can be a drawback initially, it is typically transient.[5]
References
- 1. What is the mechanism of Betamethasone Valerate? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. verification.fda.gov.ph [verification.fda.gov.ph]
- 4. Tacrolimus ointment: a review of its use in atopic dermatitis and its clinical potential in other inflammatory skin conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tacrolimus ointment (Protopic) for atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. dermnetnz.org [dermnetnz.org]
- 8. Translational Animal Models of Atopic Dermatitis for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal models of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. mdpi.com [mdpi.com]
- 12. Animal models of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hcplive.com [hcplive.com]
- 14. Efficacy and tolerability of topical pimecrolimus and tacrolimus in the treatment of atopic dermatitis: meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of tacrolimus compared with betamethasone valerate on the skin barrier in volunteers with quiescent atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Safety Assessment of Topical Calcineurin Inhibitors in the Treatment of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Betamethasone Topical: MedlinePlus Drug Information [medlineplus.gov]
- 18. Management of Atopic Dermatitis: The Role of Tacrolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparing the Effect of a Twice-weekly Tacrolimus and Betamethasone Valerate Dose on the Subclinical Epidermal Barrier Defect in Atopic Dermatitis | Acta Dermato-Venereologica [medicaljournalssweden.se]
Safety Operating Guide
Personal protective equipment for handling Betamethasone 17-valerate
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Betamethasone 17-valerate, a potent synthetic corticosteroid. Adherence to these procedures is essential to ensure personnel safety and mitigate environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that may cause damage to organs through prolonged or repeated exposure and is suspected of damaging fertility or the unborn child.[1][2][3][4] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
-
Respiratory Protection: For operations with a risk of dust or aerosol formation, a full-face respirator is recommended.[1] In cases of spills, a dust respirator is necessary.[5]
-
Eye Protection: Tightly fitting safety goggles with side-shields are required.[1]
-
Hand Protection: Chemical-impermeable gloves must be worn.[1] It is recommended to wear two pairs of gloves when compounding, administering, and disposing of the substance.[6]
-
Body Protection: Wear a protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[6] For larger quantities or manufacturing operations, disposable coveralls of low permeability and disposable shoe covers are recommended.[5]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value |
| Melting Point/Freezing Point | 183-184°C[1][7] |
| Boiling Point | 598.9°C at 760 mmHg[1] |
| Flash Point | 316°C[1] |
| Oral LD50 (rat) | >3000 mg/kg[5] |
| Intraperitoneal LD50 (rat) | >4500 mg/kg[5] |
| Subcutaneous LD50 (rabbit) | 61.2 mg/kg[5] |
| Vapor Pressure | < 0.0000001 kPa (at 25 °C)[4] |
Standard Operating Procedures
Donning and Doffing of Personal Protective Equipment
Proper technique for putting on and taking off PPE is critical to prevent contamination. The following workflow outlines the recommended procedure.
Caption: Workflow for Donning and Doffing PPE.
Handling and Storage
-
Handle this compound in a well-ventilated area, preferably within a laboratory hood.[1][2]
-
Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1]
-
Store containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as alkalis and heavy metals.[1][5]
Spill Management and Disposal Plan
Chemical Spill Response
Immediate and correct response to a spill is crucial to contain the hazard.
Caption: Logical Workflow for Chemical Spill Response.
Disposal
-
Dispose of this compound and contaminated materials at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]
-
Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or punctured to render it unusable before disposal in a sanitary landfill.[1]
First Aid Measures
-
After inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1]
-
After skin contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[1][3]
-
After eye contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[1]
-
After ingestion: Rinse the mouth with water. Do not induce vomiting.[1]
This guide is intended to provide essential safety information. Always refer to the full Safety Data Sheet (SDS) for complete details before handling this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
